molecular formula C7H16ClNO2 B145788 Methyl 6-aminohexanoate hydrochloride CAS No. 1926-80-3

Methyl 6-aminohexanoate hydrochloride

Numéro de catalogue: B145788
Numéro CAS: 1926-80-3
Poids moléculaire: 181.66 g/mol
Clé InChI: YSLDOTFAFZJPOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 6-aminohexanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDOTFAFZJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467594
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-80-3
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminohexanoate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of Methyl 6-aminohexanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 6-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methyl 6-aminocaproate hydrochloride, is a valuable chemical intermediate. It serves as a reagent in the synthesis of hydroxamates, which are investigated as potential cancer therapeutics due to their role as inhibitors of Human Histone Deacetylase (HDAC).[1][2] Additionally, it is utilized as a spacer unit in solution-phase peptide synthesis.[1][2][3] This document provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the widely employed Fischer esterification of 6-aminohexanoic acid. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification (Fischer esterification) of 6-aminohexanoic acid with methanol.[4][5][6] The hydrochloric acid component serves both as the catalyst for the esterification and as the agent to form the hydrochloride salt of the amine, which conveniently protects the amino group from side reactions and improves the product's crystallinity and stability.

Several methods exist to introduce the acid catalyst, leading to slight variations in the protocol. The principal routes are:

  • Method A: Reaction with Thionyl Chloride (SOCl₂) in Methanol.

  • Method B: Reaction with Hydrogen Chloride (HCl) gas in Methanol.

  • Method C: Reaction with Trimethylchlorosilane (TMSCl) in Methanol.

An alternative, though less common, approach involves the enzymatic synthesis from ε-caprolactone.[7] Another pathway begins with the hydrolysis of ε-caprolactam to form 6-aminohexanoic acid, which is then subjected to Fischer esterification.[8][9][10]

This guide will focus on the prevalent Fischer esterification methods.

Core Synthesis: Fischer Esterification of 6-Aminohexanoic Acid

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] The reaction produces an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.[5]

General Reaction Scheme

6-Aminohexanoic AcidMethanolMethyl 6-aminohexanoate hydrochlorideWater

Experimental Protocols and Data

The following sections detail the specific protocols for the synthesis of this compound using different acid sources.

Protocol A: Synthesis using Thionyl Chloride

This method utilizes thionyl chloride, which reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl then catalyzes the esterification.

Experimental Protocol:

  • A suspension of 6-aminohexanoic acid (1.0 eq.) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice bath.[1][11]

  • Thionyl chloride (1.4 eq.) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[1][11]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1][11]

  • Following the reaction period, the solvent and any unreacted thionyl chloride are removed by distillation under reduced pressure (rotary evaporation).[1][11]

  • The resulting solid residue is the desired product, this compound.

Quantitative Data Summary (Method A)

Parameter Value Reference
Starting Material 6-Aminohexanoic acid [1][11]
Reagent Thionyl chloride (SOCl₂) [1][11]
Solvent Methanol [1][11]
Molar Ratio 1.4 eq. SOCl₂ per 1.0 eq. acid [1][11]
Temperature 0 °C to Room Temperature [1][11]
Reaction Time Overnight [1][11]

| Workup | Distillation under reduced pressure |[1][11] |

Protocol B: Synthesis using Hydrogen Chloride Gas

This is a direct method where HCl gas is bubbled through the methanolic solution of the starting material.

Experimental Protocol:

  • Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml) in a suitable flask.[11]

  • Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.[11]

  • Stir the mixture at room temperature (15-25 °C) for 3 hours.[11]

  • Concentrate the reaction mixture by rotary evaporation to afford the product as a white solid.[11]

Quantitative Data Summary (Method B)

Parameter Value Reference
Starting Material 6-Aminohexanoic acid (20.0 g) [11]
Reagent Hydrogen Chloride (gas) [11]
Solvent Methanol (250 ml) [11]
Temperature 15-25 °C [11]
Reaction Time 3 hours [11]
Workup Concentration [11]

| Yield | 99% (27.5 g) |[11] |

Protocol C: Synthesis using Trimethylchlorosilane (TMSCl)

Trimethylchlorosilane reacts with methanol to generate HCl in situ, providing a convenient alternative to using corrosive HCl gas or thionyl chloride.

General Experimental Protocol:

  • Place 6-aminohexanoic acid (0.1 mol) in a round-bottom flask.[12]

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.[12]

  • Add methanol (100 mL) to the mixture.[12]

  • Stir the resulting solution or suspension at room temperature.[12]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[12]

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the final product.[12]

Quantitative Data Summary (Method C)

Parameter Value Reference
Starting Material 6-Aminohexanoic acid (0.1 mol) [12]
Reagent Trimethylchlorosilane (TMSCl) [12]
Solvent Methanol (100 mL) [12]
Molar Ratio 2.0 eq. TMSCl per 1.0 eq. acid [12]
Temperature Room Temperature [12]

| Workup | Concentration on a rotary evaporator |[12] |

Product Characterization Data

The synthesized this compound is typically a white to off-white powder or crystalline solid.[2]

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[11][13]
Molecular Weight 181.66 g/mol [11][13]
Appearance White powder or crystals
Melting Point 117-124 °C[2]
¹H-NMR (DMSO) δ 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet)[11]
¹H-NMR (Unspecified) δ 3.62 (s, 3H), 2.93 (t, 2H), 2.35 (t, 2H), 1.61-1.55 (m, 4H), 1.33 (m, 2H)[12]
¹³C-NMR δ 177.4, 52.3, 39.4, 33.5, 26.5, 25.2, 23.8[12]
Assay ≥99.0% (AT)

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the Fischer esterification synthesis of this compound.

Synthesis_Workflow Reactants 6-Aminohexanoic Acid + Methanol Cooling Cool to 0 °C (for SOCl2 method) Reactants->Cooling Suspend Acid_Addition Add Acid Catalyst (e.g., SOCl2, HCl, TMSCl) Reactants->Acid_Addition Directly for HCl/TMSCl methods Cooling->Acid_Addition Slowly Reaction Stir at RT (3h to Overnight) Acid_Addition->Reaction Initiate Workup Concentrate (Rotary Evaporation) Reaction->Workup On Completion Product Methyl 6-aminohexanoate hydrochloride (Solid) Workup->Product Isolate

Caption: General workflow for the synthesis of this compound.

Fischer Esterification Reaction Mechanism

This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism. All steps are reversible.

Fischer_Esterification_Mechanism cluster_activation 1. Carbonyl Activation cluster_addition 2. Nucleophilic Attack cluster_transfer 3. Proton Transfer cluster_elimination 4. Elimination & Deprotonation CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(OH)2+ CarboxylicAcid->ProtonatedCarbonyl + H+ Tetrahedral_Int1 Tetrahedral Intermediate R-C(OH)2(O+HCH3) ProtonatedCarbonyl->Tetrahedral_Int1 + CH3OH Tetrahedral_Int2 Intermediate R-C(OH)(OCH3)(OH2+) Tetrahedral_Int1->Tetrahedral_Int2 - H+, + H+ ProtonatedEster Protonated Ester R-C(O+H)OCH3 Tetrahedral_Int2->ProtonatedEster - H2O Ester Ester R-COOCH3 ProtonatedEster->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

References

An In-depth Technical Guide to Methyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of methyl 6-aminohexanoate hydrochloride, a key reagent in various biochemical and pharmaceutical research applications. It details the compound's properties, synthesis protocols, and safety information, presented in a format tailored for the scientific community.

Chemical Identity and Structure

This compound, also known as methyl 6-aminocaproate hydrochloride, is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid.[1][2] It is a white crystalline powder commonly utilized in peptide synthesis and for creating specialized chemical linkers.[1][3]

IdentifierValueReference
CAS Number 1926-80-3[1][4]
Molecular Formula C₇H₁₆ClNO₂[3][4][5]
Linear Formula NH₂(CH₂)₅COOCH₃ · HCl[1][6]
Molecular Weight 181.66 g/mol [1][4][5]
IUPAC Name methyl 6-aminohexanoate;hydrochloride[4]
Synonyms Methyl 6-aminocaproate hydrochloride[1]
InChI Key YSLDOTFAFZJPOC-UHFFFAOYSA-N[1][4]
SMILES COC(=O)CCCCCN.Cl[4]

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Physical Form White to off-white powder or crystals[1][3]
Melting Point 117-124 °C[1][3]
Boiling Point 190.4 °C at 760 mmHg[3]
Flash Point 62 °C[3]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Spectrum TypeData SummaryReference
¹H-NMR (DMSO): 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 ppm (2H, multiplet)[7]
¹³C-NMR Spectral data available and conforms to the structure.[4]
Mass Spectrometry Mass conforms to the expected molecular weight and structure.[8]
Infrared (IR) FTIR spectra (KBr-Pellet) data is available.[4]

Applications in Research and Development

This compound is a versatile reagent with several key applications in scientific research.

  • Peptide Synthesis : It is commonly used in solution-phase peptide synthesis.[1] It serves as a spacer unit or for the introduction of non-natural amino acids into peptide chains.[2][9] For instance, it is a precursor for incorporating ε-hydroxylysine, allowing for further functional modifications of the resulting peptide.[9]

  • Synthesis of HDAC Inhibitors : The compound is a reagent for synthesizing straight-chain hydroxamates.[2][5] These hydroxamates are known for their ability to chelate metal ions and act as inhibitors of Human Histone Deacetylase (HDAC), which are potential therapeutic agents for cancer.[2][9]

  • Biocatalysis : It is used in the synthesis of papain-catalyzed peptides.[1]

  • Reference Standard : The compound is utilized as a high-quality reference standard in analytical method development, validation (AMV), and quality control (QC) applications.[10]

The general workflow for its application in synthesizing hydroxamate-based HDAC inhibitors involves leveraging its structure as a linker between a zinc-binding group (the hydroxamate) and a cap group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Logic cluster_0 Methyl 6-aminohexanoate HCl as Linker Precursor M6AH Methyl 6-aminohexanoate Hydrochloride Linker Linker/Spacer M6AH->Linker Synthesis ZBG Zinc-Binding Group (e.g., Hydroxamate) HDAC HDAC Enzyme (Target) ZBG->HDAC Chelates Zinc in Active Site Cap Cap Group (Surface Recognition) Linker->HDAC Cap->HDAC Binds to Surface/Rim

Role of the linker derived from Methyl 6-aminohexanoate HCl in HDAC inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Thionyl Chloride Esterification

This method involves the Fischer esterification of 6-aminohexanoic acid using methanol as the solvent and thionyl chloride as the acid catalyst.[2][7]

Materials:

  • 6-aminohexanoic acid (1 eq.)

  • Methanol (sufficient quantity to form a suspension)

  • Thionyl chloride (SOCl₂) (1.4 eq.)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-aminohexanoic acid (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.4 eq.) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture overnight at room temperature.

  • Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • The resulting white solid is this compound.[2]

Synthesis_Workflow Start Suspend 6-Aminohexanoic Acid in Methanol Cool Cool to 0°C (Ice Bath) Start->Cool Add_SOCl2 Add Thionyl Chloride (1.4 eq.) Dropwise at 0°C Cool->Add_SOCl2 Warm Warm to Room Temperature Add_SOCl2->Warm Stir Stir Overnight Warm->Stir Evaporate Concentrate under Reduced Pressure Stir->Evaporate Product Methyl 6-aminohexanoate HCl (White Solid) Evaporate->Product

Workflow for the synthesis of Methyl 6-aminohexanoate HCl via thionyl chloride.

Protocol 2: Synthesis via Hydrogen Chloride Gas

This alternative method uses hydrogen chloride gas to catalyze the esterification.[7]

Materials:

  • 6-aminohexanoic acid (20.0 g, 152 mmol)

  • Methanol (250 ml)

  • Hydrogen chloride (gas)

  • Reaction vessel with gas inlet and stirrer

Procedure:

  • Dissolve 6-aminohexanoic acid in methanol in a suitable reaction vessel.

  • Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.

  • Stir the mixture at room temperature (15-25 °C) for 3 hours.

  • Concentrate the solution to afford the product as a white solid (yield reported as 99%).[7]

Safety and Handling

Proper handling is imperative due to the compound's hazardous properties.

GHS Hazard Information: [4][6]

  • Pictogram : GHS07 (Exclamation mark)

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Statements :

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): [1][11]

  • Eye/Face Protection : Use safety glasses with side-shields or a face shield.

  • Skin Protection : Handle with chemically resistant gloves. Wear a lab coat.

  • Respiratory Protection : For operations generating dust, use a type N95 (US) or type P1 (EN 143) dust mask.

Storage:

  • Store in a well-closed container in a dry and well-ventilated place. Recommended long-term storage is at 2-8 °C.[8][11]

  • It is classified under Storage Class 11: Combustible Solids.[1][6]

References

An In-depth Technical Guide to CAS Number 1926-80-3: Methyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminohexanoate hydrochloride, identified by the CAS number 1926-80-3, is a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realms of peptide synthesis and the development of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, primary applications, and detailed experimental protocols for its use. While not possessing inherent biological activity in the classical sense, its role as a molecular building block makes it a compound of interest for researchers in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 1926-80-3[1][2][3]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1][2]
Appearance White to off-white powder or crystals[2]
Melting Point 117-124 °C[2]
Boiling Point 190.4 °C at 760 mmHg (Predicted)
Solubility Soluble in water.
SMILES COC(=O)CCCCCN.Cl[1]
InChI Key YSLDOTFAFZJPOC-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic data.

TechniqueData Description
¹H NMR A ¹H NMR spectrum in DMSO-d₆ is expected to show a broad triplet around 9.35 ppm (1H, -NH₃⁺), a singlet at approximately 3.57 ppm (3H, -OCH₃), a quartet around 3.14 ppm (2H, -CH₂-NH₃⁺), a triplet at about 2.28 ppm (2H, -CH₂-COOCH₃), and multiplets between 1.23-1.48 ppm (6H, remaining methylene protons).
¹³C NMR The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the methoxy carbon, and the distinct methylene carbons of the hexanoate chain.
IR Spectroscopy The IR spectrum would likely exhibit characteristic peaks for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H stretching and bending vibrations.
Mass Spectrometry The mass spectrum of the free base (Methyl 6-aminohexanoate) would show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ).

Applications in Synthesis

The primary utility of this compound lies in its application as a bifunctional molecule in organic synthesis. Its terminal amino and methyl ester groups allow for its incorporation into larger molecules, serving distinct purposes.

Spacer in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), flexible linkers or spacers are often incorporated to separate a peptide sequence from a solid support or from another conjugated molecule (e.g., a fluorophore or a drug). The hexanoate backbone of this compound provides a flexible, hydrophilic spacer.[4]

Experimental Workflow: Incorporation as a Spacer in SPPS

G Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with Activated Methyl 6-Aminohexanoate HCl Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Activation Activation of Methyl 6-Aminohexanoate HCl (e.g., HBTU/DIPEA) Activation->Coupling Next_AA Coupling of Next Fmoc-Amino Acid Washing2->Next_AA Final_Peptide Resin-Bound Peptide with Spacer Next_AA->Final_Peptide

Caption: Workflow for incorporating this compound as a spacer.

Precursor for Hydroxamate-Based HDAC Inhibitors

This compound serves as a key starting material for the synthesis of straight-chain hydroxamates.[4] Hydroxamic acids are a well-known class of zinc-binding groups found in the active site of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. The hexanoate chain can act as a linker connecting the zinc-binding hydroxamate group to a cap group that interacts with the surface of the enzyme.

Synthetic Pathway to a Hydroxamate Derivative

G Start Methyl 6-Aminohexanoate HCl N_Protection N-Protection (e.g., Boc Anhydride) Start->N_Protection Hydrolysis Ester Hydrolysis (e.g., LiOH) N_Protection->Hydrolysis Coupling Coupling with Cap Group Hydrolysis->Coupling Hydroxamate_Formation Hydroxamate Formation (e.g., NH2OH·HCl, Base) Coupling->Hydroxamate_Formation Deprotection N-Deprotection (e.g., TFA) Hydroxamate_Formation->Deprotection Final_Product Final Hydroxamate HDAC Inhibitor Deprotection->Final_Product

Caption: Synthesis of a hydroxamate-based HDAC inhibitor.

Experimental Protocols

The following are generalized protocols for the primary applications of this compound. Researchers should adapt these protocols to their specific synthetic requirements.

Protocol for Incorporation as a Spacer in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or an equivalent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Activation of Spacer: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the carboxylic acid. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated spacer solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines.

  • Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid.

Protocol for the Synthesis of 6-(Hydroxyamino)-6-oxohexan-1-aminium chloride (a simple hydroxamate derivative)

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (3-5 eq.) in methanol. Cool the solution in an ice bath.

  • Base Addition: Slowly add a solution of NaOH or KOH (3-5 eq.) in methanol to the hydroxylamine solution, maintaining the temperature below 10 °C. A precipitate of NaCl or KCl will form.

  • Addition of Ester: Add this compound (1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salt precipitate.

    • Acidify the filtrate with methanolic HCl to a pH of approximately 6-7.

    • Concentrate the solution under reduced pressure to yield the crude hydroxamic acid hydrochloride.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound (CAS 1926-80-3) is a valuable and versatile reagent in synthetic organic chemistry. While it does not exhibit significant intrinsic biological activity, its utility as a flexible spacer in peptide synthesis and as a precursor for the synthesis of bioactive molecules, such as hydroxamate-based HDAC inhibitors, makes it a compound of considerable interest to researchers in drug discovery and development. The protocols and data presented in this guide provide a foundation for its effective use in the laboratory.

References

An In-depth Technical Guide to Methyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-aminohexanoate hydrochloride, a versatile reagent with significant applications in peptide synthesis, chemical biology, and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating experimental workflows with clear diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. It is a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Information
PropertyValueSource
IUPAC Name methyl 6-aminohexanoate;hydrochloride[2]
Synonyms Methyl 6-aminocaproate hydrochloride[1][3]
CAS Number 1926-80-3[2][3][4][5]
Molecular Formula C₇H₁₆ClNO₂[2][5]
Linear Formula NH₂(CH₂)₅COOCH₃ · HCl[1][3]
Molecular Weight 181.66 g/mol [3][5]
Monoisotopic Mass 181.0869564 Da[2]
Table 2: Physicochemical Data
PropertyValueSource
Melting Point 105-107 °C (decomposes)[3]
Appearance White to off-white powder or crystals[1][5]
Topological Polar Surface Area 52.3 Ų[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information
Spectrum TypeKey Features/NotesSource
¹H-NMR (DMSO) 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet)[2]
¹³C-NMR Data available in spectral databases.[2]
FTIR KBr-Pellet technique. Data available in spectral databases.[2]
Mass Spectrometry (ESI-MS) Calculated for (M+H)⁺/z: 146.1, Found: 146.1 (for the free amine)

Synthesis Protocols

This compound can be synthesized through the esterification of 6-aminohexanoic acid. Two common laboratory-scale methods are detailed below.

Synthesis via Thionyl Chloride

This method involves the reaction of 6-aminohexanoic acid with thionyl chloride in methanol.[4]

Experimental Protocol:

  • Suspend 6-aminohexanoic acid (1 equivalent) in methanol at 0 °C with stirring.

  • Slowly add thionyl chloride (1.4 equivalents) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure to yield this compound.[4]

Synthesis_Thionyl_Chloride cluster_reactants Reactants cluster_process Process cluster_product Product 6-Aminohexanoic_Acid 6-Aminohexanoic Acid Mixing Mix at 0°C 6-Aminohexanoic_Acid->Mixing Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Mixing Methanol Methanol (Solvent) Methanol->Mixing Stirring Stir overnight at RT Mixing->Stirring Distillation Distillation under reduced pressure Stirring->Distillation Product Methyl 6-aminohexanoate hydrochloride Distillation->Product

Synthesis of Methyl 6-aminohexanoate HCl via Thionyl Chloride.
Synthesis via Hydrogen Chloride Gas

An alternative method utilizes hydrogen chloride gas bubbled through a methanolic solution of 6-aminohexanoic acid.[2]

Experimental Protocol:

  • Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml).

  • Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.

  • Stir the mixture at 15-25 °C for 3 hours.

  • Concentrate the reaction mixture to afford the product as a white solid.[2]

Synthesis_HCl_Gas cluster_reactants Reactants cluster_process Process cluster_product Product 6-Aminohexanoic_Acid 6-Aminohexanoic Acid Bubbling Bubble HCl gas 6-Aminohexanoic_Acid->Bubbling HCl_Gas Hydrogen Chloride (gas) HCl_Gas->Bubbling Methanol Methanol (Solvent) Methanol->Bubbling Stirring Stir for 3h at 15-25°C Bubbling->Stirring Concentration Concentrate Stirring->Concentration Product Methyl 6-aminohexanoate hydrochloride Concentration->Product

Synthesis of Methyl 6-aminohexanoate HCl via HCl Gas.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

A primary application of this compound is in peptide synthesis, where it can be used as a spacer or linker to introduce flexibility into a peptide chain.[4] This is particularly useful in the design of bioactive peptides and peptidomimetics. It is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

The general workflow for incorporating a spacer like methyl 6-aminohexanoate into a peptide during SPPS is outlined below.

SPPS_Workflow Resin Solid Support Resin Attach_AA1 Attach first Amino Acid Resin->Attach_AA1 Deprotect_AA1 Deprotect Amino Group Attach_AA1->Deprotect_AA1 Couple_Spacer Couple Methyl 6-aminohexanoate Deprotect_AA1->Couple_Spacer Deprotect_Spacer Deprotect Spacer Amino Group Couple_Spacer->Deprotect_Spacer Couple_AA2 Couple next Amino Acid Deprotect_Spacer->Couple_AA2 Repeat Repeat Coupling and Deprotection Cycles Couple_AA2->Repeat Cleave Cleave Peptide from Resin Repeat->Cleave Final_Peptide Final Peptide with Spacer Cleave->Final_Peptide

Workflow for Incorporating a Spacer in SPPS.
Synthesis of Hydroxamates

Methyl 6-aminohexanoate serves as a reagent in the synthesis of straight-chain hydroxamates.[4] Hydroxamic acids are a class of compounds known for their metal-chelating properties and are investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are potential targets for cancer therapy.[4]

PROTAC Linkers

In the field of targeted protein degradation, this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of the PROTAC.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminohexanoate hydrochloride is a chemical compound that serves as a versatile building block in organic synthesis. It is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its structure incorporates a terminal primary amine and a methyl ester, making it a useful bifunctional molecule in the synthesis of a variety of more complex molecules, including pharmaceuticals and peptidomimetics. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data.

Chemical Structure and Properties

This compound is a white to off-white crystalline powder. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.

Chemical Structure Diagram

G cluster_0 This compound C1 H3C O1 O C1->O1 C2 C O1->C2 O2 O C2->O2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 N1 NH3+ C7->N1 Cl Cl-

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C7H16ClNO2[1][2]
Molecular Weight 181.66 g/mol [1][2]
CAS Number 1926-80-3[1][2]
Appearance White to off-white powder or crystals
Melting Point 117-124 °C
Boiling Point 190.4 °C at 760 mmHg (Predicted)N/A
Solubility in Water Not available
Solubility in Methanol Not available
Solubility in Ethanol Not available

Spectroscopic Data

1H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
9.35broad t1HNH3+[1]
3.57s3HO-CH3[1]
3.14quartet2HCH2-NH3+[1]
2.28t2HCH2-C=O[1]
1.48multiplet4HCH2-CH2-CH2-CH2[1]
1.23multiplet2HCH2-CH2-C=O[1]

Solvent: DMSO-d6

13C NMR Spectroscopy
Chemical Shift (ppm)AssignmentReference
171.2C=O (ester)N/A
Infrared (IR) Spectroscopy
Wavenumber (cm-1)AssignmentReference
~3400-3500N-H stretch (primary amine salt)N/A
~2900-3000C-H stretch (aliphatic)N/A
~1720C=O stretch (ester)N/A
~1200-1300C-N stretchN/A

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 6-aminohexanoic acid are presented below.

Method 1: Using Thionyl Chloride in Methanol

This method involves the esterification of the carboxylic acid using thionyl chloride, which also serves to form the hydrochloride salt of the amine.

Workflow Diagram:

G start Start suspend Suspend 6-aminohexanoic acid in methanol at 0 °C start->suspend add_socl2 Slowly add thionyl chloride (1.4 eq.) suspend->add_socl2 stir_overnight Stir overnight at room temperature add_socl2->stir_overnight remove_solvent Remove solvent and excess SOCl2 under reduced pressure stir_overnight->remove_solvent product Obtain Methyl 6-aminohexanoate hydrochloride remove_solvent->product

Caption: Synthesis of this compound using thionyl chloride.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend one equivalent of 6-aminohexanoic acid in anhydrous methanol. Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add 1.4 equivalents of thionyl chloride dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

  • Work-up: Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure. The resulting solid is the crude this compound.

Method 2: Using Hydrogen Chloride Gas in Methanol

This is a classic Fischer esterification method where hydrogen chloride acts as the catalyst for esterification and also forms the amine salt.

Detailed Protocol:

  • Reaction Setup: Dissolve 20.0 g (152 mmol) of 6-aminohexanoic acid in 250 ml of anhydrous methanol in a suitable flask.[1]

  • Addition of HCl: Bubble hydrogen chloride gas through the solution for 2-3 minutes.[1]

  • Reaction: Stir the mixture at 15-25 °C for 3 hours.[1]

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford the product as a white solid.[1] The reported yield is approximately 99%.[1]

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For amine hydrochlorides, a polar solvent for dissolution and a less polar anti-solvent for precipitation is often effective. A mixture of ethanol and acetone or isopropanol and diethyl ether can be suitable.

General Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Applications

This compound is primarily used as a reagent in organic synthesis. Some of its key applications include:

  • Peptide Synthesis: It can be used as a spacer unit in the synthesis of peptides and peptidomimetics.

  • Synthesis of Hydroxamates: It serves as a starting material for the synthesis of straight-chain hydroxamates, which are investigated as potential inhibitors of histone deacetylases (HDACs) for cancer therapy.

  • PROTAC Linkers: This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3]

Safety Information

This compound is harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile bifunctional molecule in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl 6-aminohexanoate hydrochloride. It includes a detailed experimental protocol for determining its solubility, which is crucial for applications in research and drug development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information. Further experimental investigation is required to establish a comprehensive solubility profile in a wider range of solvents and conditions.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedUp to 25 mg/mL
EthanolNot SpecifiedUp to 25 mg/mL

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment
  • Materials:

    • This compound (high purity)

    • Solvents of interest (e.g., deionized water, methanol, ethanol, phosphate-buffered saline (PBS) at various pH values)

    • Analytical standards of this compound

    • Reagents for the chosen analytical method (e.g., mobile phase for HPLC, derivatization agents)[5][6]

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 20 mL glass vials)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • pH meter

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) system with a suitable detector, or a UV-Vis spectrophotometer)[7][8][9]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with shaking sampling Sampling and Phase Separation equil->sampling Withdraw aliquot analysis Quantitative Analysis sampling->analysis Analyze filtrate/supernatant calc Solubility Calculation analysis->calc Determine concentration report Data Reporting calc->report Final solubility value

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[1]

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution and precipitation processes have reached a steady state.[1]

  • Sampling and Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][8][9]

      • HPLC Method: An HPLC method with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer) can be used for quantification. Derivatization may be necessary to enhance detection, especially with a UV detector, as the compound lacks a strong chromophore.[5][6][8][10]

      • UV-Vis Spectrophotometry: If the compound exhibits sufficient UV absorbance, a calibration curve can be generated by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the sample can then be determined from its absorbance.[7]

  • Solubility Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in the tested solvent under the specified conditions.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound to be visualized. The primary logical relationship is the experimental workflow for determining its solubility, as depicted in the diagram above.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The provided experimental protocol is a general guideline and may require optimization for specific experimental conditions and analytical instrumentation. Always adhere to appropriate laboratory safety protocols.

References

Spectral Analysis of Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for methyl 6-aminohexanoate hydrochloride (C₇H₁₆ClNO₂). This document details experimental protocols for acquiring such data and presents the information in a clear, structured format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine groups.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.35broad t1H-NH₃⁺
3.57s3H-OCH₃
3.14quartet2HH-6
2.28t2HH-2
1.48multiplet4HH-3, H-5
1.23multiplet2HH-4

Note: The ¹H NMR data is based on a reported synthesis of this compound and was recorded in DMSO-d₆.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of a publicly available ¹³C NMR spectrum for this compound, the following data is a prediction based on the known spectrum of 6-aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
173-175C=O (Ester Carbonyl)
51-53-OCH₃
39-41C-6
33-35C-2
27-29C-5
25-27C-3
24-26C-4

Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 181.66 g/mol , and its exact mass is 181.0869564 Da.[2]

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (m/z) for this compound

m/zPredicted Fragment Ion
181[C₇H₁₅NO₂]⁺ (Molecular Ion)
150[M - OCH₃]⁺
122[M - COOCH₃]⁺
102[M - C₄H₈COOCH₃]⁺ (McLafferty Rearrangement)
84[C₅H₁₀N]⁺
59[COOCH₃]⁺
30[CH₄N]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for compounds like this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is completely dissolved to avoid peak broadening.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300-500 MHz NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.

  • Instrumentation and Analysis:

    • Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

    • Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Methyl 6-aminohexanoate Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS NMR_Data NMR Data Processing (Phasing, Baseline Correction, Integration, Peak Picking) NMR->NMR_Data MS_Data MS Data Processing (Peak Detection, Mass Assignment) MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for this compound in a mass spectrometer.

Mass_Fragmentation_Pathway cluster_fragments Major Fragments M [C₇H₁₅NO₂]⁺ m/z = 181 F1 [M - OCH₃]⁺ m/z = 150 M->F1 -OCH₃ F2 [M - COOCH₃]⁺ m/z = 122 M->F2 -COOCH₃ F4 [COOCH₃]⁺ m/z = 59 M->F4 F3 [C₅H₁₀N]⁺ m/z = 84 F2->F3 -C₂H₂O F5 [CH₄N]⁺ m/z = 30 F2->F5

Caption: Predicted Mass Fragmentation.

References

Applications of Methyl 6-Aminohexanoate Hydrochloride in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-aminohexanoate hydrochloride is a versatile chemical compound extensively utilized in various research and development sectors, particularly in drug discovery, polymer chemistry, and biotechnology. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it an invaluable building block and linker molecule. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its key properties are summarized in the table below.

PropertyValue
CAS Number 1926-80-3
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to light yellow powder or crystals
Melting Point 117-124 °C
Solubility Soluble in water and methanol

Core Research Applications

The primary applications of this compound in research stem from its ability to act as a flexible spacer and a reactive intermediate. The main areas of its use include:

  • Peptide Synthesis: As a non-natural amino acid derivative and a flexible linker.

  • PROTACs Development: As a component of the linker connecting the target protein ligand and the E3 ligase ligand in Proteolysis Targeting Chimeras.

  • Hydroxamate Synthesis: As a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.

  • Polymer Chemistry: As a monomer for the synthesis of functional polymers and polyelectrolytes.

  • Surface Modification: For the functionalization of surfaces to attach biomolecules.

I. Peptide and Peptide Nucleic Acid (PNA) Synthesis

This compound is frequently incorporated into peptides and peptide nucleic acids (PNAs) to introduce a flexible spacer arm. This can be crucial for modulating the biological activity, improving solubility, or enabling the attachment of labels and other moieties.

Experimental Protocol: Amide Bond Formation in PNA Synthesis[1][2]

This protocol describes the coupling of a carboxylic acid chloride with this compound.

Materials:

  • Carboxylic acid chloride

  • This compound

  • Methylene chloride (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in methylene chloride.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (a slight excess) to the solution to neutralize the hydrochloride and free the amine.

  • Immediately add the resulting solution to a pre-cooled (0 °C) solution of the carboxylic acid chloride (1.0 equivalent) in a separate flask.

  • Stir the reaction mixture vigorously for 30 minutes at 0 °C.

  • Continue stirring for an additional 3 hours at room temperature.

  • Filter the resulting mixture to remove any solids (e.g., triethylamine hydrochloride).

  • The filtrate containing the coupled product can then be further purified as needed.

G cluster_prep Preparation of Amine cluster_coupling Coupling Reaction cluster_workup Workup MAH Methyl 6-aminohexanoate hydrochloride in CH₂Cl₂ FreeAmine Free Amine Solution MAH->FreeAmine 0 °C TEA Triethylamine (Et₃N) TEA->FreeAmine Reaction Reaction Mixture FreeAmine->Reaction AcidChloride Carboxylic Acid Chloride in CH₂Cl₂ (0 °C) AcidChloride->Reaction Stirring Stir at 0 °C (30 min) then RT (3h) Reaction->Stirring Filtration Filtration Stirring->Filtration Product Coupled Product Filtration->Product

Caption: Workflow for amide coupling in PNA synthesis.

II. Synthesis of Hydroxamate-Based HDAC Inhibitors

This compound serves as a key building block for the synthesis of straight-chain hydroxamates, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are of significant interest in cancer therapy.

Experimental Protocol: Synthesis of a Hydroxamic Acid Derivative[3]

This protocol details the synthesis of a hydroxamic acid derivative starting from 6-aminohexanoic acid.

Step 1: Esterification of 6-Aminohexanoic Acid

  • Dissolve 6-aminohexanoic acid (100 mmol) in methanol (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (300 mmol).

  • Stir the solution at 75 °C for 5 hours.

  • Evaporate the solvent to obtain this compound.

  • Recrystallize the product from ether to yield a white powder.

Step 2: Coupling and Subsequent Reactions

The synthesized this compound can then be used in subsequent coupling reactions. For example, in a multi-component reaction:

  • In a microwave pressure tube, combine the synthesized ester (1.1 mmol), a substituted ethyl nicotinate derivative (1 mmol), and triethylamine (2.2 mmol) in ethanol (3 mL).[1]

  • Irradiate the mixture in a microwave reactor at 120 °C for 3-4 hours.[1]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).[1]

  • Purify the crude product by column chromatography.[1]

Step 3: Hydroxamate Formation

The final step involves the conversion of the methyl ester to the hydroxamic acid, which is typically achieved by reaction with hydroxylamine.

Quantitative Data: HDAC Inhibition

The following table summarizes the in vitro inhibitory activity of synthesized hydroxamic acid derivatives against various cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)
4j A27800.27
A2780CisR0.63
Cal270.38
Cal27CisR0.45
4k A27800.28
A2780CisR1.58
Cal270.38
Cal27CisR0.75

Data sourced from a study on peptoid-based HDAC inhibitors.

G cluster_synthesis Synthesis Pathway cluster_activity Biological Activity A 6-Aminohexanoic Acid B Methyl 6-aminohexanoate hydrochloride A->B Esterification (MeOH, AcCl) C Coupled Intermediate B->C Coupling Reaction (e.g., Microwave) D Hydroxamic Acid (HDAC Inhibitor) C->D Hydroxamate Formation HDAC HDAC Enzyme D->HDAC Inhibition Acetylation Histone Acetylation HDAC->Acetylation Deacetylation G cluster_polymerization Polycondensation cluster_purification Purification Monomer Amide Monomer (from Succinyl Chloride & Methyl 6-aminohexanoate HCl) Reaction Reaction at 200°C <0.5 kPa, 5h Monomer->Reaction Diol 1,4-Butanediol (BD) Diol->Reaction Catalyst TTIP Catalyst Catalyst->Reaction Dissolution Dissolve in CHCl₃ Reaction->Dissolution Precipitation Precipitate with MeOH Dissolution->Precipitation Drying Dry at 40°C Precipitation->Drying Product Poly(ester amide) Drying->Product G cluster_reagents Reagents in DMF Biotin Biotin Reaction Stir 18h Ambient Temp Biotin->Reaction MAH Methyl 6-aminohexanoate HCl MAH->Reaction EDCI EDCI EDCI->Reaction HOBt HOBt HOBt->Reaction TEA Et₃N TEA->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Product Biotinylating Agent with Spacer Evaporation->Product

References

Methyl 6-Aminohexanoate Hydrochloride: An In-Depth Technical Guide to its Application as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminohexanoate hydrochloride is a versatile bifunctional molecule increasingly utilized as a flexible and hydrophobic alkyl linker in the synthesis of complex bioconjugates, with notable applications in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application as a linker. It is intended to serve as a core resource for researchers and professionals in drug development and chemical biology, offering structured data, experimental methodologies, and visual workflows to facilitate its effective use in the laboratory.

Introduction

The strategic linkage of molecular entities is a cornerstone of modern drug discovery and chemical biology. The properties of the linker molecule—its length, flexibility, and polarity—are critical determinants of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This compound, the methyl ester of 6-aminohexanoic acid, provides a six-carbon aliphatic chain, offering a balance of flexibility and hydrophobicity. Its terminal amine and carboxylate (after hydrolysis of the methyl ester) or the ester itself serve as reactive handles for covalent modification, making it a valuable building block in the construction of targeted therapeutics and research tools.[1] This guide will delve into the technical details of its application, providing a practical resource for its implementation in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the characterization of its conjugates.

PropertyValueReference
CAS Number 1926-80-3[2]
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2]
Appearance White to off-white powder or crystals[3]
Melting Point 117-124 °C
Boiling Point 190.4 °C at 760 mmHg[3]
Solubility Soluble in water.[4]
SMILES COC(=O)CCCCCN.Cl[2]
InChI InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-aminohexanoic acid. Two common methods are presented below.

Method 1: Fischer Esterification with Hydrogen Chloride

This method involves the reaction of 6-aminohexanoic acid with methanol in the presence of hydrogen chloride gas.[5]

Experimental Protocol:

  • Suspend 20.0 g (152 mmol) of 6-aminocaproic acid in 250 ml of methanol in a suitable reaction vessel.

  • Cool the suspension in an ice bath.

  • Bubble hydrogen chloride gas through the rapidly stirred mixture for 2-3 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature (15-25 °C) for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the product as a white solid.

  • Yield: 27.5 g (99%).[5]

  • Characterization: The product can be characterized by ¹H-NMR. (DMSO): 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), and 1.23 ppm (2H, multiplet).[5]

Method 2: Using Thionyl Chloride

This method utilizes thionyl chloride as the esterification agent.[6]

Experimental Protocol:

  • Suspend 1 equivalent of 6-aminohexanoic acid in methanol in a reaction vessel.

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add 1.4 equivalents of thionyl chloride dropwise to the suspension.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture overnight at room temperature.

  • Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure to obtain this compound.[6]

Applications as a Linker Molecule

The primary utility of this compound lies in its role as a bifunctional linker. The amine terminus allows for reaction with carboxylic acids, activated esters, or other electrophiles, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation or can be directly coupled in some instances.

Use in Peptide Synthesis

This compound can be incorporated as a spacer unit in peptide synthesis to introduce a flexible, hydrophobic segment between amino acid residues or between a peptide and a label.[1][6]

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a 6-aminohexanoic acid linker into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable resin for SPPS (e.g., Wang or Rink Amide resin).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Linker Coupling:

    • Activate the carboxyl group of Fmoc-6-aminohexanoic acid using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated linker solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).[7]

  • Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker's amine terminus as described in step 3.

  • Peptide Chain Elongation: Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids to the free amine of the linker.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).[8]

  • Purification: Purify the crude peptide containing the linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[9]

Application in PROTACs

This compound is a precursor to alkyl amine linkers used in the synthesis of PROTACs.[2][10] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein via the ubiquitin-proteasome system.[11][12][13] The alkyl chain of the linker plays a crucial role in orienting the two ligands for effective ternary complex formation.[13]

Logical Relationship: PROTAC Synthesis Strategy

PROTAC_Synthesis cluster_0 Component A Synthesis cluster_1 Component B cluster_2 Final PROTAC Assembly A_NH Component A-NH (e.g., E3 Ligase Ligand) A_Alkyl Component A-Alkyl A_NH->A_Alkyl Substitution Alkyl_Br Bifunctional Alkyl Bromide Linker Alkyl_Br->A_Alkyl PROTAC Final PROTAC A_Alkyl->PROTAC Amide Coupling B_COOH Component B-COOH (e.g., Target Protein Ligand) B_COOH->PROTAC

Caption: Modular synthesis of a PROTAC using an alkyl linker.

Experimental Protocol: Synthesis of a PROTAC using an Amide Coupling Strategy

This protocol describes a general method for the final coupling step in a PROTAC synthesis, where an amine-functionalized linker (derived from this compound) is coupled to a carboxylic acid-containing ligand.[13][14]

  • Preparation of Amine-Linker Component:

    • Synthesize or obtain the amine-terminated linker attached to one of the PROTAC ligands (e.g., the E3 ligase ligand). If starting from this compound, this would involve initial conjugation to the ligand and subsequent hydrolysis of the methyl ester, followed by another conjugation, or direct amidation of the ester. For this protocol, we assume an amine-terminated linker-ligand is available.

    • If the amine is in a salt form (e.g., hydrochloride), it may need to be neutralized with a non-nucleophilic base like DIPEA prior to the coupling reaction.

  • Activation of Carboxylic Acid Component:

    • In a separate reaction vessel, dissolve the carboxylic acid-containing ligand (e.g., the target protein ligand) (1 equivalent) in an anhydrous aprotic solvent such as DMF under an inert atmosphere (e.g., nitrogen).

    • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[13]

  • Coupling Reaction:

    • Add a solution of the amine-linker component (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS.[13][15]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC using flash column chromatography or preparative HPLC.[13]

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry, and analytical HPLC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Ubiquitin_Proteasome_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex PolyUb Poly-Ubiquitinated Target Protein E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PolyUb Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP -> AMP+PPi Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Binding DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Bioconjugation_Workflow Start Start ProteinPrep Prepare Protein Solution in Amine-Free Buffer Start->ProteinPrep Activation Activate Protein Carboxyls (EDC/Sulfo-NHS) ProteinPrep->Activation LinkerPrep Prepare Linker Solution (Methyl 6-aminohexanoate HCl) Conjugation Conjugate Linker to Protein LinkerPrep->Conjugation Activation->Conjugation pH 7.2-8.5 Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Quenching->Purification Characterization Characterize Conjugate (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

References

The Role of Methyl 6-aminohexanoate Hydrochloride in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's ubiquitin-proteasome system. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role of Methyl 6-aminohexanoate hydrochloride, a commercially available building block for the synthesis of PROTACs. While specific examples of its direct incorporation and subsequent quantitative degradation data are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its potential application as a C6 alkyl amine linker. We will explore the fundamental principles of PROTAC design, the significance of alkyl linkers, a detailed hypothetical synthesis protocol, and standard methods for the characterization of PROTACs. This document aims to serve as a valuable resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.

The three key components of a PROTAC are:

  • A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]

  • A Linker: This chemical moiety connects the POI ligand and the E3 ligase ligand, and its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

The Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a critical role in determining the efficacy and pharmacological properties of a PROTAC. The length and chemical nature of the linker influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to allow for the simultaneous binding of the POI and the E3 ligase without steric hindrance, facilitating the formation of a stable and productive ternary complex.[5][7]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability. Alkyl linkers, such as the one derived from this compound, are generally hydrophobic and can enhance cell permeability.[8][9] In contrast, polyethylene glycol (PEG) linkers are more hydrophilic and can improve aqueous solubility.[9]

  • Selectivity: In some cases, the linker can influence the selectivity of the PROTAC for a specific target protein over other structurally related proteins.

This compound provides a 6-carbon alkyl chain with a terminal methyl ester and a primary amine (in its hydrochloride salt form). The primary amine serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The methyl ester can be retained in the final PROTAC or hydrolyzed to a carboxylic acid to provide another attachment point.

Hypothetical Synthesis of a PROTAC using this compound

While specific literature examples are scarce, a plausible synthetic route for incorporating this compound into a PROTAC can be proposed based on established chemical methodologies for PROTAC synthesis.[1][10] The following workflow outlines a general strategy for synthesizing a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the VHL E3 ligase.

G cluster_synthesis Hypothetical PROTAC Synthesis Workflow start Start Materials: - BTK Ligand (with carboxylic acid) - VHL Ligand (with amine) - this compound step1 Step 1: Amide Coupling Couple BTK Ligand to Methyl 6-aminohexanoate Reagents: HATU, DIPEA in DMF start->step1 step2 Step 2: Ester Hydrolysis Convert methyl ester to carboxylic acid Reagents: LiOH in THF/Water step1->step2 step3 Step 3: Amide Coupling Couple the product of Step 2 to VHL Ligand Reagents: HATU, DIPEA in DMF step2->step3 purification Step 4: Purification Preparative HPLC step3->purification final_protac Final BTK-PROTAC purification->final_protac G cluster_bcr_abl BCR-ABL Signaling Pathway bcr_abl BCR-ABL (Constitutively Active Kinase) grb2 GRB2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis stat5->apoptosis G cluster_brd4_myc BRD4-c-MYC Axis in Transcriptional Regulation brd4 BRD4 ptefb P-TEFb brd4->ptefb recruits acetylated_histones Acetylated Histones (at Super-Enhancers) acetylated_histones->brd4 recruits rnapii RNA Polymerase II ptefb->rnapii phosphorylates cmyc_gene c-MYC Gene rnapii->cmyc_gene transcribes cmyc_rna c-MYC mRNA cmyc_gene->cmyc_rna cmyc_protein c-MYC Protein cmyc_rna->cmyc_protein cell_cycle Cell Cycle Progression & Proliferation cmyc_protein->cell_cycle

References

The Strategic Integration of Methyl 6-Aminohexanoate Hydrochloride in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of peptide therapeutics is increasingly reliant on the incorporation of non-natural amino acids and linkers to enhance pharmacokinetic and pharmacodynamic properties. Methyl 6-aminohexanoate hydrochloride has emerged as a critical building block in this arena, offering a versatile scaffold for modifying peptides. Its linear aliphatic chain provides flexibility and hydrophobicity, attributes that can significantly influence a peptide's stability, conformation, and biological activity. This in-depth technical guide details the role and application of this compound in peptide synthesis, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Introduction to this compound in Peptide Synthesis

This compound, also known as methyl 6-aminocaproate hydrochloride, is a synthetic derivative of the amino acid lysine, lacking the alpha-amino group.[1][2] This structural feature makes it a valuable tool in chemical synthesis, particularly in the modification of peptides and the creation of various biologically active structures.[1][2] It is commonly employed in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4]

The primary utility of this compound in peptide synthesis lies in its function as a flexible, hydrophobic spacer or linker.[1][5] The incorporation of this linker can:

  • Enhance Hydrophobicity : The aliphatic chain of 6-aminohexanoic acid can increase the overall hydrophobicity of a peptide, which can be advantageous for applications such as improving coating efficiency in immunoassays.[1]

  • Improve Bioavailability : By replacing parts of the peptide backbone, this non-peptide spacer can reduce susceptibility to proteolytic degradation, a common challenge in peptide drug development.[2]

  • Introduce Flexibility : The methylene bridges of the hexanoate chain provide considerable flexibility, which can be crucial for the biological activity of the modified molecule, allowing linked fragments to maintain their optimal conformation and interaction.[1][2]

  • Facilitate Bioconjugation : It is frequently used as a linker in biotinylation reagents and for connecting peptides to other molecules, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and peptide-drug conjugates (PDCs).[1][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
Appearance White powder or crystals[4]
Melting Point 117-124 °C[4]
CAS Number 1926-80-3[4]

Applications in Peptide Synthesis

The incorporation of a 6-aminohexanoic acid (Ahx) linker has been shown to be beneficial in a variety of peptide-based applications. The following table summarizes representative quantitative data from studies utilizing peptides containing the Ahx linker.

Peptide Sequence/ApplicationPurity (%)Yield (%)Key FindingReference(s)
Hybrid anticancer peptides>86Not SpecifiedSuccessful synthesis of precursor peptides with Ahx spacer.[6]
Hybrid anticancer peptides>91Not SpecifiedSuccessful synthesis of final hybrid peptides with Ahx spacer.[6]
Diverse synthetic peptidesNot Specified6 - 70Purification of a wide range of peptides with varied properties.[7]
70-mer peptide (theoretical)242499% yield at each coupling/deprotection step.[8]
70-mer peptide (theoretical)505099.5% yield at each coupling/deprotection step.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy.

General SPPS Workflow

The overall process of solid-phase peptide synthesis follows a cyclical procedure of deprotection, coupling, and washing steps.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 times Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final coupling Repeat->Fmoc_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling this compound

This protocol details the steps for coupling this compound to a deprotected N-terminal amine on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Tertiary base (e.g., N,N-diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: a. In a separate vessel, dissolve 3 equivalents of this compound in DMF. b. Add 3 equivalents of the coupling reagent (e.g., HBTU) and 3 equivalents of an additive like HOBt, if required. c. Add 6 equivalents of DIPEA. The initial 3 equivalents are to neutralize the hydrochloride salt, and the subsequent 3 equivalents are for the coupling reaction. d. Gently agitate the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: a. Drain the DMF from the swollen peptide-resin. b. Add the pre-activated amino acid solution to the resin. c. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or an alternative test for secondary amines if coupling to a proline) to monitor the completion of the reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol for On-Resin Saponification of the Methyl Ester

This protocol describes the deprotection of the methyl ester of the incorporated 6-aminohexanoate moiety to reveal a free carboxylic acid, which can be useful for subsequent modifications or for creating a C-terminal acid.

Materials:

  • Peptide-resin with the incorporated methyl 6-aminohexanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF) (optional)

  • Dilute acid for neutralization (e.g., 1 M HCl or 10% citric acid)

Procedure:

  • Resin Preparation: Wash the peptide-resin with a solvent compatible with the saponification mixture (e.g., a 1:1 mixture of MeOH and water).

  • Saponification Reaction: a. Prepare a 0.4 M solution of NaOH in a 4:1 mixture of MeOH and water.[9] b. Add the saponification solution to the resin. c. Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 17 hours).[9] Reaction progress can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing and Neutralization: a. Drain the basic solution. b. Wash the resin thoroughly with the MeOH/water mixture. c. Wash with a dilute acidic solution to neutralize any remaining base. d. Wash again with water and then with DMF to prepare for the next synthesis step or cleavage.

Note on Side Reactions: While saponification is generally effective, potential side reactions in peptide synthesis can include racemization, though this is not a concern for the achiral 6-aminohexanoic acid.[10] Incomplete saponification can lead to a mixture of ester and carboxylic acid forms of the peptide.

Cleavage, Purification, and Characterization

Cleavage:

  • After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The reaction is typically carried out for 2-4 hours at room temperature.

Purification:

  • The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether.

  • Purification is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Characterization:

  • The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry (MS).[8]

  • For structural confirmation, techniques like NMR spectroscopy can be employed.[11]

Impact on Biological Signaling Pathways

Peptides modified with a 6-aminohexanoic acid linker can be designed to interact with specific biological targets, thereby modulating signaling pathways. Below are diagrams representing three such pathways that can be targeted by appropriately designed peptides.

Neuropilin-1 (NRP1) Signaling Pathway

NRP1 is a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), and is implicated in angiogenesis and cancer progression.[6] Peptides containing an Ahx linker can be designed as antagonists to block the interaction of VEGF with NRP1, thereby inhibiting downstream signaling.

NRP1_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt) VEGFR2->Downstream activates NRP1 NRP1 NRP1->VEGFR2 enhances binding VEGF VEGF-A VEGF->VEGFR2 VEGF->NRP1 Peptide_Ahx Peptide-Ahx Antagonist Peptide_Ahx->NRP1 Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis

Inhibition of NRP1 signaling by a peptide-Ahx antagonist.
Neuropeptide Y Receptor Y1 (NPY Y1R) Signaling Pathway

The NPY Y1 receptor, a G-protein coupled receptor (GPCR), is involved in various physiological processes, including appetite regulation and anxiety.[12] Peptide antagonists, potentially incorporating an Ahx linker for improved stability, can block NPY binding and modulate downstream signaling.

NPY_Y1R_Pathway cluster_membrane Cell Membrane Y1R NPY Y1 Receptor Gi Gi Protein Y1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to NPY NPY NPY->Y1R binds Peptide_Ahx Peptide-Ahx Antagonist Peptide_Ahx->Y1R ATP ATP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Antagonism of NPY Y1 receptor signaling.
Plasminogen Activator Inhibitor-1 (PAI-1) Pathway

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activates tPA_uPA tPA / uPA Fibrin Fibrin Clot Degradation Fibrin Degradation Products Fibrin->Degradation degrades PAI1 PAI-1 PAI1->tPA_uPA inhibits Peptide_Ahx Peptide-Ahx Inhibitor Peptide_Ahx->PAI1

Inhibition of PAI-1 by a peptide-Ahx mimic.

Conclusion

This compound is a highly valuable and versatile building block for advanced peptide synthesis. Its integration as a linker can profoundly and beneficially alter the physicochemical and biological properties of peptides. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this molecule in the creation of novel and improved peptide-based therapeutics and research tools. Careful consideration of coupling and deprotection strategies, as detailed herein, is crucial for the successful synthesis and purification of peptides containing this important structural element.

References

The Synthesis of HDAC Inhibitors Utilizing Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal role of methyl 6-aminohexanoate hydrochloride as a versatile linker in the synthesis of potent Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors represent a promising class of therapeutic agents for the treatment of various cancers and other diseases. The strategic incorporation of a flexible aliphatic chain, such as the one derived from methyl 6-aminohexanoate, is a common design element in many HDAC inhibitors, influencing their potency, isoform selectivity, and pharmacokinetic properties.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors counteract this by promoting histone hyperacetylation, leading to the reactivation of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Beyond histones, HDACs also deacetylate a number of non-histone proteins, thereby modulating a wide array of cellular processes.

The general pharmacophore model for a typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the rim of the active site, and a linker that connects the ZBG and the cap group. This compound serves as a precursor to a common six-carbon aliphatic linker, providing the appropriate length and flexibility to position the other pharmacophoric elements for optimal interaction with the HDAC enzyme.

Synthetic Pathways and Experimental Protocols

The synthesis of HDAC inhibitors from this compound typically involves a two-step process: first, the acylation or coupling of the primary amine of the linker with a desired "cap" group, followed by the conversion of the methyl ester to the hydroxamic acid, a common and potent zinc-binding group.

Experimental Protocol 1: Amide Bond Formation via Acylation

This protocol outlines the reaction of this compound with an acid chloride to form an N-acylated intermediate.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in dry DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl methyl 6-aminohexanoate.

Experimental Protocol 2: Amide Bond Formation via Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid using a coupling agent.

Materials:

  • This compound

  • Appropriate carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol 3: Conversion of Methyl Ester to Hydroxamic Acid

This protocol details the final step in the synthesis, the formation of the hydroxamic acid zinc-binding group.

Materials:

  • N-acyl methyl 6-aminohexanoate

  • Hydroxylamine hydrochloride

  • Sodium methoxide or potassium hydroxide

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl methyl 6-aminohexanoate (1.0 eq) in a mixture of methanol and THF.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in methanol and adding a solution of sodium methoxide in methanol (3.0 eq) at 0 °C. Stir for 30 minutes and filter off the precipitated sodium chloride.

  • Add the freshly prepared hydroxylamine solution to the solution of the methyl ester.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with acidic resin or by careful addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final hydroxamic acid HDAC inhibitor.

Quantitative Data on HDAC Inhibitors with a 6-Carbon Linker

The following tables summarize the inhibitory activity (IC50 values) of various HDAC inhibitors that incorporate a 6-carbon aliphatic linker, structurally similar to that derived from methyl 6-aminohexanoate. This data highlights the influence of the "cap" group on potency and isoform selectivity.

Table 1: IC50 Values (nM) of Selected HDAC Inhibitors with a 6-Carbon Linker Against Class I HDACs

Compound IDCap GroupHDAC1HDAC2HDAC3Reference
Compound A Phenyl5075150Fictional
Compound B 4-Biphenyl254080Fictional
Compound C 2-Naphthyl152050Fictional
SAHA Phenyl202030[1]
Compound 19i 3,5-Dimethylphenyl (alkoxyamide linker)12001100-[2]

Note: Data for Compounds A, B, and C are representative and fictional for illustrative purposes. SAHA (Vorinostat) is a well-characterized pan-HDAC inhibitor. Compound 19i showcases how modifications to the linker-cap connection can dramatically alter selectivity.

Table 2: IC50 Values (nM) of Selected HDAC Inhibitors with a 6-Carbon Linker Against Class II and IV HDACs

Compound IDCap GroupHDAC4HDAC5HDAC6HDAC8HDAC11Reference
Compound A Phenyl50060030200800Fictional
Compound B 4-Biphenyl30040015150600Fictional
Compound C 2-Naphthyl20025010100400Fictional
SAHA Phenyl10001000103001000[1]
Compound 19i 3,5-Dimethylphenyl (alkoxyamide linker)11.94.221344001200[2]

Note: Data for Compounds A, B, and C are representative and fictional for illustrative purposes. The data illustrates a common trend where inhibitors with aliphatic linkers often show good potency against HDAC6.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their therapeutic effects by modulating various cellular signaling pathways. The diagrams below illustrate key pathways affected by HDAC inhibitors, particularly those targeting HDAC6, and the general mechanism of apoptosis induction.

HDAC6-Mediated Deacetylation of α-Tubulin

HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin.[3][4] Deacetylation of α-tubulin is crucial for microtubule stability and dynamics, which are essential for cell motility, intracellular transport, and cell division.[4][5] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting these processes in cancer cells.

HDAC6_Pathway HDAC6_Inhibitor HDAC6 Inhibitor (e.g., from Methyl 6-aminohexanoate) HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits alpha_tubulin_acetylated Acetylated α-Tubulin HDAC6->alpha_tubulin_acetylated Deacetylates alpha_tubulin_deacetylated Deacetylated α-Tubulin alpha_tubulin_acetylated->alpha_tubulin_deacetylated Microtubule_Instability Microtubule Instability, Disrupted Trafficking, Reduced Motility alpha_tubulin_acetylated->Microtubule_Instability Leads to

Caption: HDAC6 inhibition leads to hyperacetylation of α-tubulin.

HDACi-Induced Apoptosis Pathways

HDAC inhibitors can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] They achieve this by altering the expression of pro- and anti-apoptotic proteins.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., FAS, TRAIL) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Bcl2_family->Mitochondria HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->Death_Receptors Upregulates HDAC_Inhibitor->Bcl2_family Apoptosis Apoptosis Caspase3->Apoptosis

Caption: HDAC inhibitors induce apoptosis via multiple pathways.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a hydroxamate-based HDAC inhibitor using this compound as the linker source.

Synthesis_Workflow Start Methyl 6-aminohexanoate Hydrochloride Coupling Amide Coupling or Acylation Start->Coupling Cap_Group Cap Group (Acid or Acid Chloride) Cap_Group->Coupling Intermediate N-Acyl Methyl 6-aminohexanoate Coupling->Intermediate Hydroxylamine_Reaction Hydroxylamine Reaction Intermediate->Hydroxylamine_Reaction Final_Product Hydroxamic Acid HDAC Inhibitor Hydroxylamine_Reaction->Final_Product

Caption: Synthetic workflow for HDAC inhibitor synthesis.

Conclusion

This compound is a valuable and readily available building block for the synthesis of HDAC inhibitors. The resulting six-carbon aliphatic linker provides the necessary flexibility and length to effectively position the zinc-binding group and the cap group within the active site of HDAC enzymes. By varying the cap group attached to this linker, researchers can modulate the potency and isoform selectivity of the resulting inhibitors, enabling the development of targeted therapies for a range of diseases. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for scientists engaged in the design and synthesis of novel HDAC inhibitors.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Utilizing Methyl 6-aminohexanoate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of peptide chains. The incorporation of non-standard amino acids and linkers is crucial for modifying peptide properties such as stability, solubility, and bioavailability. Methyl 6-aminohexanoate hydrochloride serves as a valuable building block, acting as a flexible and hydrophilic spacer arm in synthetic peptides. Its incorporation can influence the pharmacokinetic profile of a peptide and provide a site for further conjugation.[1][2]

These application notes provide a comprehensive, step-by-step protocol for the successful integration of this compound into a peptide sequence during standard Fmoc-based solid-phase synthesis. The protocol covers resin selection and preparation, loading of the linker, peptide chain elongation, and the final cleavage and deprotection, including the hydrolysis of the methyl ester to yield a C-terminal carboxylic acid.

Experimental Protocols

The following protocols outline the manual procedure for the incorporation of this compound onto a solid support and subsequent peptide synthesis. All operations should be performed in a dedicated peptide synthesis vessel.

1. Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal carboxylic acid, a highly acid-labile resin is recommended to allow for mild cleavage conditions that preserve the peptide structure. 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it permits the cleavage of the final peptide under conditions that can also facilitate the hydrolysis of the methyl ester of the linker.[3][4]

  • Materials:

    • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Place the desired amount of 2-CTC resin into a reaction vessel.

    • Swell the resin in DCM for 30-60 minutes.

    • Wash the resin three times with DMF.

    • Wash the resin three times with DCM. The resin is now ready for loading.

2. Loading of this compound onto 2-CTC Resin

This step involves the covalent attachment of this compound to the 2-CTC resin via its free amino group.

  • Materials:

    • Prepared 2-CTC resin

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound (2 equivalents relative to resin substitution) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.[5]

    • Wash the resin thoroughly three times with DCM, three times with DMF, and finally three times with DCM.

    • Dry the resin under vacuum.

3. Fmoc-Based Peptide Elongation

Standard Fmoc-SPPS cycles are used to assemble the peptide chain on the free amino group of the resin-bound Methyl 6-aminohexanoate. Each cycle consists of Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin five times with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin three times with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

4. Cleavage, Deprotection, and Methyl Ester Hydrolysis

The final step involves cleaving the synthesized peptide from the resin, removing the side-chain protecting groups, and hydrolyzing the methyl ester of the linker to a carboxylic acid. A cleavage cocktail containing trifluoroacetic acid (TFA) and water is employed for this purpose.[6]

  • Materials:

    • Peptide-bound resin

    • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Cold diethyl ether

  • Procedure:

    • Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Reagent Quantities for SPPS Protocol (0.1 mmol scale)

StepReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)
Resin Loading 2-CTC Resin (1.2 mmol/g)1.083 mg
Methyl 6-aminohexanoate HCl2.036.3 mg
DIPEA4.069.7 µL
Amino Acid Coupling Fmoc-Amino Acid3.00.3 mmol
HBTU2.9110 mg
HOBt3.046 mg
DIPEA6.0104.5 µL
Cleavage Cleavage Cocktail-1-2 mL

Diagrams

SPPS_Workflow Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Load Methyl 6-aminohexanoate hydrochloride Swell->Load Cap Cap Resin Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash Wash (DMF) Deprotection->Wash Repeat n times Coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) Coupling->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/H2O/TIS) Coupling->Cleavage Final Cycle Wash->Coupling Peptide Final Peptide with C-terminal 6-aminohexanoic acid Cleavage->Peptide

Caption: Experimental workflow for SPPS using this compound.

Logical_Relationship Start Start: Methyl 6-aminohexanoate hydrochloride Resin_Attachment Attachment to Solid Support (e.g., 2-CTC Resin) Start->Resin_Attachment Peptide_Synthesis Fmoc-SPPS (Peptide Elongation) Resin_Attachment->Peptide_Synthesis Cleavage_Step Acidic Cleavage (TFA-based cocktail) Peptide_Synthesis->Cleavage_Step Simultaneous_Events Cleavage_Step->Simultaneous_Events Peptide_Release Peptide Released from Resin Simultaneous_Events->Peptide_Release Ester_Hydrolysis Methyl Ester Hydrolysis Simultaneous_Events->Ester_Hydrolysis Final_Product Final Peptide with C-terminal 6-aminohexanoic acid Peptide_Release->Final_Product Ester_Hydrolysis->Final_Product

Caption: Logical relationship of key steps in the synthesis protocol.

References

Application Notes and Protocols for Using Methyl 6-aminohexanoate Hydrochloride as a Spacer in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl 6-aminohexanoate hydrochloride as a flexible, aliphatic spacer in solid-phase peptide synthesis (SPPS). This document outlines the rationale for its use, provides detailed experimental protocols for its incorporation into a peptide sequence, and presents typical quantitative data. Furthermore, it illustrates a key biological pathway where peptides containing this spacer can exert a significant modulatory effect.

Introduction

In the design of synthetic peptides with tailored biological activities, the inclusion of spacers or linkers is a common strategy to introduce conformational flexibility, reduce steric hindrance between functional domains, or mimic and stabilize specific secondary structures. This compound, a derivative of 6-aminohexanoic acid (also known as ε-aminocaproic acid, Aca, or Ahx), serves as a valuable building block for introducing a six-carbon aliphatic chain into a peptide backbone.[1] Its incorporation can enhance the pharmacokinetic properties of therapeutic peptides by increasing their stability and bioavailability.[1]

One notable application of peptides containing a 6-aminohexanoic acid spacer is in the modulation of the fibrinolysis pathway, where they can act as inhibitors of plasmin, a key enzyme responsible for the degradation of fibrin clots.[1][2][3][4] This inhibitory action is clinically relevant in managing bleeding disorders.[1]

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of a model peptide incorporating a 6-aminohexanoic acid spacer. The data is representative of a standard Fmoc-based solid-phase peptide synthesis.

Table 1: Synthesis Parameters and Crude Product Analysis

ParameterValue
Resin TypeRink Amide
Resin Substitution0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/DIPEA
Fmoc Deprotection20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Crude Peptide Yield70-85%
Crude Peptide Purity (by HPLC)55-70%

Table 2: Purification and Characterization of Final Product

ParameterValue
Purification MethodPreparative RP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Final Purity (by analytical RP-HPLC)>95%
Identity ConfirmationMass Spectrometry
Net Peptide Content (by Amino Acid Analysis)70-90%

Experimental Protocols

This section provides detailed protocols for the incorporation of a 6-aminohexanoic acid spacer into a peptide chain using Fmoc-based solid-phase peptide synthesis. The protocol addresses the use of this compound by including a saponification step to hydrolyze the methyl ester on the resin.

Protocol 1: Preparation of Fmoc-6-aminohexanoic acid

For direct incorporation using standard Fmoc-SPPS, it is necessary to use the N-terminally Fmoc-protected version of 6-aminohexanoic acid.

Materials:

  • 6-aminohexanoic acid

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-aminohexanoic acid in a 10% aqueous solution of sodium carbonate.

  • Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution and stir at room temperature for 2-4 hours.

  • After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain Fmoc-6-aminohexanoic acid as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis with On-Resin Saponification of Methyl 6-aminohexanoate

This protocol details the incorporation of this compound into a growing peptide chain on a solid support, followed by the hydrolysis of the methyl ester.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Kaiser test kit

Procedure:

Part A: Standard Peptide Elongation (Example for one cycle)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid, 3 equivalents of HOBt (or OxymaPure®), and 3 equivalents of DIC in DMF. Add this activation mixture to the deprotected resin and agitate for 2 hours. Perform a Kaiser test to confirm complete coupling (ninhydrin negative). Wash the resin with DMF.

Part B: Incorporation of Methyl 6-aminohexanoate and Saponification

  • Coupling of Methyl 6-aminohexanoate: After the final standard amino acid has been coupled and its Fmoc group removed, couple this compound using the same procedure as for the amino acids (Part A, step 3). Use DIPEA to neutralize the hydrochloride salt.

  • On-Resin Saponification:

    • Wash the resin with THF.

    • Prepare a 1 M solution of LiOH in a 3:1 mixture of THF and water.

    • Add the LiOH solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction for completion.

    • Drain the saponification solution and wash the resin thoroughly with water, THF, and DMF to remove any residual base.

  • Continuation of Peptide Synthesis: The free carboxyl group of the 6-aminohexanoic acid spacer is now available for the coupling of the next Fmoc-amino acid. Continue the synthesis by repeating the steps in Part A.

Part C: Cleavage and Deprotection

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal residue by following the procedure in Part A, step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative and analytical RP-HPLC columns (e.g., C18)

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Purify the peptide using preparative RP-HPLC with a suitable gradient of Mobile Phase B.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry. Determine the net peptide content using amino acid analysis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the fibrinolysis signaling pathway, which can be inhibited by peptides containing a 6-aminohexanoic acid spacer, and a typical experimental workflow for solid-phase peptide synthesis.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_clot->FDPs Peptide_inhibitor Peptide with 6-Aminohexanoic Acid Spacer Peptide_inhibitor->Plasmin inhibits PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin inhibits

Caption: Fibrinolysis signaling pathway and points of inhibition.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/DIPEA) deprotection->coupling wash Washing Steps (DMF, DCM) coupling->wash Repeat n times spacer_coupling Spacer Coupling (Fmoc-6-aminohexanoic acid) spacer_coupling->wash Continue chain or proceed to cleavage wash->deprotection wash->spacer_coupling After final AA cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage After final deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Final Peptide analysis->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

Application Notes: C-Terminal Peptide Modification with an Aminohexanoate Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent modification of peptides with linker molecules is a critical strategy in the development of novel therapeutics, diagnostic agents, and research tools. Attaching a linker, such as 6-aminohexanoic acid, can enhance the pharmacokinetic properties of a peptide, provide a site for further conjugation (e.g., to a drug molecule or a fluorescent probe), or introduce a flexible spacer to mitigate steric hindrance. This document provides a detailed protocol for the solution-phase attachment of Methyl 6-aminohexanoate hydrochloride to the C-terminus of a peptide. The protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to facilitate the formation of a stable amide bond.

Principle of the Method

The conjugation is achieved through a two-step process. First, the C-terminal carboxylic acid of the peptide is activated with EDC and NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, converting it into a more stable, amine-reactive NHS ester. This initial activation step is typically performed in a slightly acidic buffer to optimize the reaction.

In the second step, the hydrochloride salt of Methyl 6-aminohexanoate is neutralized with a non-nucleophilic base to free the primary amine. This amine then reacts with the NHS-activated peptide, leading to the formation of a stable amide bond and the release of NHS. The final product is a peptide with a C-terminally attached 6-aminohexanoate methyl ester linker.

Data Presentation

The efficiency of solution-phase peptide conjugation can be influenced by factors such as the peptide sequence, the nature of the linker, and the reaction conditions. The following table summarizes representative yields for peptide bioconjugation reactions.

Peptide/ProteinConjugated MoleculeCoupling ChemistryReported Yield (%)
Model PeptideAmine-containing BiotinEDC/NHS>80%
GFP with C-terminal LPETG motifGlycine-containing probeSortase-mediated ligation>80%[1]
Cyclo-RG (dipeptide)N/A (intramolecular cyclization)DAN-mediated84%[2]
Cyclo-GITVIF (hexapeptide)N/A (intramolecular cyclization)DAN-mediated93%[2]
Cell Penetrating Peptides (TAT, Penetratin, sC18)SNBD-fluorophorePalladium-mediated arylation~50% (after purification)[3]

Experimental Protocols

Materials and Reagents

  • Peptide with a free C-terminal carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for purification (e.g., Acetonitrile, Water, 0.1% Trifluoroacetic acid)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: C-Terminal Activation of the Peptide

  • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the peptide solution.

  • Gently mix the reaction and incubate for 15-30 minutes at room temperature.

Protocol 2: Preparation and Coupling of Methyl 6-aminohexanoate

  • Dissolve this compound in the Coupling Buffer.

  • Add a 1.1-fold molar excess of DIPEA to the solution to neutralize the hydrochloride and free the primary amine.

  • Add a 10-fold molar excess of the neutralized Methyl 6-aminohexanoate solution to the activated peptide solution from Protocol 1.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Protocol 3: Quenching and Purification

  • To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purify the crude peptide conjugate using RP-HPLC. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using a C18-modified silica stationary phase.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Apply a suitable gradient of Mobile Phase B to elute the conjugated peptide. The retention of peptides and impurities is dependent on their hydrophobicity.[4]

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Characterization of the Conjugated Peptide

  • Mass Spectrometry: Confirm the successful conjugation by determining the molecular weight of the final product. The expected mass will be the mass of the original peptide plus the mass of the Methyl 6-aminohexanoate moiety (145.19 Da) minus the mass of water (18.02 Da). Mass spectrometry is a key tool for identifying the chemical structure of the peptide and any impurities.[5]

  • RP-HPLC: Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak is indicative of a pure compound.

Mandatory Visualization

experimental_workflow start Start: Peptide with free C-terminus dissolve_peptide Dissolve Peptide in Activation Buffer (pH 6.0) start->dissolve_peptide add_edc_nhs Add EDC and NHS (5-fold molar excess each) dissolve_peptide->add_edc_nhs activation Activate C-terminus (15-30 min at RT) add_edc_nhs->activation add_linker Add Neutralized Linker (10-fold molar excess) activation->add_linker Activated Peptide prepare_linker Prepare Linker: Dissolve Methyl 6-aminohexanoate HCl in Coupling Buffer neutralize_linker Neutralize with DIPEA (1.1-fold molar excess) prepare_linker->neutralize_linker neutralize_linker->add_linker Free Amine Linker coupling Coupling Reaction (2-4h at RT or overnight at 4°C) add_linker->coupling quench Quench Reaction with Hydroxylamine coupling->quench purify Purify by RP-HPLC quench->purify characterize Characterize by Mass Spectrometry and Analytical RP-HPLC purify->characterize end End: Purified C-terminally conjugated peptide characterize->end

Caption: Workflow for C-terminal peptide conjugation.

References

Synthesis of Novel HDAC Inhibitors Utilizing a Methyl 6-aminohexanoate Linker: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of novel histone deacetylase (HDAC) inhibitors, employing methyl 6-aminohexanoate hydrochloride as a key linker component. The protocol outlines the protection of the amino group, coupling with a representative capping group, and the final conversion to the zinc-binding hydroxamic acid moiety. This procedure is designed to be adaptable for the generation of diverse HDAC inhibitor libraries. Additionally, quantitative data on the inhibitory activity of structurally related compounds are presented, and the key signaling pathways affected by HDAC inhibition are illustrated.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression through the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.[1] A typical HDAC inhibitor comprises three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.

This protocol details the synthesis of a model HDAC inhibitor using this compound to form the linker region. This versatile linker allows for straightforward chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50) of various hydroxamic acid-based HDAC inhibitors against different HDAC isoforms. While not synthesized directly using the following protocol, these compounds share structural similarities and provide a benchmark for the expected potency of newly synthesized analogs.

Compound ReferenceLinker LengthCap GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (µM)
7a [2]C5Ligustrazine114.353.7--
8a [2]C5Ligustrazine----
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide [3]C62-(Methylthio)-5-propylpyrimidin-4-yloxy---1.2
Bestatin-SAHA conjugate 20 [4]--30---
SAHA [4]-Phenyl63.5---

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model HDAC inhibitor starting from this compound.

Materials and Reagents
  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Aryl/heteroaryl carboxylic acid (for cap group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Hydroxamic Acid Formation A Methyl 6-aminohexanoate hydrochloride B Boc-protection A->B (Boc)2O, TEA, DCM C Methyl 6-(tert-butoxycarbonylamino)hexanoate B->C D Deprotection C->D TFA, DCM E Coupling with Cap Group D->E Aryl-COOH, EDC, HOBt, DMF F Methyl 6-(Aryl-carboxamido)hexanoate E->F G Hydrolysis F->G NH2OH·HCl, KOH, MeOH H Final HDAC Inhibitor G->H

Caption: General workflow for the synthesis of HDAC inhibitors.

Step 1: N-Boc Protection of Methyl 6-aminohexanoate
  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solution becomes clear.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-(tert-butoxycarbonylamino)hexanoate.

Step 2: Coupling with the Cap Group
  • Dissolve the selected aryl or heteroaryl carboxylic acid (cap group) (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at 0 °C.

  • Deprotection of the linker: In a separate flask, dissolve methyl 6-(tert-butoxycarbonylamino)hexanoate in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the deprotected amine salt in DMF and add it to the activated carboxylic acid solution.

  • Add TEA (3.0 eq) to neutralize the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Step 3: Formation of the Hydroxamic Acid
  • Prepare a solution of hydroxylamine hydrochloride (4.0 eq) and potassium hydroxide (4.0 eq) in methanol (MeOH) at 0 °C and stir for 30 minutes.

  • Filter the resulting precipitate (KCl) and add the filtrate to a solution of the methyl ester from Step 2 (1.0 eq) in MeOH at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final hydroxamic acid-based HDAC inhibitor.

Signaling Pathways

HDAC inhibitors exert their therapeutic effects by modulating various cellular signaling pathways. The hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Furthermore, HDAC inhibitors affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.

Signaling_Pathways cluster_HDACi HDAC Inhibitor cluster_pathways Cellular Effects cluster_outcomes Biological Outcomes HDACi HDAC Inhibitor p21 p21 upregulation HDACi->p21 leads to Apoptosis Induction of Apoptosis (Bim, Bmf, TRAIL) HDACi->Apoptosis induces Angiogenesis Inhibition of Angiogenesis (HIF-1α, VEGFR degradation) HDACi->Angiogenesis inhibits p53 p53 stabilization HDACi->p53 leads to RUNX3 RUNX3 stabilization HDACi->RUNX3 leads to HSP90 HSP90 deacetylation inhibition HDACi->HSP90 causes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorCellDeath Tumor Cell Death Apoptosis->TumorCellDeath ReducedTumorGrowth Reduced Tumor Growth Angiogenesis->ReducedTumorGrowth p53->CellCycleArrest p53->TumorCellDeath RUNX3->CellCycleArrest RUNX3->TumorCellDeath HSP90->TumorCellDeath

Caption: Key signaling pathways modulated by HDAC inhibitors.

Conclusion

The synthetic protocol detailed herein provides a robust and adaptable method for the generation of novel HDAC inhibitors based on a methyl 6-aminohexanoate linker. By varying the cap group, researchers can systematically explore the structure-activity relationship and optimize the potency and selectivity of these compounds. The provided data on related inhibitors and the overview of affected signaling pathways offer a comprehensive starting point for the development of new and effective cancer therapeutics.

References

Application Notes and Protocols: Synthesis of PROTACs Utilizing Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of methyl 6-aminohexanoate hydrochloride in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins, offering a promising therapeutic modality.[1][2][3][4][5] this compound serves as a versatile, alkyl-based linker, providing a flexible scaffold for connecting a target protein ligand to an E3 ubiquitin ligase ligand. These protocols will guide researchers through a representative step-by-step synthesis, from linker modification to the final PROTAC assembly and characterization.

Introduction to PROTAC Technology

PROTACs are innovative chemical entities composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology presents a powerful approach to target proteins that have been traditionally considered "undruggable." The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately the degradation of the target protein.

This compound as a PROTAC Linker

This compound is a commercially available building block that can be readily incorporated into PROTAC synthesis. Its linear six-carbon alkyl chain offers a degree of flexibility and hydrophobicity that can be advantageous for optimizing ternary complex formation. The terminal amine and methyl ester functionalities provide convenient handles for sequential or convergent synthetic strategies.

Properties of this compound
PropertyValue
CAS Number 1926-80-3
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow outlined below is a representative example and may require optimization based on the specific properties of the target protein and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: Coupling to Target Protein Ligand cluster_3 Step 4: Final PROTAC A Methyl 6-aminohexanoate Hydrochloride B Boc Protection of Amine A->B C Saponification of Methyl Ester B->C D Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative) C->D E Boc Deprotection D->E F Amide Coupling with Target Protein Ligand E->F G Purification and Characterization F->G

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a PROTAC molecule using this compound as the linker. These are generalized procedures and may need to be adapted for specific ligands.

Step 1: Preparation of the Boc-Protected Linker Acid

This initial step involves the protection of the amine group of this compound and subsequent hydrolysis of the methyl ester to yield a carboxylic acid, which is then ready for coupling.

1.1 Boc Protection of Methyl 6-aminohexanoate

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir the mixture at room temperature for 10 minutes.

    • Add (Boc)₂O (1.1 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected methyl ester.

1.2 Saponification to the Carboxylic Acid

  • Materials:

    • Boc-protected methyl 6-aminohexanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude Boc-protected methyl ester (1.0 eq) in a mixture of THF/MeOH and water.

    • Add LiOH (1.5 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected linker acid.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

This step involves forming an amide bond between the prepared linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide).

  • Materials:

    • Boc-protected linker acid (from Step 1.2)

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected linker acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Step 3: Final PROTAC Assembly

This final stage involves deprotection of the Boc group and subsequent coupling with a carboxylic acid-functionalized target protein ligand.

3.1 Boc Deprotection

  • Materials:

    • Linker-E3 Ligase Ligand Conjugate (from Step 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

3.2 Coupling with Target Protein Ligand

  • Materials:

    • Deprotected Linker-E3 Ligase Ligand Conjugate (from Step 3.1)

    • Carboxylic acid-functionalized target protein ligand

    • HATU or HBTU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the crude deprotected Linker-E3 Ligase Ligand Conjugate (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Representative Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1.1Boc Protection(Boc)₂O, TEADCMRT12-1690-98
1.2SaponificationLiOHTHF/MeOH/H₂ORT2-485-95
2E3 Ligase CouplingHATU, DIPEADMFRT12-1660-80
3.1Boc DeprotectionTFADCMRT1-2>95 (crude)
3.2POI Ligand CouplingHATU, DIPEADMFRT12-1640-70
4Purification----30-60 (after HPLC)

Yields are representative and will vary depending on the specific ligands used.

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Characterization of the Final PROTAC

The purified PROTAC should be thoroughly characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological assays.

Conclusion

This compound is a valuable and readily accessible linker for the synthesis of PROTACs. The protocols detailed in these application notes provide a solid foundation for researchers to design and synthesize novel protein degraders. Successful PROTAC development will invariably require optimization of the linker length and composition, as well as the attachment points to the target and E3 ligase ligands, to achieve optimal degradation potency and selectivity.

References

Application Notes and Protocols: Coupling of Methyl 6-Aminohexanoate Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a primary amine, such as Methyl 6-aminohexanoate hydrochloride, and a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules, including pharmaceuticals, peptidomimetics, and functionalized materials. Methyl 6-aminohexanoate serves as a versatile building block, offering a linear six-carbon aliphatic chain that can be functionalized at both the N-terminus and the C-terminal methyl ester. This document provides detailed application notes and experimental protocols for the efficient coupling of this compound with a variety of carboxylic acids using two common and robust coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Reaction Principle

The coupling reaction involves the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the primary amine of Methyl 6-aminohexanoate. Since Methyl 6-aminohexanoate is provided as a hydrochloride salt, a non-nucleophilic base is required to neutralize the ammonium salt and liberate the free amine for the reaction.

EDC/NHS Coupling: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a semi-stable NHS ester, which subsequently reacts with the amine to form the desired amide bond.

HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive OAt-active ester. This active ester rapidly reacts with the amine to yield the amide product, often with high efficiency and minimal side reactions.

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data for the coupling of this compound with a selection of aromatic and aliphatic carboxylic acids using EDC/NHS and HATU coupling methods. These values are illustrative and can vary based on the specific substrate and reaction conditions.

Table 1: EDC/NHS Coupling of this compound with Various Carboxylic Acids

Carboxylic AcidProductSolventBase (eq.)Time (h)Temp (°C)Yield (%)
Benzoic AcidMethyl 6-(benzamido)hexanoateDMFDIPEA (2.2)122585
4-Methoxybenzoic AcidMethyl 6-(4-methoxybenzamido)hexanoateDCMTEA (2.2)162588
4-Nitrobenzoic AcidMethyl 6-(4-nitrobenzamido)hexanoateDMFDIPEA (2.2)122592
Hexanoic AcidMethyl 6-(hexanamido)hexanoateDCMTEA (2.2)182578
Acetic AcidMethyl 6-acetamidohexanoateDCMTEA (2.2)242575

Table 2: HATU Coupling of this compound with Various Carboxylic Acids

Carboxylic AcidProductSolventBase (eq.)Time (h)Temp (°C)Yield (%)
Benzoic AcidMethyl 6-(benzamido)hexanoateDMFDIPEA (2.0)22595
4-Methoxybenzoic AcidMethyl 6-(4-methoxybenzamido)hexanoateDMFDIPEA (2.0)32596
4-Nitrobenzoic AcidMethyl 6-(4-nitrobenzamido)hexanoateDMFDIPEA (2.0)22598
Hexanoic AcidMethyl 6-(hexanamido)hexanoateDCMDIPEA (2.0)42585
Pivalic AcidMethyl 6-(pivalamido)hexanoateDMFDIPEA (2.0)62575

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid (1.05 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • N-hydroxysuccinimide (NHS) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.05 eq.) and dissolve it in anhydrous DCM or DMF.

  • Add EDC (1.2 eq.) and NHS (1.2 eq.) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.2 eq.) to the solution of this compound and stir for 5 minutes.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acylated Methyl 6-aminohexanoate derivative.

Protocol 2: General Procedure for HATU Coupling

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid (1.0 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15 minutes to allow for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acylated Methyl 6-aminohexanoate derivative.

Mandatory Visualization

EDC_NHS_Coupling_Pathway RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide N-Acyl Methyl 6-aminohexanoate (R-CONH-(CH₂)₅-COOMe) NHS_Ester->Amide + Amine Amine Methyl 6-aminohexanoate (H₂N-(CH₂)₅-COOMe) Amine->Amide

Caption: EDC/NHS Coupling Pathway

HATU_Coupling_Pathway RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide N-Acyl Methyl 6-aminohexanoate (R-CONH-(CH₂)₅-COOMe) OAt_Ester->Amide + Amine Amine Methyl 6-aminohexanoate (H₂N-(CH₂)₅-COOMe) Amine->Amide

Caption: HATU Coupling Pathway

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Dissolve Carboxylic Acid Activation Activate Carboxylic Acid (EDC/NHS or HATU) Carboxylic_Acid->Activation Amine_Salt Dissolve Methyl 6-aminohexanoate HCl Coupling Add Amine Solution & Stir Amine_Salt->Coupling Activation->Coupling Extraction Aqueous Work-up (Wash with acid, base, brine) Coupling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Chromatography/Recrystallization) Concentration->Purification Final_Product Pure N-Acyl Derivative Purification->Final_Product

Caption: General Experimental Workflow

Protecting Group Strategies for Methyl 6-aminohexanoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the primary amine in methyl 6-aminohexanoate hydrochloride. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. Herein, we discuss three commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). These groups offer a range of stability and cleavage conditions, allowing for orthogonal protection strategies in complex synthetic routes.

Introduction to Protecting Group Strategy

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily removed in high yield without affecting other functional groups.

Methyl 6-aminohexanoate possesses two primary functional groups: a primary amine and a methyl ester. The amine group is nucleophilic and basic, making it reactive towards electrophiles and a potential site for unwanted side reactions. Therefore, protection of the amine is a common strategy when modifications are desired at the ester terminus or other parts of a larger molecule into which this moiety is incorporated.

Orthogonal Protection: An essential concept in protecting group strategy is orthogonality. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions. For instance, an acid-labile group (like Boc) and a base-labile group (like Fmoc) are orthogonal because one can be removed in the presence of the other. This allows for the selective deprotection and modification of specific functional groups in a molecule with multiple protected sites.

Choosing a Protecting Group

The choice of a protecting group for the amino group of methyl 6-aminohexanoate depends on the planned subsequent reaction conditions.

  • Boc (tert-butoxycarbonyl): This is a widely used protecting group that is stable to a variety of conditions, including catalytic hydrogenation and basic conditions. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

  • Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions and catalytic hydrogenation. Its key feature is its lability to basic conditions, commonly a solution of piperidine in DMF. This makes it orthogonal to the acid-labile Boc group.

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions. It is most commonly removed by catalytic hydrogenation (hydrogenolysis), which is a mild deprotection method. This makes it orthogonal to both Boc and Fmoc groups.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize typical reaction conditions and yields for the protection and deprotection of methyl 6-aminohexanoate. Note that yields can vary based on reaction scale and purity of reagents. The data presented is based on protocols for similar substrates, as specific data for this compound is not extensively available in the literature. These should be considered as representative examples.

Table 1: N-Protection of Methyl 6-aminohexanoate

Protecting GroupReagentBaseSolventTime (h)Temperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)16Room Temp>95
Fmoc Fmoc-OSuSodium Carbonate1,4-Dioxane/Water1Room Temp~86[1]
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium BicarbonateTHF/Water200~90

Table 2: N-Deprotection of Protected Methyl 6-aminohexanoate

Protected SubstrateDeprotection ReagentSolventTime (h)Temperature (°C)Typical Yield (%)
N-Boc-Methyl 6-aminohexanoate Trifluoroacetic Acid (TFA)Dichloromethane (DCM)2Room Temp>95
N-Fmoc-Methyl 6-aminohexanoate 20% Piperidine in DMFDimethylformamide (DMF)1Room Temp>95[2]
N-Cbz-Methyl 6-aminohexanoate H₂, 10% Pd/CMethanol (MeOH)4060High

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-Boc-methyl 6-aminohexanoate, is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [1]

  • Dissolve this compound (1.1 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.0 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-Fmoc-methyl 6-aminohexanoate, can be purified by crystallization or column chromatography.

Protocol 3: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-Cbz-methyl 6-aminohexanoate, by silica gel column chromatography.

Protocol 4: Deprotection of N-Boc-Methyl 6-aminohexanoate

Materials:

  • N-Boc-Methyl 6-aminohexanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [3]

  • Dissolve N-Boc-methyl 6-aminohexanoate (1.0 eq) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting product is the TFA salt of methyl 6-aminohexanoate. To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction and solvent removal.

Protocol 5: Deprotection of N-Fmoc-Methyl 6-aminohexanoate

Materials:

  • N-Fmoc-Methyl 6-aminohexanoate

  • Piperidine

  • Dimethylformamide (DMF)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [2]

  • Dissolve N-Fmoc-methyl 6-aminohexanoate (1.0 eq) in dimethylformamide (DMF).

  • Add piperidine to the solution to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.

  • The crude product can be purified by an appropriate workup, such as precipitation with a non-polar solvent like diethyl ether, to remove the dibenzofulvene-piperidine adduct.

Protocol 6: Deprotection of N-Cbz-Methyl 6-aminohexanoate

Materials:

  • N-Cbz-Methyl 6-aminohexanoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Cbz-methyl 6-aminohexanoate (1.0 eq) in methanol (MeOH).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at 60 °C for 40 hours.

  • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected methyl 6-aminohexanoate.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Start_Boc Methyl 6-aminohexanoate HCl Protect_Boc N-Boc Protection ((Boc)₂O, TEA, DCM) Start_Boc->Protect_Boc Protected_Boc N-Boc-Methyl 6-aminohexanoate Protect_Boc->Protected_Boc Deprotect_Boc N-Boc Deprotection (TFA, DCM) Protected_Boc->Deprotect_Boc End_Boc Methyl 6-aminohexanoate (TFA salt) Deprotect_Boc->End_Boc Start_Fmoc Methyl 6-aminohexanoate HCl Protect_Fmoc N-Fmoc Protection (Fmoc-OSu, Na₂CO₃) Start_Fmoc->Protect_Fmoc Protected_Fmoc N-Fmoc-Methyl 6-aminohexanoate Protect_Fmoc->Protected_Fmoc Deprotect_Fmoc N-Fmoc Deprotection (20% Piperidine/DMF) Protected_Fmoc->Deprotect_Fmoc End_Fmoc Methyl 6-aminohexanoate Deprotect_Fmoc->End_Fmoc Start_Cbz Methyl 6-aminohexanoate HCl Protect_Cbz N-Cbz Protection (Cbz-Cl, NaHCO₃) Start_Cbz->Protect_Cbz Protected_Cbz N-Cbz-Methyl 6-aminohexanoate Protect_Cbz->Protected_Cbz Deprotect_Cbz N-Cbz Deprotection (H₂, Pd/C) Protected_Cbz->Deprotect_Cbz End_Cbz Methyl 6-aminohexanoate Deprotect_Cbz->End_Cbz

Caption: Workflow for N-protection and deprotection of Methyl 6-aminohexanoate.

Decision_Tree Start Choose a Protecting Group for Methyl 6-aminohexanoate Amine Q1 Are subsequent reaction conditions acidic? Start->Q1 Q2 Are subsequent reaction conditions basic? Q1->Q2 No Use_Fmoc Use Fmoc (Base Labile) Q1->Use_Fmoc Yes Q3 Is catalytic hydrogenation compatible with other functional groups? Q2->Q3 No Use_Boc Use Boc (Acid Labile) Q2->Use_Boc Yes Use_Cbz Use Cbz (Hydrogenolysis) Q3->Use_Cbz Yes Consider_Other Consider alternative protecting groups Q3->Consider_Other No

References

Application Notes and Protocols for the Analytical Characterization of Methyl 6-aminohexanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-aminohexanoate hydrochloride is a linear amino acid ester derivative often utilized as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical compounds.[1] Its structure, purity, and behavior in different chemical environments are critical parameters that can influence the efficacy and safety of the final product. Therefore, robust analytical methods are essential for its complete characterization.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overall Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of this compound derivatives. The workflow typically begins with preliminary structural confirmation by FTIR and NMR, followed by purity assessment and quantification using HPLC, and definitive molecular weight and structural fragmentation analysis by MS.

Analytical_Workflow cluster_main Overall Analytical Workflow for Characterization Sample Sample: Methyl 6-aminohexanoate Hydrochloride Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS HPLC HPLC Analysis (Purity, Quantification) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Data Analysis & Structure Elucidation NMR->Data MS->Data HPLC->Data FTIR->Data

Caption: Overall workflow for characterizing this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For this compound, NMR confirms the presence of the methyl ester, the hexanoate backbone, and the terminal amine group, and can be used to identify derivatives by observing shifts in the signals upon modification.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all peaks.

NMR_Workflow cluster_nmr NMR Spectroscopy Workflow Prep Sample Prep (5-10 mg in 0.6 mL solvent) Acquire Data Acquisition (¹H and ¹³C Spectra) Prep->Acquire Process Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze Spectral Analysis (Shifts, Integration, Coupling) Process->Analyze Structure Structure Confirmation Analyze->Structure

Caption: Experimental workflow for NMR analysis.

Data Presentation: Expected NMR Shifts

The following table summarizes expected chemical shifts for the parent compound, this compound, in DMSO-d₆.[2] Derivatives will show predictable variations from these values.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
-OC H₃3.57 (s, 3H)~51.5
-C H₂-C=O2.28 (t, 2H)~33.4
-C H₂-CH₂-C=O1.48 (m, 2H)~24.0
-CH₂-C H₂-CH₂-1.23 (m, 2H)~25.5
-C H₂-CH₂-NH₃⁺1.48 (m, 2H)~26.0
-C H₂-NH₃⁺3.14 (q, 2H)~39.0
-NH₃⁺9.35 (br t, 1H)N/A
-C =ON/A~173.2
Note: ¹³C values are estimated based on spectral databases for the parent compound and similar structures.[3][4]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules like amino acid esters. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps confirm the molecular formula. Tandem MS (MS/MS) experiments induce fragmentation of the parent ion, providing valuable structural information about the connectivity of the molecule.[5]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-ESI-MS):

    • Liquid Chromatography (for sample introduction):

      • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.0-4.0 kV.

      • Source Temperature: 120-150 °C.[5]

      • For MS/MS, select the protonated molecular ion ([M+H]⁺) as the precursor and apply collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺). For Methyl 6-aminohexanoate (free base, C₇H₁₅NO₂), this would be m/z 146.11.[4] For the hydrochloride salt, the free base is typically observed.

    • Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure. Common fragments include losses of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavages along the alkyl chain.

MS_Workflow cluster_ms Mass Spectrometry Workflow Prep Sample Prep (1-10 µg/mL solution) Inject LC Separation & ESI Ionization Prep->Inject Acquire Data Acquisition (Full Scan MS & MS/MS) Inject->Acquire Analyze Data Analysis (Exact Mass & Fragmentation) Acquire->Analyze Confirm MW & Formula Confirmation Analyze->Confirm

Caption: Experimental workflow for mass spectrometry analysis.

Data Presentation: Expected Mass Spectrometry Data
Analyte Ion Calculated Exact Mass (m/z) Expected Key Fragments (m/z)
Methyl 6-aminohexanoate (Free Base)[M+H]⁺146.1176114 ([M-CH₃OH+H]⁺), 87 ([M-COOCH₃+H]⁺)
6-Aminohexanoic Acid (Parent Acid)[M+H]⁺132.1019114 ([M-H₂O+H]⁺), 96, 73, 69[5]
Note: Analysis is on the free base, as the hydrochloride salt dissociates in solution.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for separating components in a mixture and is widely used to determine the purity of pharmaceutical compounds and their derivatives. For amino acid esters, reversed-phase HPLC (RP-HPLC) is most common.[6] Since Methyl 6-aminohexanoate lacks a strong chromophore, UV detection can be challenging without derivatization.[7] Therefore, methods often employ derivatizing agents (e.g., OPA, NBD-Cl) for fluorescence detection or use universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Experimental Protocol
  • Sample and Mobile Phase Preparation:

    • Prepare the sample at a concentration of 0.5-1.0 mg/mL in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Phosphate Buffer.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Degas all mobile phases by sonication or vacuum filtration.

  • Instrumentation (RP-HPLC with UV or CAD):

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Injection Volume: 5-20 µL.

    • Column Temperature: 25-30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for peptide bonds if derivatized) or CAD/ELSD.

    • Gradient Program: Start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage (e.g., 95%) over 15-20 minutes. Hold for 2-3 minutes before returning to initial conditions for re-equilibration.

  • Data Analysis:

    • Identify the peak corresponding to the main compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification can be performed by creating a calibration curve with standards of known concentration.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Prep Sample & Mobile Phase Preparation Inject Inject Sample onto RP-HPLC System Prep->Inject Separate Gradient Elution & Separation Inject->Separate Detect Peak Detection (UV, CAD, ELSD) Separate->Detect Analyze Purity & Quantitation Analysis Detect->Analyze

Caption: Experimental workflow for HPLC analysis.

Data Presentation: Chromatographic Parameters
Parameter Typical Value / Condition
Column TypeReversed-Phase C18
Mobile PhaseWater/Acetonitrile with acid modifier (TFA/Formic Acid)
Elution ModeGradient
Expected Retention TimeDependent on specific derivative and gradient, typically 3-15 min
Purity AssessmentArea Percent Calculation

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can quickly confirm the presence of the amine hydrochloride (N-H stretches), the ester carbonyl (C=O stretch), and C-O and C-H bonds. It is an excellent tool for verifying the synthesis of a derivative by observing the appearance or disappearance of key functional group absorptions.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Instrumentation:

    • Place the sample (KBr pellet or ATR) in the spectrometer's sample compartment.

    • Collect a background spectrum of air (or the empty ATR crystal).

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the key functional groups.

FTIR_Workflow cluster_ftir FTIR Spectroscopy Workflow Prep Sample Prep (KBr Pellet or ATR) Background Collect Background Spectrum Prep->Background Sample Collect Sample Spectrum Background->Sample Analyze Identify Characteristic Absorption Bands Sample->Analyze Confirm Functional Group Confirmation Analyze->Confirm

Caption: Experimental workflow for FTIR analysis.

Data Presentation: Characteristic FTIR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amine Salt)3200 - 2800 (broad)Stretch
C-H (Alkyl)2950 - 2850Stretch
C=O (Ester)~1735Stretch
N-H~1600 - 1500Bend
C-O (Ester)~1250 - 1150Stretch
Note: These are typical ranges and can vary slightly based on the molecular environment. Spectral data for the parent compound is available for reference.[3][8]

References

Application Notes and Protocols: Use of Methyl 6-aminohexanoate hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, particularly for large-scale synthesis and when non-standard amino acids or modifications are required.[1][2] Methyl 6-aminohexanoate hydrochloride is a versatile building block in this methodology, often utilized as a flexible and hydrophobic spacer or linker within a peptide sequence.[3][4] Its integration can influence the conformational properties of the peptide and enhance its biological activity or stability.[4] This document provides detailed protocols for the incorporation of this compound into a peptide chain using solution-phase chemistry, along with data presentation and characterization methods.

This compound serves as a C-terminal ester-protected amino component, ready for coupling with an N-protected amino acid. The methyl ester provides protection for the carboxylic acid terminus, which can be removed at a later stage if further C-terminal modification is needed.[2]

Materials and Reagents

  • N-α-Boc-Glycine (or other N-protected amino acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous Sodium Chloride)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients)

Experimental Protocols

General Workflow for Dipeptide Synthesis

The overall workflow for the synthesis of a dipeptide using this compound is depicted below. This involves the coupling of an N-protected amino acid to the amino group of Methyl 6-aminohexanoate, followed by purification and an optional deprotection step for further chain elongation.

workflow cluster_coupling Peptide Coupling cluster_deprotection N-Terminal Deprotection (Optional) start N-Boc-Amino Acid + Methyl 6-aminohexanoate HCl activation Activate Carboxyl Group (e.g., with DCC/HOBt) start->activation Add Coupling Reagents coupling Coupling Reaction activation->coupling Add Amine Component workup Aqueous Work-up coupling->workup Quench Reaction purification Chromatographic Purification workup->purification product Protected Dipeptide purification->product deprotection Treat with Acid (e.g., TFA in DCM) product->deprotection For Chain Elongation deprotected_product Deprotected Dipeptide deprotection->deprotected_product

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol for the Synthesis of N-Boc-Glycyl-6-aminohexanoate Methyl Ester

This protocol details the coupling of N-Boc-Glycine with this compound.

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

    • Stir the solution for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve N-Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • Add the solution of the activated N-Boc-Glycine to the free amine solution of Methyl 6-aminohexanoate dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Boc-Glycyl-6-aminohexanoate methyl ester.[5]

Chemical Reaction Diagram

The chemical transformation is illustrated in the following diagram.

reaction cluster_product Product BocGly Boc-Gly-OH Dipeptide Boc-Gly-NH-(CH₂)₅-COOCH₃ BocGly->Dipeptide Me6AH H₂N-(CH₂)₅-COOCH₃ (from hydrochloride salt) Me6AH->Dipeptide CouplingReagents DCC/HOBt or EDC/HOBt TEA or DIPEA

Caption: Coupling of N-Boc-Glycine and Methyl 6-aminohexanoate.

Protocol for N-Boc Deprotection

To elongate the peptide chain, the N-terminal Boc protecting group must be removed.

  • Dissolve the purified N-Boc-Glycyl-6-aminohexanoate methyl ester in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting product, H-Glycyl-6-aminohexanoate methyl ester trifluoroacetate salt, can be used in the next coupling step after neutralization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of N-Boc-Glycyl-6-aminohexanoate methyl ester.

Table 1: Reaction Components and Conditions

ComponentMolar RatioRole
N-Boc-Glycine1.0N-protected amino acid
This compound1.0Amine component
EDC or DCC1.1Coupling agent
HOBt1.1Additive (racemization suppressor)
TEA or DIPEA1.1Base (for neutralization)
Solvent (DCM)-Reaction medium
Temperature0 °C to RTReaction temperature
Reaction Time12-24 hours-

Table 2: Quantitative Data for a Typical Synthesis

ParameterValueMethod of Determination
Yield
Crude Yield>95%Gravimetric
Purified Yield80-90%Gravimetric
Purity
Crude Purity85-95%HPLC, ¹H NMR
Final Purity>98%HPLC, ¹H NMR

Note: Yields and purity are dependent on the specific amino acid used and the efficiency of the purification process. The values presented are typical for solution-phase peptide couplings.[1]

Characterization

The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.[6][7] Characteristic signals for the Boc group, the amino acid residues, the 6-aminohexanoate linker, and the methyl ester should be present and correctly integrated.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming the successful coupling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for purification.[2][10] A single major peak in the chromatogram indicates a high degree of purity.

References

Application Notes and Protocols for the Incorporation of Methyl 6-aminohexanoate Hydrochloride into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the incorporation of Methyl 6-aminohexanoate hydrochloride into small molecules. This versatile building block serves as a flexible linker, primarily in the development of PROTACs (PROteolysis TArgeting Chimeras) and other drug candidates.[1][2][3] The protocols outlined below focus on two key transformations: amide bond formation and hydroxamate synthesis.

Chemical Information

PropertyValue
Chemical Name This compound
CAS Number 1926-80-3[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2]
Structure COC(=O)CCCCCN.Cl[4]

Application 1: Amide Bond Formation for Linker Conjugation

This compound is frequently utilized as a linker in the synthesis of PROTACs, connecting a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][2][3] The most common method for its incorporation is through amide bond formation, where the primary amine of this compound reacts with a carboxylic acid moiety on the binding ligand.

Experimental Protocols

Two common and efficient coupling methods are presented below: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids and generally provides high yields with minimal side reactions.

Materials:

  • Carboxylic Acid-containing Small Molecule (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid-containing small molecule in anhydrous DMF, add this compound.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature. The base is necessary to neutralize the hydrochloride salt and the hexafluorophosphate salt of HATU.

  • Add HATU to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated Methyl 6-aminohexanoate derivative.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • Carboxylic Acid-containing Small Molecule (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the carboxylic acid-containing small molecule and HOBt in anhydrous DCM or DMF.

  • Add this compound to the solution, followed by the addition of TEA or DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride in one portion and stir the reaction mixture, allowing it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Amide Coupling Reactions
Carboxylic AcidCoupling ReagentBaseSolventYield (%)Purity (%)Reference
N-Boc-GlycineHATUDIPEADMF>90 (expected)>95Adapted from[5]
Benzoic AcidEDC/HOBtTEADCM85-95 (typical)>95Adapted from general procedures
IbuprofenHATUDIPEADMF>90 (expected)>95Adapted from general procedures

Note: Yields are estimates based on general amide coupling procedures and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification cluster_product Final Product Reactants Dissolve Carboxylic Acid, Methyl 6-aminohexanoate HCl, and Base in Solvent Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) Reactants->Add_Coupling_Reagent Stir Stir at Room Temperature Add_Coupling_Reagent->Stir Quench_Extract Aqueous Workup (Wash with water, bicarb, brine) Stir->Quench_Extract Purify Column Chromatography Quench_Extract->Purify Final_Product N-Acylated Methyl 6-aminohexanoate Derivative Purify->Final_Product

Amide Coupling Experimental Workflow

Application 2: Synthesis of Hydroxamic Acids

This compound can serve as a precursor for the synthesis of straight-chain hydroxamates.[6] Hydroxamic acids are an important class of compounds with a wide range of biological activities, including as histone deacetylase (HDAC) inhibitors. The synthesis involves the reaction of the methyl ester with hydroxylamine.

Experimental Protocol: Hydroxamate Synthesis from Methyl Ester

This protocol describes the conversion of the methyl ester of N-protected Methyl 6-aminohexanoate to the corresponding hydroxamic acid.

Materials:

  • N-Acylated Methyl 6-aminohexanoate derivative (1.0 eq)

  • Hydroxylamine hydrochloride (4.0 eq)

  • Sodium methoxide (4.0 eq) or Potassium hydroxide

  • Methanol

Procedure:

  • Prepare a solution of hydroxylamine freebase by adding sodium methoxide to a solution of hydroxylamine hydrochloride in methanol at 0 °C. Stir for 30 minutes and filter off the precipitated sodium chloride.

  • To the freshly prepared hydroxylamine solution, add the N-acylated Methyl 6-aminohexanoate derivative.

  • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by the disappearance of the starting ester by TLC.

  • Upon completion, neutralize the reaction mixture with an acidic resin or by the careful addition of aqueous HCl until the pH is ~7.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude hydroxamic acid can be purified by recrystallization or flash column chromatography.

Data Presentation: Representative Hydroxamate Synthesis
Starting MaterialReagentsSolventYield (%)Purity (%)Reference
N-Benzoyl Methyl 6-aminohexanoateNH₂OH·HCl, NaOMeMethanol70-80 (expected)>95Adapted from[7]
N-Boc-Methyl 6-aminohexanoateNH₂OH·HCl, KOHMethanol60-75 (expected)>95Adapted from[7]

Note: Yields are estimates and may vary based on the specific N-acyl group and reaction conditions.

Experimental Workflow for Hydroxamate Synthesis

Hydroxamate_Synthesis_Workflow cluster_prep Hydroxylamine Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Prepare_NH2OH Prepare Hydroxylamine Freebase (NH₂OH·HCl + Base in Methanol) Add_Ester Add N-Acylated Methyl 6-aminohexanoate Prepare_NH2OH->Add_Ester Stir Stir at Room Temperature Add_Ester->Stir Neutralize Neutralize Reaction Mixture Stir->Neutralize Concentrate_Purify Concentrate and Purify (Recrystallization or Chromatography) Neutralize->Concentrate_Purify Final_Product N-Acylated 6-aminohexanoic Hydroxamic Acid Concentrate_Purify->Final_Product

References

Application Note: A Detailed Protocol for the N-Boc Protection of Methyl 6-aminohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is exceptionally common due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][3] The most prevalent method for introducing the Boc group utilizes di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] This reaction involves the nucleophilic attack of the primary amine onto a carbonyl carbon of the Boc anhydride, forming a stable carbamate and effectively masking the amine's nucleophilicity and basicity.[2]

This application note provides a detailed, step-by-step experimental procedure for the Boc protection of methyl 6-aminohexanoate, a common bifunctional building block. The protocol is designed to be robust and high-yielding, furnishing the desired N-Boc-protected product, methyl 6-((tert-butoxycarbonyl)amino)hexanoate.

Experimental Protocol

This protocol outlines the procedure for the N-Boc protection of methyl 6-aminohexanoate hydrochloride on a 10 mmol scale.

1. Materials and Equipment

  • Reagents:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • Flash chromatography setup (optional)

2. Reaction Setup and Procedure

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 10.0 mmol, 1.82 g).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) followed by triethylamine (TEA) (2.2 eq, 22.0 mmol, 3.06 mL). Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12.0 mmol, 2.62 g) to the stirred solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

3. Work-up and Purification

  • Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any remaining acid.[1]

    • Brine (1 x 20 mL) to remove residual water.[2]

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][2]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2] For many applications, this procedure yields a product of high purity.[2]

  • Purification (Optional): If further purification is required, the crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1][4]

Data Presentation

The following table summarizes the quantitative data for the reaction based on a 10.0 mmol scale.

Reagent / MaterialMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount Required
Methyl 6-aminohexanoate HCl181.66[5]1.010.01.82 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.212.02.62 g
Triethylamine (TEA)101.192.222.03.06 mL
Dichloromethane (DCM)---40 mL
Product (Expected) 245.32 - ~9.0 (90%) ~2.21 g

Note: Expected yield is estimated based on typical reaction efficiencies, which are generally high (often >90%).[6]

Visualization

The following diagram illustrates the complete experimental workflow for the Boc protection of methyl 6-aminohexanoate.

Boc_Protection_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Amine HCl and TEA in DCM B Cool to 0°C A->B C Add Boc₂O B->C D Stir at 0°C (2h) C->D E Warm to RT Stir Overnight (12-16h) D->E F Wash with 1M HCl E->F G Wash with Sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Crude Product J->K L Optional: Column Chromatography K->L if needed M Pure Product (N-Boc-methyl 6-aminohexanoate) K->M often sufficient L->M

Caption: Workflow for Boc Protection of Methyl 6-aminohexanoate.

References

Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-Methyl 6-aminohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from N-Boc-Methyl 6-aminohexanoate, a key intermediate in the synthesis of various biologically active molecules and materials. The protocols outlined below detail common and alternative methods for this transformation, providing researchers with a range of options to suit different substrate sensitivities and experimental constraints.

Deprotection Methodologies

The removal of the Boc protecting group from N-Boc-Methyl 6-aminohexanoate is most commonly achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific requirements of the synthetic route, such as the presence of other acid-labile functional groups. This section provides an overview of the most frequently employed methods, along with some milder or alternative approaches.

Acidic Deprotection

Acid-catalyzed cleavage of the Boc group is a highly efficient and widely used method. The reaction proceeds through protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] The most common reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[2][3]

Alternative Deprotection Methods

While acidic deprotection is robust, certain substrates may require milder or orthogonal deprotection strategies. Alternative methods include the use of other Brønsted acids such as p-toluenesulfonic acid (p-TsOH), often in greener solvent systems like deep eutectic solvents.[4] Other reported methods include the use of oxalyl chloride in methanol, which can be effective at room temperature, and thermal deprotection, which avoids the use of any acid catalyst.[5][6] A solvent-free mechanochemical approach using p-toluenesulfonic acid has also been described as a rapid and efficient method.[7] For substrates sensitive to strong acids, these alternatives offer valuable options.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various conditions for the deprotection of N-Boc protected amines, with data extrapolated for N-Boc-Methyl 6-aminohexanoate based on similar aliphatic substrates. This allows for a clear comparison of reaction parameters and expected outcomes.

MethodReagents & SolventsTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Standard Acidic Deprotection
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)0 to RT0.5 - 2 hours>95A very common and efficient method.[2] The product is obtained as the TFA salt.
Hydrochloric Acid (HCl)4 M HCl in 1,4-DioxaneRT0.5 - 4 hours>95Another widely used method, yielding the hydrochloride salt of the amine.[8]
Alternative Methods
p-Toluenesulfonic Acid (p-TsOH)p-TsOH in a Choline Chloride-based DESRT10 - 30 minutes>98A "green" and rapid method.[4] The reaction is often complete in a short time.
Oxalyl ChlorideOxalyl Chloride in MethanolRT1 - 4 hours~90A mild method suitable for substrates with other acid-labile groups.[5]
Thermal Deprotection (Continuous Flow)Methanol or Trifluoroethanol (TFE)150 - 24030 - 60 minutesVariableAn acid-free method.[6] Yields can be variable depending on the substrate and specific conditions.
Water-Mediated DeprotectionWater90 - 100< 15 minutes>90An environmentally friendly method that proceeds rapidly at reflux temperatures.[9]

Experimental Protocols

The following are detailed protocols for the most common methods of Boc deprotection of N-Boc-Methyl 6-aminohexanoate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc-Methyl 6-aminohexanoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-Methyl 6-aminohexanoate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 6-aminohexanoate trifluoroacetate salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • N-Boc-Methyl 6-aminohexanoate

  • 4 M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, anhydrous

Procedure:

  • To a round-bottom flask containing N-Boc-Methyl 6-aminohexanoate (1.0 eq), add a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl).[8][10]

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The product, Methyl 6-aminohexanoate hydrochloride, may precipitate from the reaction mixture.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Triturate the residue with anhydrous diethyl ether to afford a solid.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)O-tBu Boc_Amine->Protonated_Boc Protonation Acid H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of t-butyl cation tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Amine_Salt R-NH3+ Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO2 Carbamic_Acid->CO2 Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Deprotection_Workflow Start Start: N-Boc-Methyl 6-aminohexanoate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (e.g., TFA or 4M HCl/Dioxane) Dissolve->Add_Acid React Stir at Appropriate Temperature (0 °C to RT) Add_Acid->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Work-up Monitor->Workup Reaction Complete Concentrate Concentrate Under Reduced Pressure Workup->Concentrate Precipitate Precipitate/Triturate with Ether Concentrate->Precipitate Isolate Isolate Product by Filtration Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry End Product: Methyl 6-aminohexanoate Salt Dry->End

Caption: General experimental workflow for Boc deprotection.

References

Troubleshooting & Optimization

"solubility issues with Methyl 6-aminohexanoate hydrochloride in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl 6-aminohexanoate hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an amine salt. As a salt, it is generally more soluble in polar solvents and less soluble in non-polar organic solvents. Its ionic nature favors solvents that can effectively solvate the charged ammonium group and the chloride ion.

Q2: In which organic solvents is this compound expected to be soluble?

Based on its chemical structure and general principles of solubility for amine hydrochlorides, it is expected to have higher solubility in polar protic and aprotic solvents. For instance, its synthesis is often conducted in methanol, indicating good solubility in this solvent.[1] It is also likely to be soluble in other polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q3: Why is my this compound not dissolving in a non-polar organic solvent like dichloromethane (DCM) or chloroform?

The low solubility in non-polar solvents is due to the high polarity of the hydrochloride salt. These solvents cannot effectively stabilize the ionic nature of the molecule. For reactions requiring non-polar organic solvents, it is standard practice to convert the hydrochloride salt to its more soluble free base form.

Q4: Can heating improve the solubility of this compound?

Yes, gentle heating can increase the rate of dissolution and the overall solubility of the compound in a given solvent. However, excessive heating should be avoided to prevent potential degradation of the compound.

Q5: Are there any alternative strategies to improve solubility without converting to the free base?

Using a co-solvent system can be an effective strategy. For example, adding a small amount of a polar solvent in which the compound is highly soluble (like methanol or DMSO) to a less polar solvent can sometimes improve the overall solubility enough for a reaction to proceed.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen organic solvent.

This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered with this compound.

Step 1: Solvent Selection Assessment

  • Verify Solvent Polarity: Confirm that the chosen solvent is appropriate for an amine hydrochloride. Polar solvents are the preferred choice. Refer to the solubility data table below for guidance.

  • Consider Solvent Purity: Ensure the solvent is anhydrous and of high purity, as contaminants can sometimes affect solubility.

Step 2: Practical Dissolution Techniques

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. The mechanical agitation can help break down solid aggregates.

  • Gentle Heating: Warm the mixture gently while stirring. Monitor the temperature to avoid any potential decomposition.

  • Co-solvent Addition: If using a moderately polar solvent, try adding a small percentage of a highly polar solvent (e.g., 1-10% DMSO or DMF) to the mixture.

Step 3: Chemical Modification for Non-Polar Solvents

  • Conversion to Free Base: If the experimental procedure requires a non-polar solvent (e.g., dichloromethane, chloroform, tetrahydrofuran), the most reliable solution is to convert the hydrochloride salt to its free amine form. This removes the ionic charge and significantly increases solubility in non-polar media. Refer to the detailed experimental protocol below.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data and chemical principles.

SolventChemical FormulaPolarityExpected SolubilityNotes
MethanolCH₃OHPolar ProticSolubleOften used as a solvent in its synthesis.[1]
EthanolC₂H₅OHPolar ProticModerately SolubleGenerally, amine salts show some solubility in lower alcohols.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleA strong polar aprotic solvent known to dissolve many salts.
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleSimilar to DMSO, it is a good solvent for polar compounds.
AcetonitrileCH₃CNPolar AproticSparingly SolubleMay have limited solubility.
Dichloromethane (DCM)CH₂Cl₂Non-PolarInsolubleConversion to the free base is recommended.
ChloroformCHCl₃Non-PolarInsolubleConversion to the free base is recommended.
Tetrahydrofuran (THF)C₄H₈ONon-PolarInsolubleConversion to the free base is recommended.
Diethyl Ether(C₂H₅)₂ONon-PolarInsolubleGenerally a poor solvent for salts.
HexanesC₆H₁₄Non-PolarInsolubleA very non-polar solvent, unsuitable for dissolving the salt form.

Experimental Protocols

Protocol: Conversion of this compound to its Free Base

This protocol describes the standard procedure to neutralize the hydrochloride salt and extract the more organic-soluble free amine.

Materials:

  • This compound

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base like triethylamine (TEA)

  • An immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water or a saturated aqueous solution of sodium bicarbonate.

  • Neutralization: Slowly add a saturated solution of a weak base (e.g., sodium bicarbonate) or a slight excess of a liquid organic base (e.g., triethylamine) to the solution while stirring. The goal is to raise the pH to approximately 9-10 to ensure the complete deprotonation of the amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the chosen organic extraction solvent (e.g., ethyl acetate).

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate fully.

  • Collection of Organic Layer: Drain the lower organic layer if using a denser solvent like dichloromethane, or decant the upper organic layer if using a less dense solvent like ethyl acetate.

  • Repeated Extraction: Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the free amine.

  • Washing: Combine all the organic extracts and wash them with brine. This step helps to remove any residual water and inorganic salts.

  • Drying: Transfer the organic solution to a clean, dry flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for about 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free amine of Methyl 6-aminohexanoate as an oil or solid.

Visual Guides

Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Solubility Issue with Methyl 6-aminohexanoate HCl check_solvent Is the solvent polar? (e.g., Methanol, DMSO, DMF) start->check_solvent use_polar Use a polar solvent. check_solvent->use_polar No try_techniques Apply dissolution techniques: - Sonication - Gentle Heating - Use of Co-solvents check_solvent->try_techniques Yes use_polar->try_techniques is_dissolved Is the compound dissolved? try_techniques->is_dissolved success Success: Proceed with experiment. is_dissolved->success Yes convert_to_freebase Is a non-polar solvent required? is_dissolved->convert_to_freebase No convert_to_freebase->use_polar No protocol Follow protocol to convert to the free base. convert_to_freebase->protocol Yes protocol->success Free_Base_Conversion Conversion to Free Base Workflow start Start: Methyl 6-aminohexanoate HCl dissolve Dissolve in aqueous solution start->dissolve neutralize Add weak base (e.g., NaHCO3) to raise pH to ~9-10 dissolve->neutralize extract Extract with an immiscible organic solvent (e.g., Ethyl Acetate) neutralize->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer with anhydrous Na2SO4 wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Product: Methyl 6-aminohexanoate (Free Base) evaporate->product

References

Technical Support Center: Peptide Coupling with Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving Methyl 6-aminohexanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. In peptide synthesis, it serves as a flexible, hydrophobic spacer or linker.[1] Its linear six-carbon chain can be incorporated into peptides to introduce conformational flexibility or to distance a label or functional moiety from the main peptide backbone.[2]

Q2: What are the primary side reactions to anticipate when using this compound in a peptide coupling reaction?

The most significant side reaction is the intramolecular cyclization of Methyl 6-aminohexanoate to form ε-caprolactam, a stable seven-membered ring.[1][3] This occurs when the free amino group attacks the methyl ester carbonyl. Other potential side reactions include intermolecular dimerization to form a cyclic dimer, and oligomerization.

Q3: How does the hydrochloride salt affect the coupling reaction?

The amino group of this compound is protonated. Therefore, at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction to neutralize the amine and allow it to act as a nucleophile in the coupling reaction.[2][4]

Q4: Which coupling reagents are best to minimize side reactions with this compound?

Highly efficient coupling reagents that promote rapid amide bond formation are preferred to outcompete the intramolecular cyclization. Onium-salt reagents like HATU, HBTU, and PyBOP are generally effective.[4][5] Carbodiimides such as EDC or DIC, especially when used with additives like HOBt or Oxyma Pure, can also be used, but pre-activation of the carboxylic acid component is recommended to minimize the time the free amine of Methyl 6-aminohexanoate is present in the reaction mixture.[4][6]

Q5: Can I use this compound in solid-phase peptide synthesis (SPPS)?

Yes, it can be used in SPPS. However, the potential for intramolecular cyclization remains. It is crucial to use optimized coupling conditions to ensure efficient coupling to the resin-bound peptide before cyclization can occur.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Symptom: After the coupling reaction and work-up, analysis by HPLC and/or MS shows a low yield of the target peptide, with a significant amount of starting material or a major byproduct.

Possible Causes & Solutions:

  • Intramolecular Cyclization (Lactam Formation): The primary cause of low yield is often the formation of ε-caprolactam.

    • Solution:

      • Optimize Coupling Reagent: Switch to a more powerful onium-salt reagent like HATU or HCTU to accelerate the desired intermolecular coupling.[7]

      • Pre-activation: Activate the carboxylic acid component with the coupling reagent and base before adding the this compound solution. This minimizes the time the free amine is available to cyclize.

      • Concentration: Run the reaction at a higher concentration to favor the bimolecular coupling reaction over the unimolecular cyclization.

      • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of cyclization relative to the coupling reaction.

  • Incomplete Reaction: The coupling reaction may not have gone to completion.

    • Solution:

      • Extend Reaction Time: Increase the reaction time, but monitor for an increase in byproduct formation.

      • Increase Equivalents: Use a slight excess (1.1-1.2 equivalents) of this compound.

      • Check Reagent Quality: Ensure all reagents, especially the coupling reagent and solvents, are fresh and anhydrous.

  • Insufficient Base: The hydrochloride salt was not fully neutralized.

    • Solution: Ensure at least one full equivalent of a non-nucleophilic base (e.g., DIPEA) is added to free the amine. For some coupling reagents, additional base may be required.[4]

Issue 2: Presence of an Unexpected Peak in HPLC/MS Analysis

Symptom: A significant peak with a mass corresponding to ε-caprolactam (m/z = 113.16) or a dimer (m/z = 226.32) is observed.

Possible Causes & Solutions:

  • Identification of ε-Caprolactam: This is the most likely byproduct. Its formation is favored by dilute conditions, high temperatures, and slow coupling reactions.

    • Solution: Follow the solutions for "Intramolecular Cyclization" in Issue 1. Analytical methods using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) can be used for sensitive detection of caprolactam.[8][9]

  • Identification of Dimer: The formation of a cyclic dimer can occur at high concentrations if the intermolecular reaction between two molecules of Methyl 6-aminohexanoate is faster than the coupling to the desired carboxylic acid.

    • Solution:

      • Control Stoichiometry: Add the Methyl 6-aminohexanoate solution dropwise to the activated carboxylic acid to maintain a low concentration of the free amine.

      • Adjust Concentration: While high concentration generally favors intermolecular reactions, excessively high concentrations might promote self-reaction. Optimize the concentration to find a balance.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the desired peptide yield and the formation of ε-caprolactam. This is an illustrative guide based on general principles of peptide chemistry.

ParameterConditionExpected Peptide YieldExpected ε-Caprolactam FormationRationale
Coupling Reagent HATU/HBTUHighLowFast reaction kinetics favor intermolecular coupling.[4]
DIC/HOBtModerateModerateSlower activation can allow more time for cyclization.[5]
Base DIPEA/NMMHighLowNon-nucleophilic bases that efficiently deprotonate the amine without causing other side reactions.[4]
TriethylamineModerateModerateCan be more nucleophilic and may lead to other side reactions.
Solvent DMF/NMPHighLowAprotic polar solvents that are standard for peptide coupling.
DCMModerateModerateLower polarity may slow down the reaction.
Temperature 0 °CHighLowReduces the rate of intramolecular cyclization.
Room Temp (25 °C)ModerateModerateIncreased rate of both desired reaction and side reaction.
High Temp (>40 °C)LowHighSignificantly favors the formation of the thermodynamically stable lactam.
Concentration High (>0.1 M)HighLowFavors bimolecular coupling over unimolecular cyclization.
Low (<0.05 M)LowHighFavors unimolecular cyclization.

Experimental Protocols

Protocol 1: General Peptide Coupling with this compound using HATU
  • Preparation:

    • Dissolve the N-protected amino acid or peptide (1.0 eq) in anhydrous DMF (to make a 0.1-0.2 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to the this compound solution and vortex briefly.

  • Activation:

    • Cool the flask containing the carboxylic acid to 0 °C in an ice bath.

    • Add HATU (1.0 eq) to the carboxylic acid solution.

    • Add DIPEA (2.0 eq) to the carboxylic acid solution.

    • Stir the mixture at 0 °C for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Slowly add the solution of Methyl 6-aminohexanoate and DIPEA to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 N HCl (3x), saturated NaHCO₃ (3x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Side Products by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100 - 1000.

    • Expected Masses:

      • ε-Caprolactam: [M+H]⁺ = 114.1

      • Methyl 6-aminohexanoate: [M+H]⁺ = 146.1

      • Desired Product: [M_acid + 128.2 + H]⁺

Visualizations

TroubleshootingWorkflow start Low Peptide Yield or Impurity Detected check_ms Analyze Crude by LC-MS start->check_ms is_lactam Major peak at m/z = 114.1? check_ms->is_lactam is_dimer Major peak at m/z = 226.3? is_lactam->is_dimer No solution_lactam Optimize for Cyclization: - Use HATU/HCTU - Pre-activate acid - Increase concentration - Lower temperature is_lactam->solution_lactam Yes is_sm Starting material present? is_dimer->is_sm No solution_dimer Optimize for Dimerization: - Add amine dropwise - Adjust concentration is_dimer->solution_dimer Yes solution_incomplete Troubleshoot Incomplete Reaction: - Extend reaction time - Check reagent quality - Ensure sufficient base is_sm->solution_incomplete Yes end Improved Yield and Purity is_sm->end No solution_lactam->end solution_dimer->end solution_incomplete->end

Caption: Troubleshooting workflow for low yield in peptide coupling.

Caption: Main reaction and intramolecular cyclization side reaction.

LogicDiagram goal Goal: Maximize Peptide Yield, Minimize ε-Caprolactam condition1 Choose Fast Coupling Reagent (e.g., HATU, HCTU) goal->condition1 condition2 Use Non-Nucleophilic Base (e.g., DIPEA, NMM) goal->condition2 condition3 Maintain High Concentration (>0.1 M) goal->condition3 condition4 Keep Temperature Low (0 °C to RT) goal->condition4 condition5 Pre-activate Carboxylic Acid goal->condition5 outcome Successful Coupling condition1->outcome condition2->outcome condition3->outcome condition4->outcome condition5->outcome

Caption: Key conditions for minimizing side reactions.

References

Technical Support Center: Improving Yield of Reactions with Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reactions involving Methyl 6-aminohexanoate hydrochloride and improve your product yields.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in N-acylation reactions with this compound often stem from a few key issues:

  • Incomplete neutralization of the hydrochloride salt: The amine group of this compound is protonated. This protonated form is not nucleophilic and will not react with the activated carboxylic acid. It is crucial to add a suitable base to neutralize the hydrochloride and free the amine for reaction.

  • Inadequate activation of the carboxylic acid: The carboxylic acid partner must be converted into a more reactive species (an active ester, acid chloride, etc.) for the amidation to proceed efficiently. The choice of coupling reagent is critical here.

  • Presence of water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and preventing amide formation. Using anhydrous solvents and reagents is essential for optimal results.

  • Steric hindrance: If either the carboxylic acid or the acylating agent has bulky groups near the reaction center, this can slow down or prevent the reaction.

  • Suboptimal reaction conditions: Factors such as temperature, solvent polarity, and the choice of base can significantly influence the reaction rate and yield.

Q2: How do I choose the right coupling reagent for my reaction with this compound?

A2: The selection of a coupling reagent is critical and depends on the specific carboxylic acid you are using, as well as considerations of cost, efficiency, and potential side reactions. Common classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. However, they can sometimes lead to racemization if your carboxylic acid is chiral. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization. HATU is often considered superior for difficult or sterically hindered couplings.

  • Phosphonium Salts (e.g., PyBOP): These are also highly effective, particularly for sterically hindered substrates.

For routine couplings with simple carboxylic acids, EDC/HOBt may be sufficient. For more challenging or sterically hindered carboxylic acids, or when maximizing yield is critical, HATU is often the preferred choice.

Q3: What is the role of the base in the reaction, and which one should I choose?

A3: The primary role of the base is to neutralize the hydrochloride salt of Methyl 6-aminohexanoate, liberating the free amine to act as a nucleophile. A secondary role is to neutralize any acidic byproducts formed during the reaction.

Commonly used bases include:

  • Triethylamine (TEA): A common and cost-effective choice.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic base that is often preferred because it is less likely to cause side reactions. It is particularly useful with uronium salt coupling reagents like HATU.

  • Pyridine: Can also be used, but it is often more difficult to remove during workup.

The choice of base can influence the reaction yield. For sensitive substrates or when using reagents like HATU, DIPEA is generally the recommended base.

Q4: Which solvent is best for my reaction?

A4: The choice of solvent is crucial for ensuring that all reactants are fully dissolved. Poor solvation can lead to incomplete reactions and low yields. Common solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most reactants well.

  • Dichloromethane (DCM): A less polar option, often used in Schotten-Baumann reactions with acid chlorides.

  • Acetonitrile (MeCN): Another polar aprotic solvent that can be effective.

  • Tetrahydrofuran (THF): A less polar ether-based solvent.

For many standard coupling reactions with reagents like HATU or EDC, DMF is the solvent of choice. It is important to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediates.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common issue encountered. The following decision tree can help you troubleshoot the problem.

low_yield_troubleshooting start Low or No Yield check_neutralization Did you add a base to neutralize the hydrochloride salt? start->check_neutralization no_base Add a suitable base (e.g., DIPEA, TEA) in an appropriate amount (typically 2-3 equivalents). check_neutralization->no_base No check_coupling_reagent Is your coupling reagent appropriate and active? check_neutralization->check_coupling_reagent Yes yes_base Yes reagent_issue Consider a more powerful coupling reagent (e.g., HATU). Ensure your current reagent is not degraded. check_coupling_reagent->reagent_issue No/Unsure check_anhydrous Are your solvent and reagents anhydrous? check_coupling_reagent->check_anhydrous Yes reagent_ok Yes wet_reagents Use freshly dried solvents and ensure all reagents are free from moisture. check_anhydrous->wet_reagents No check_conditions Review reaction conditions (temperature, time, concentration). check_anhydrous->check_conditions Yes reagents_dry Yes optimize_conditions Try increasing the reaction time or temperature. Ensure all reactants are fully dissolved. check_conditions->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Multiple Byproducts in the Final Product

The formation of byproducts can complicate purification and reduce the yield of the desired amide.

byproduct_troubleshooting start Multiple Byproducts Observed check_side_reactions Are you observing unreacted starting materials or byproducts from the coupling reagent? start->check_side_reactions check_racemization Is your carboxylic acid chiral? Could racemization be an issue? start->check_racemization check_overactivation Are you using a large excess of coupling reagent? start->check_overactivation unreacted_sm Reaction is incomplete. See 'Low Yield' guide. Consider increasing reaction time or temperature. check_side_reactions->unreacted_sm Unreacted Starting Material coupling_byproducts Byproducts from coupling reagents (e.g., DCU from DCC) are common. Choose a reagent with water-soluble byproducts (e.g., EDC) for easier removal. check_side_reactions->coupling_byproducts Coupling Reagent Byproducts racemization_issue Use a coupling reagent known for low racemization (e.g., HATU, COMU). Additives like HOBt or HOAt can also suppress racemization. check_racemization->racemization_issue Yes overactivation_issue Excess coupling reagent can lead to side reactions. Use closer to stoichiometric amounts (e.g., 1.0-1.2 equivalents). check_overactivation->overactivation_issue Yes

Caption: Troubleshooting guide for byproduct formation.

Data Presentation

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyAdvantagesDisadvantages/Side Reactions
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings, fast reaction rates, low epimerization.[1]Can cause guanidinylation of the amine if used in excess.[1]
HBTU Uronium/Aminium SaltHighCost-effective and reliable for many standard couplings.Less effective than HATU for highly hindered systems.[1]
COMU Uronium/Aminium SaltVery HighSimilar reactivity to HATU, with potentially a better safety profile.Can also cause guanidinylation.
PyBOP Phosphonium SaltHighByproducts are generally not problematic during purification.Can be less reactive than uronium salts for challenging couplings.[1]
EDC/HOBt CarbodiimideModerate to HighCost-effective, byproducts are water-soluble, easy workup.Can be less effective for hindered substrates, potential for racemization.

Experimental Protocols

The following is a general, adaptable protocol for the N-acylation of this compound using HATU, a highly efficient coupling reagent. This protocol should be optimized for your specific carboxylic acid.

Protocol: HATU-Mediated N-Acylation of this compound

This protocol outlines a general procedure for the coupling of a generic carboxylic acid to this compound in solution.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1.0 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)

  • Materials for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Preparation:

    • In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.1 eq.) in anhydrous DMF.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Activation:

    • To the stirred solution, add HATU (1.0-1.2 eq.).

    • Allow the mixture to stir for 1-2 minutes.

  • Base Addition:

    • Slowly add DIPEA (2.0-3.0 eq.) to the reaction mixture. The initial 1.0 equivalent of base will neutralize the hydrochloride salt, and the subsequent amount will facilitate the coupling reaction.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the pure N-acylated product.

experimental_workflow start Dissolve Reactants (Carboxylic Acid, Amino Ester HCl) in Anhydrous DMF add_hatu Add HATU (1.0-1.2 eq.) start->add_hatu add_dipea Add DIPEA (2.0-3.0 eq.) add_hatu->add_dipea react Stir at Room Temperature (1-4 hours) Monitor by TLC/LC-MS add_dipea->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify

Caption: General workflow for HATU-mediated amide coupling.

References

Technical Support Center: Purification of Reaction Mixtures Containing Methyl 6-Aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted methyl 6-aminohexanoate hydrochloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. This salt form renders it highly polar and generally soluble in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1926-80-3[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1]
Melting Point 117-124 °C
Appearance White to off-white solid/powder[2]
Solubility (Qualitative) Soluble in water. Slightly soluble in chloroform and methanol.[2]

Q2: What is the general strategy for removing this compound from a reaction mixture?

A2: The most common and effective strategy is to exploit the change in polarity and solubility of the compound upon neutralization. As a hydrochloride salt, it is water-soluble. By neutralizing the amine salt with a mild base, you form the free amine, methyl 6-aminohexanoate, which is significantly less polar and more soluble in organic solvents. This allows for its separation from polar, water-soluble byproducts or its extraction into an organic phase, away from a non-polar product.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of unreacted this compound.

Issue 1: Poor Separation During Aqueous Workup/Extraction

Symptoms:

  • Formation of an emulsion at the aqueous-organic interface.

  • The desired product is contaminated with this compound after extraction.

  • Low recovery of the desired product.

Root Causes and Solutions:

  • Incorrect pH of the Aqueous Phase: For effective partitioning, the pH of the aqueous layer must be sufficiently basic to ensure the complete neutralization of the amine hydrochloride to its free amine form. The pKa of the ammonium group is expected to be around 10-11 (typical for primary amines). It is recommended to adjust the aqueous phase to a pH of 11-12 with a suitable base.

  • Insufficient Mixing or Extraction Cycles: Ensure thorough mixing of the biphasic system to maximize the transfer of the free amine into the organic layer. Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.[3]

  • Inappropriate Choice of Organic Solvent: The organic solvent should be immiscible with water and have a good capacity to dissolve the free amine form of methyl 6-aminohexanoate while having a different affinity for your desired product.

Table 2: Solvent Selection Guide for Extraction

SolventPolarityDensity relative to WaterComments
Dichloromethane (DCM) Polar aproticDenserGood for extracting many organic compounds. Ensure your desired product is soluble.
Ethyl Acetate (EtOAc) Moderately polarLess denseA common and effective extraction solvent.
Diethyl Ether Non-polarLess denseCan be effective, but be aware of its high volatility and flammability.
Toluene Non-polarLess denseSuitable for less polar desired products.
Hexane/Heptane Non-polarLess denseUse if your desired product is very non-polar.
Issue 2: The Desired Product is also Water-Soluble

Symptom:

  • Both the desired product and the unreacted starting material remain in the aqueous phase, even after basification.

Solutions:

  • Salting Out: The addition of a saturated salt solution (brine) to the aqueous phase can decrease the solubility of organic compounds, potentially forcing your desired product into the organic layer during extraction.

  • Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase column chromatography (using a C18 stationary phase) can be an effective purification method. The polar this compound will elute early with the aqueous mobile phase, while a slightly less polar product will be retained longer.

  • Ion-Exchange Chromatography: If your product has acidic or basic properties, ion-exchange chromatography can be a powerful separation technique.

Issue 3: Difficulty in Removing the Free Amine from the Desired Product

Symptom:

  • After extraction, the desired product is still contaminated with the free amine form of methyl 6-aminohexanoate.

Solutions:

  • Acidic Wash: Washing the organic layer containing your product and the free amine with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the free amine, making it water-soluble and allowing it to be extracted into the aqueous phase. This is only suitable if your desired product is stable to acidic conditions.[4]

  • Column Chromatography: If an acidic wash is not feasible, column chromatography is a reliable method. The choice of stationary and mobile phases will depend on the polarity of your desired product. For a non-polar product, standard silica gel chromatography can be used, where the more polar free amine will have a lower Rf value.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of this compound

This protocol is suitable when the desired product is significantly less polar than methyl 6-aminohexanoate and is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing the desired product and unreacted this compound.

  • A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • 1M Sodium Hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Deionized water.

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • pH paper or a pH meter.

Procedure:

  • Quench the reaction if necessary and remove any volatile organic solvents under reduced pressure.

  • Dissolve the reaction mixture in a suitable organic solvent and deionized water. Transfer the mixture to a separatory funnel.

  • Slowly add 1M NaOH or saturated NaHCO₃ solution to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer, aiming for a pH of 11-12. Be cautious of any gas evolution if using bicarbonate.

  • Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product, now free of this compound.

Protocol 2: Column Chromatography for Removal of Methyl 6-aminohexanoate (Free Amine Form)

This protocol is suitable for separating the free amine of methyl 6-aminohexanoate from a desired product of different polarity.

Materials:

  • Crude product mixture containing the desired product and methyl 6-aminohexanoate (free amine).

  • Silica gel (for normal phase) or C18 silica (for reverse phase).

  • A suitable solvent system (mobile phase) determined by Thin Layer Chromatography (TLC) analysis.

  • Chromatography column and collection tubes.

Procedure (Normal Phase):

  • Choose a solvent system where your desired product has an Rf of ~0.3-0.4 and is well-separated from the more polar methyl 6-aminohexanoate spot (which should have a lower Rf). A common mobile phase could be a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate).

  • Pack the chromatography column with silica gel slurried in the chosen mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Separation_Strategy RM Reaction Mixture (Product + Me-6-AH·HCl) Workup Aqueous Workup RM->Workup Basify Basify Aqueous Phase (pH 11-12) Workup->Basify Step 1 Extract Extract with Organic Solvent Basify->Extract Step 2 Organic Organic Phase (Product + Me-6-AH) Extract->Organic Aqueous Aqueous Phase (Salts) Extract->Aqueous AcidWash Acidic Wash (e.g., 1M HCl) Organic->AcidWash If product is acid-stable Chrom Column Chromatography Organic->Chrom If product is acid-sensitive FinalOrg Organic Phase (Pure Product) AcidWash->FinalOrg FinalAq Aqueous Phase (Me-6-AH·HCl) AcidWash->FinalAq PureProduct Pure Product Chrom->PureProduct

Extraction_Workflow Dry 8. Dry with Na₂SO₄ Filter 9. Filter Dry->Filter Evaporate 10. Evaporate Solvent Filter->Evaporate Product Purified Product Evaporate->Product CollectOrg CollectOrg CollectOrg->Dry

References

"Methyl 6-aminohexanoate hydrochloride stability under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl 6-aminohexanoate hydrochloride under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable crystalline solid when stored under recommended conditions (cool, dry, and under an inert atmosphere). However, in solution, its stability is significantly influenced by pH, temperature, and the solvent used. The primary degradation pathway is the hydrolysis of the methyl ester to form 6-aminohexanoic acid.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container, protected from moisture, at 2-8°C, and under an inert atmosphere such as argon or nitrogen.

Q3: Is this compound hygroscopic?

A3: Yes, like many hydrochloride salts, it can be hygroscopic. It is crucial to handle the compound in a dry environment and store it in a desiccator to prevent moisture absorption, which can accelerate hydrolysis.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): The ester is relatively stable against hydrolysis. The protonated amino group reduces the electron-donating capacity of the nitrogen, thus stabilizing the ester bond.

  • Neutral Conditions (pH ≈ 7): Hydrolysis can occur, although at a slower rate compared to basic conditions.

  • Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), leading to the formation of the carboxylate salt of 6-aminohexanoic acid. This reaction is generally rapid.

Q5: What is the impact of temperature on the stability of this compound?

A5: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, for reactions requiring elevated temperatures, it is advisable to minimize the reaction time to prevent significant degradation. For storage of solutions, refrigeration is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in peptide coupling reaction. Degradation of this compound prior to or during the reaction.- Ensure the starting material is dry and has been stored correctly.- Prepare solutions of the amino acid ester immediately before use.- Avoid basic conditions during workup if the ester functionality needs to be preserved.- Run the coupling reaction at the lowest effective temperature.
Presence of 6-aminohexanoic acid impurity in the final product. Hydrolysis of the methyl ester.- Confirm the pH of your reaction and purification steps. Avoid prolonged exposure to basic conditions.- Use anhydrous solvents and reagents to minimize water content.- Consider using a different protecting group for the carboxylic acid if hydrolysis is unavoidable under the required reaction conditions.
Inconsistent reaction outcomes. Variability in the quality or stability of the starting material.- Perform a quality check (e.g., NMR, melting point) on the starting material before use.- Always handle and store the compound under inert and anhydrous conditions.
Difficulty dissolving the compound. The compound is a salt and may have limited solubility in some organic solvents.- Try a different solvent system. Common solvents for peptide synthesis include DMF, NMP, and DCM. Solubility may be enhanced by the addition of a small amount of a polar co-solvent.- Gentle warming can aid dissolution, but be mindful of potential degradation at elevated temperatures.

Data on Stability Under Different Conditions

The following tables summarize the expected stability of this compound under various conditions based on general principles of ester chemistry.

Table 1: Stability in Aqueous Solutions at Different pH (25°C)

pH RangeConditionExpected StabilityPrimary Degradation Product
1-4AcidicHigh6-Aminohexanoic acid (slow hydrolysis)
5-7Near-NeutralModerate6-Aminohexanoic acid
8-10BasicLow6-Aminohexanoate salt
11-14Strongly BasicVery Low6-Aminohexanoate salt

Table 2: Influence of Temperature on Stability in Neutral Aqueous Solution (pH 7)

TemperatureExpected Stability
4°CHigh
25°C (Room Temp)Moderate
50°CLow
100°CVery Low

Table 3: Stability in Common Organic Solvents (Anhydrous, 25°C)

SolventExpected StabilityNotes
Dichloromethane (DCM)HighEnsure the solvent is anhydrous.
N,N-Dimethylformamide (DMF)HighUse high-purity, anhydrous DMF. Old DMF can contain amine impurities that can react.
N-Methyl-2-pyrrolidone (NMP)HighEnsure the solvent is anhydrous.
MethanolModerateRisk of transesterification, especially in the presence of acid or base catalysts.
WaterLow to ModerateProne to hydrolysis, highly pH-dependent.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate samples at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate samples at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the amount of parent compound remaining and identify any major degradation products.

Visualizations

cluster_main cluster_conditions Methyl_6_aminohexanoate_HCl Methyl 6-aminohexanoate Hydrochloride 6_Aminohexanoic_Acid 6-Aminohexanoic Acid Methyl_6_aminohexanoate_HCl->6_Aminohexanoic_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Methanol Methanol Methyl_6_aminohexanoate_HCl->Methanol Hydrolysis (H₂O, H⁺ or OH⁻) Acidic_Conditions Acidic Conditions (pH < 4) Acidic_Conditions->Methyl_6_aminohexanoate_HCl Accelerates Basic_Conditions Basic Conditions (pH > 8) Basic_Conditions->Methyl_6_aminohexanoate_HCl Greatly Accelerates Elevated_Temperature Elevated Temperature Elevated_Temperature->Methyl_6_aminohexanoate_HCl Accelerates Start Start: Assess Stability Prepare_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Solution Apply_Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Solution->Apply_Stress Take_Samples Withdraw Samples at Time Points Apply_Stress->Take_Samples e.g., 0, 2, 4, 8, 24h Analyze Analyze by HPLC-UV/MS Take_Samples->Analyze Evaluate Evaluate Data: - Quantify Parent Compound - Identify Degradants Analyze->Evaluate Report Report Stability Profile Evaluate->Report

Technical Support Center: Optimizing Coupling Conditions for Methyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving Methyl 6-aminohexanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

A1: Low or no yield in amide coupling reactions is a common issue that can stem from several factors. The most critical aspect when using this compound is that the amine is present as a hydrochloride salt. The protonated amino group is not nucleophilic and cannot react with the activated carboxylic acid.[1][2]

Other common causes include:

  • Insufficient Base: Failure to add a sufficient amount of a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine.

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be ineffective, degraded, or used in insufficient quantity.[3]

  • Hydrolysis: Presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield.[3]

  • Steric Hindrance: While less of a concern for Methyl 6-aminohexanoate, bulky groups on the carboxylic acid partner can impede the reaction.[3]

Q2: What is the crucial first step when using this compound in a coupling reaction?

A2: The essential first step is the in-situ neutralization of the hydrochloride salt to generate the free primary amine. This is achieved by adding a suitable non-nucleophilic base to the reaction mixture. Without this step, the amine will remain protonated and unreactive.[1]

Q3: Which base should I use, and how much is needed?

A3: Tertiary amines are commonly used for this purpose. The most frequent choices are N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

  • For Uronium/Aminium or Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reactions require a base for the coupling mechanism itself. Typically, 2.0-3.0 equivalents of base are used: 1.0 equivalent to neutralize the amine hydrochloride and 1.0-2.0 equivalents for the coupling reaction.

  • For Carbodiimide Reagents (e.g., EDC, DCC): When using an amine salt, at least 1.0 equivalent of a tertiary base is required to neutralize the hydrochloride.[4]

Q4: How do I choose the right coupling reagent for my experiment?

A4: The choice depends on factors like the scale of your reaction, the sensitivity of your substrates to side reactions (like racemization, although not an issue for the achiral Methyl 6-aminohexanoate), cost, and ease of byproduct removal.

  • Carbodiimides (EDC, DCC): EDC is a popular choice for solution-phase synthesis due to its water-soluble urea byproduct, which simplifies purification.[5] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used with EDC to increase efficiency and form a more stable activated intermediate, which can improve yields.[6]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient and fast-acting reagents, often preferred for difficult couplings or when high yields are critical.[4][5] HATU is generally considered one of the most effective coupling reagents.[7]

  • Phosphonium Salts (PyBOP): These are also very efficient and offer the advantage of not reacting with the free amino group, which can be beneficial in specific contexts.[8]

Q5: What are the best solvents for this type of coupling reaction?

A5: Polar aprotic solvents are typically the best choice for amide coupling reactions. Common options include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester intermediate.[3]

Q6: I see the formation of an activated ester by LC-MS, but the reaction with the amine does not proceed. What could be the problem?

A6: This strongly suggests an issue with the amine nucleophile. The most likely cause is that the this compound has not been effectively neutralized. Confirm that you have added at least one equivalent of a suitable base (e.g., DIPEA, TEA) to your reaction mixture before or concurrently with the addition of the amine salt.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Amine hydrochloride not neutralized. 2. Ineffective carboxylic acid activation. 3. Hydrolysis of activated intermediate. 4. Incorrect stoichiometry.1. Add 1.0-2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA). 2. Use a fresh bottle of coupling reagent. Consider a more powerful reagent like HATU. Pre-activate the acid for 15-30 min before adding the amine. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 4. Verify calculations. A slight excess of the carboxylic acid and coupling reagent (1.1-1.2 eq.) can sometimes improve conversion.
Multiple Byproducts Observed 1. Side reactions from the coupling reagent (e.g., N-acylurea formation with carbodiimides). 2. Degradation of starting materials or product.1. If using EDC/DCC, add an additive like HOBt or NHS to trap the O-acylisourea intermediate.[9] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and stop it once the starting material is consumed.
Reaction is Sluggish or Stalls 1. Insufficient activation. 2. Low reactivity of coupling partners (less likely here). 3. Poor solubility of reagents.1. Switch to a more potent coupling reagent (e.g., from EDC to HATU). 2. Increase the reaction temperature moderately (e.g., to 40-50 °C), but monitor for byproduct formation. 3. Try a different anhydrous solvent in which all components are fully soluble (e.g., DMF or NMP).
Difficulty Purifying Product 1. Byproduct from coupling reagent is co-eluting (e.g., dicyclohexylurea from DCC). 2. Excess unreacted starting material.1. If using DCC, switch to EDC, as the resulting urea byproduct is water-soluble and easily removed with an aqueous wash.[5] 2. Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. Use an appropriate aqueous workup (acidic and basic washes) to remove unreacted acid and amine.

Data Presentation

The following table provides a representative comparison of isolated yields for the coupling of a simple carboxylic acid (e.g., benzoic acid) with a primary amine using different common coupling reagent systems. While not specific to this compound, these results offer a general guideline for reagent efficiency.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)
EDC·HClHOBtDIPEADMF85-95%
EDC·HClNHSDIPEADMF80-90%
HATUNoneDIPEADMF>95%
DCCDMAPNoneDCM70-85%
T3PNonePyridineEtOAc80-95%

Yields are highly substrate and condition-dependent and should be considered illustrative.

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

This protocol describes a general method for coupling a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.1 eq.).

  • Solvation: Dissolve the solids in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) to the stirred solution.

  • Activation: Add EDC·HCl (1.1 eq.) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for achieving high yields, especially when other methods are suboptimal.

  • Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq.) and DIPEA (1.1 eq.) in a small amount of anhydrous DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3][10]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Combine Carboxylic Acid (1 eq), Coupling Reagent (1.1 eq), and Solvent add_base Add Base (2.2 eq) (e.g., DIPEA) prep_start->add_base Cool to 0 °C add_amine Add Methyl 6-aminohexanoate HCl (1.1 eq) add_base->add_amine stir_rt Stir at Room Temperature (1-24h) add_amine->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor monitor->stir_rt If incomplete quench Aqueous Work-up (Acid/Base Washes) monitor->quench If complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: General workflow for amide coupling with Methyl 6-aminohexanoate HCl.

G start Low or No Yield Observed q_base Was a base (e.g., DIPEA, TEA) added (at least 1 eq.)? start->q_base q_reagents Are coupling reagents and solvents fresh and anhydrous? q_base->q_reagents Yes sol_add_base Add min. 1 eq. of base to neutralize the amine HCl. For HATU/HBTU, use 2-3 eq. total. q_base->sol_add_base No q_activation Is activated ester intermediate observed by LC-MS? q_reagents->q_activation Yes sol_reagents Use fresh, high-purity coupling reagents and anhydrous solvents. q_reagents->sol_reagents No sol_stronger_reagent Consider a more potent coupling reagent (e.g., HATU). Pre-activate acid before adding amine. q_activation->sol_stronger_reagent No sol_check_amine The issue is with the amine. Confirm base was added and is not degraded. Check amine purity. q_activation->sol_check_amine Yes

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Acylation of Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-acylation of methyl 6-aminohexanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of diacylation and to offer solutions for troubleshooting experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of this compound in a question-and-answer format.

Question 1: My reaction has a low yield of the desired mono-acylated product, and a significant amount of unreacted this compound remains. What are the potential causes and solutions?

Answer:

This issue typically points to incomplete liberation of the free amine from its hydrochloride salt or insufficient reactivity.

Potential Causes & Solutions:

CauseSolution
Insufficient Base This compound requires at least two equivalents of base: one to neutralize the hydrochloride salt and liberate the free amine, and a second to neutralize the HCl generated during the acylation. Ensure you are using a sufficient molar excess of base.[1]
Weak Base If using a weak base (e.g., sodium bicarbonate), it may not be strong enough to efficiently deprotonate the ammonium salt, leading to a low concentration of the reactive free amine. Consider using a stronger base like triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or aqueous NaOH.[2]
Poor Solubility The hydrochloride salt may have poor solubility in your chosen aprotic organic solvent. This limits the availability of the free amine for the reaction.
Solution 1: Consider using a biphasic solvent system, such as dichloromethane/water or diethyl ether/water, often referred to as Schotten-Baumann conditions.[3] The amine salt resides in the aqueous phase where it is deprotonated, and the free amine can then react with the acylating agent in the organic phase.
Solution 2: Add a co-solvent to improve the solubility of the starting material.
Low Reaction Temperature While lower temperatures are generally preferred to prevent side reactions, an excessively low temperature might significantly slow down the rate of the desired reaction. If the reaction is clean but slow, consider a modest increase in temperature (e.g., from 0 °C to room temperature).

Question 2: My reaction is producing a significant amount of a diacylated byproduct (an imide). How can I prevent this?

Answer:

The formation of a diacylamide (imide) is a common side reaction that occurs when the initially formed mono-acylated product reacts with a second molecule of the acylating agent.[4] The key to preventing this is to control the reaction conditions to favor mono-acylation.

Strategies to Minimize Diacylation:

StrategyDetailed Explanation
Control Stoichiometry This is the most critical factor. Avoid using a large excess of the acylating agent. A molar ratio of 1:1 to 1:1.1 (amine:acylating agent) is recommended.[5]
Practical Tip: Use a syringe pump for the slow, dropwise addition of the acylating agent to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting amine over the less nucleophilic amide product.
Choice of Base The use of a very strong base can facilitate the deprotonation of the mono-acylated amide, forming an amidate anion which is a potent nucleophile for the second acylation.
Solution: Use a milder, non-nucleophilic base like sodium bicarbonate or a tertiary amine (e.g., pyridine, TEA) rather than strong bases like hydroxides or alkoxides if diacylation is a persistent issue.[1]
Reaction Temperature Lower reaction temperatures favor the kinetically controlled product. The mono-acylation is typically faster because the starting amine is more nucleophilic than the resulting amide.[6]
Recommendation: Perform the reaction at a reduced temperature (e.g., 0 °C or even -15 °C) to enhance selectivity for the mono-acylated product.[7]
Use Schotten-Baumann Conditions A biphasic system (e.g., DCM/water) with an inorganic base (NaOH or K₂CO₃) can be very effective.[8][9] The base remains in the aqueous phase, neutralizing the HCl byproduct, while the organic reactants and products are in the organic phase. This setup can help minimize side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary when starting with this compound?

Q2: What are Schotten-Baumann conditions and why are they recommended?

The Schotten-Baumann reaction refers to the acylation of amines or alcohols using an acyl chloride in the presence of an aqueous base.[3][10] The reaction is typically performed in a two-phase system of water and an immiscible organic solvent (like dichloromethane or diethyl ether).[8] These conditions are highly effective because the acid byproduct (HCl) is immediately neutralized by the base in the aqueous phase, which prevents the protonation of the amine starting material.[11] This maintains the amine's reactivity and often leads to high yields of the acylated product with minimal side reactions.[8]

Q3: How does temperature affect the selectivity between mono- and diacylation?

This is a classic case of kinetic versus thermodynamic control.[12]

  • Kinetic Control (Favored at Low Temperatures): The mono-acylated product is the kinetic product. It is formed faster because the starting primary amine is a stronger nucleophile than the resulting amide product.[13] By keeping the temperature low, the reaction that has the lower activation energy (mono-acylation) is favored, and there is insufficient energy to overcome the activation barrier for the reverse reaction or for the slower diacylation reaction.[7]

  • Thermodynamic Control (Favored at Higher Temperatures): At higher temperatures, the reactions can become reversible. If the diacylated product (imide) is more stable, allowing the reaction to run for longer times at elevated temperatures could lead to its formation as the thermodynamic product.[13]

Therefore, to maximize the yield of the mono-acylated product, the reaction should be run under kinetic control (i.e., at low temperatures).

Q4: What analytical methods can I use to monitor the reaction and check for diacylation?

Several methods can be used to monitor the progress of your reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the reaction. You can visualize the consumption of the starting amine and the formation of the mono- and di-acylated products (if they have different Rf values).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information about the relative amounts of starting material, mono-acylated product, and di-acylated product, as well as confirming their molecular weights.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantitative analysis of the reaction mixture, allowing for accurate determination of the product distribution.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can be used to determine the ratio of products by integrating characteristic peaks.

Experimental Protocols

Protocol: Selective Mono-N-acylation using Schotten-Baumann Conditions

This protocol provides a general method for the selective mono-acylation of this compound, designed to minimize diacylation.

Materials:

  • This compound

  • Acyl chloride (1.05 equivalents)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (approx. 2.5-3.0 eq). Add DCM to create a biphasic mixture. Stir vigorously in an ice bath (0-5 °C).

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue to stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude mono-acylated product.

  • Purification: Purify the product as necessary, typically by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway A Methyl 6-aminohexanoate (Free Amine) C Mono-acylated Product (Amide) A->C B Acylating Agent (R-COCl) E Acylating Agent (R-COCl) D Mono-acylated Product (Amide) F Diacylated Product (Imide) D->F + R-COCl - HCl (Requires Base)

Caption: Reaction scheme showing the desired mono-acylation and the undesired diacylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diacylation Issue: Diacylation cluster_no_reaction Issue: No/Low Conversion start Problem with Acylation Reaction q1 Significant Diacylation (Imide Formation)? start->q1 s1 Decrease Acylating Agent (1.05 eq max) q1->s1 Yes q2 Low Yield / Incomplete Reaction? q1->q2 No s2 Add Acylating Agent Slowly (Syringe Pump) s1->s2 s3 Lower Reaction Temperature (e.g., 0 °C) s2->s3 s4 Use Milder Base (e.g., NaHCO3) s3->s4 s5 Ensure >2 eq. of Base (for HCl salt + reaction) q2->s5 Yes s6 Consider Stronger Base (e.g., TEA, NaOH) s5->s6 s7 Improve Solubility (Schotten-Baumann) s6->s7

Caption: A logical workflow for troubleshooting common issues in the acylation of methyl 6-aminohexanoate.

Kinetic vs. Thermodynamic Control

Kinetic_vs_Thermodynamic Reaction Energy Profile reactants Reactants (Amine + Acyl-Cl) kinetic_prod Kinetic Product (Mono-acylated Amide) - Forms Faster - Less Stable ts1 TS1 thermo_prod Thermodynamic Product (Diacylated Imide) - Forms Slower - More Stable ts2 TS2 p1_start p1_peak p1_start->p1_peak  ΔG‡ (Kinetic)  (Lower Activation Energy) p1_end p1_peak->p1_end  ΔG‡ (Kinetic)  (Lower Activation Energy) p2_start p2_peak p2_start->p2_peak  ΔG‡ (Thermo)  (Higher Activation Energy) p2_end p2_peak->p2_end  ΔG‡ (Thermo)  (Higher Activation Energy) Yaxis Gibbs Free Energy (G) Xaxis Reaction Coordinate Yaxis_line_start Yaxis_line_end Yaxis_line_start->Yaxis_line_end Xaxis_line_start Xaxis_line_end Xaxis_line_start->Xaxis_line_end

Caption: Energy diagram illustrating kinetic vs. thermodynamic control in acylation reactions.

References

"troubleshooting guide for reactions involving Methyl 6-aminohexanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-aminohexanoate hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in this compound?

The hydrochloride salt improves the stability and handling of the compound. The primary amino group is protonated, which prevents it from being oxidized or undergoing unwanted side reactions during storage. However, this means the amine must be deprotonated (neutralized) before it can participate in nucleophilic reactions like acylation.

Q2: How do I neutralize the hydrochloride salt before my reaction?

To neutralize the hydrochloride, a base must be added to the reaction mixture. Typically, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. An excess of the base (typically 1.1 to 1.5 equivalents relative to the hydrochloride salt) is added to ensure complete deprotonation of the primary amine.

Q3: What are the most common reactions performed with this compound?

This compound is commonly used in peptide synthesis and for the synthesis of various derivatives.[1] The most frequent reactions involve the functionalization of the primary amino group, such as acylation to form amides. It is also used in the synthesis of straight-chain hydroxamates.[2]

Q4: What are the key safety precautions when working with this compound?

This compound is harmful if swallowed and causes serious eye irritation.[3] It is important to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low or No Yield in Acylation Reactions

Q: I am attempting to acylate this compound, but I am getting a low yield of my desired product. What could be the issue?

A: Several factors can contribute to low yields in acylation reactions. Here's a step-by-step guide to troubleshoot the problem:

  • Incomplete Neutralization: The primary amine of this compound is protonated. It must be neutralized with a base to become nucleophilic.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt, plus an additional equivalent to scavenge the HCl generated during the acylation reaction.

  • Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Moisture in the Reaction: Acylating agents like acyl chlorides are highly sensitive to moisture and can be hydrolyzed, which will reduce the amount available to react with your amine.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the acylating agent (1.1-1.2 equivalents) is used to ensure the complete consumption of the amine.

Problem 2: Presence of Impurities and Side Products

Q: My final product is contaminated with impurities. What are the likely side products and how can I avoid them?

A: The most common side products in reactions involving this compound are related to the reactivity of its two functional groups.

  • Diacylated Product: If the reaction conditions are too harsh or if there is a large excess of the acylating agent, diacylation (acylation of the newly formed amide nitrogen) can occur, although this is generally less favorable.

    • Solution: Use a controlled amount of the acylating agent and maintain a moderate reaction temperature.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is worked up under basic conditions or if the reaction is run for an extended period in the presence of a strong base.[4]

    • Solution: Use a non-nucleophilic base for the reaction and perform the aqueous work-up under neutral or slightly acidic conditions. If basic conditions are necessary, keep the exposure time and temperature to a minimum.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted Methyl 6-aminohexanoate.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure the reaction goes to completion.

Table 1: Troubleshooting Summary for Acylation Reactions

Problem Potential Cause Recommended Solution
Low/No Yield Incomplete neutralization of the hydrochloride salt.Use at least 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).
Reaction temperature is too high.Start the reaction at 0 °C and allow it to warm to room temperature.
Presence of moisture.Use anhydrous solvents and run under an inert atmosphere.
Impure Product Formation of diacylated side product.Use a controlled excess (1.1-1.2 eq.) of the acylating agent.
Hydrolysis of the methyl ester.Use a non-nucleophilic base and a neutral or slightly acidic work-up.
Unreacted starting material.Monitor the reaction to completion by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the base (2.2 eq.) to the stirred suspension.

  • In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Boc-Protection of this compound

This protocol details the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (2.2 eq.) and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 eq.) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer, filter, and concentrate to obtain the Boc-protected product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Acylation Reactions start Low or No Product Yield check_neutralization Check Neutralization (>2 eq. of base?) start->check_neutralization check_temp Check Reaction Temperature (Started at 0°C?) check_neutralization->check_temp Yes solution Problem Solved check_neutralization->solution No, adjust base check_moisture Check for Moisture (Anhydrous conditions?) check_temp->check_moisture Yes check_temp->solution No, adjust temperature check_stoichiometry Check Stoichiometry (1.1-1.2 eq. acylating agent?) check_moisture->check_stoichiometry Yes check_moisture->solution No, ensure dry conditions impurity Impure Product check_stoichiometry->impurity Yield is good, but product is impure check_stoichiometry->solution Yes check_diacylation Diacylation? (Excess acylating agent?) impurity->check_diacylation check_hydrolysis Ester Hydrolysis? (Basic work-up?) check_diacylation->check_hydrolysis No check_diacylation->solution Yes, reduce acylating agent check_completion Unreacted Starting Material? (Monitor reaction?) check_hydrolysis->check_completion No check_hydrolysis->solution Yes, use neutral work-up check_completion->solution No check_completion->solution Yes, ensure reaction completion

Caption: A decision-making workflow for troubleshooting common issues in acylation reactions.

Acylation_Workflow Experimental Workflow for Acylation start Start suspend Suspend Methyl 6-aminohexanoate HCl in anhydrous DCM start->suspend cool Cool to 0°C suspend->cool add_base Add Base (e.g., TEA) cool->add_base add_acyl_chloride Add Acyl Chloride Solution add_base->add_acyl_chloride react Stir at 0°C then warm to RT add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the acylation of this compound.

References

Technical Support Center: The Impact of Hydrochloride Salts on Reaction pH and Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydrochloride (HCl) salts in experimental settings. We address common challenges related to pH control, solubility, and reaction conditions when working with these essential compounds.

Frequently Asked Questions (FAQs)

Q1: What is a hydrochloride salt, and why is it used in drug development?

A hydrochloride is a salt formed from the reaction of an organic base, typically an amine, with hydrochloric acid.[1] This conversion is a common strategy in pharmaceutical development for several key reasons:

  • Enhanced Water Solubility: Many active pharmaceutical ingredients (APIs) are large organic molecules with poor water solubility in their "free base" form. Converting them to a hydrochloride salt significantly increases their polarity and, consequently, their solubility in aqueous solutions, which can improve bioavailability.[1][2]

  • Improved Stability and Shelf-Life: Hydrochloride salts are often more crystalline and less reactive than their corresponding free bases, leading to a longer shelf-life and greater stability.[2]

  • Ease of Handling: As crystalline solids, hydrochloride salts are generally easier to weigh and handle than oils or non-crystalline free bases.[3]

Q2: How does forming a hydrochloride salt affect the pH of a solution?

When a hydrochloride salt of a weak base (like an amine) is dissolved in a neutral solvent such as water, it will dissociate into the protonated amine cation and the chloride anion. The protonated amine can then donate a proton to water, forming a hydronium ion (H₃O⁺), which lowers the pH of the solution, making it acidic.

Q3: What is the "common ion effect," and how does it relate to hydrochloride salts?

The common ion effect describes the decrease in the solubility of an ionic compound when a solution already containing one of the ions from the compound is added. In the context of hydrochloride salts, if you are trying to dissolve an amine hydrochloride in a solution that already has a high concentration of chloride ions (e.g., from a high molarity HCl buffer), the solubility of your hydrochloride salt may be reduced.[4][5]

Q4: Can I use an amine hydrochloride salt directly in a reaction that requires the free amine?

If your reaction requires the nucleophilic lone pair of electrons on the amine's nitrogen (e.g., in an amide coupling), you cannot use the hydrochloride salt directly without modification. The nitrogen in the salt is protonated, meaning its lone pair is unavailable. To use the amine, you must first deprotonate the salt by adding a base to neutralize the HCl and liberate the free amine.[6] A common approach is to add an extra equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), to the reaction mixture.[6]

Troubleshooting Guides

Issue 1: Difficulty in Precipitating the Hydrochloride Salt

Q: I've added HCl to my amine solution, but the hydrochloride salt is not precipitating or is forming an oil. What should I do?

A: This is a common issue that can arise from several factors related to solvent choice, water content, and the properties of your specific compound.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Solvent The hydrochloride salt may be too soluble in the chosen solvent system.Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. Diethyl ether or acetone are commonly used for this purpose.[7][8]
Presence of Water Many hydrochloride salts are highly soluble in water. Using aqueous HCl can introduce enough water to keep the salt in solution.[7][8]If your salt is water-soluble, it is crucial to use an anhydrous source of HCl. This can be a solution of HCl gas in an organic solvent (e.g., diethyl ether, dioxane, or isopropanol) or by generating HCl in situ.[7][9]
Hygroscopic Nature of the Salt The salt may be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to the formation of a "goo" or oil.[10]Work under anhydrous conditions and consider switching to a different acid (e.g., methanesulfonic acid) to form a less hygroscopic salt if the hydrochloride form is consistently problematic.[10]
Compound Properties Some amine hydrochlorides are inherently difficult to crystallize and may prefer to remain as an oil.Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Seeding with a small crystal of the product, if available, can also initiate crystallization. Cooling the solution in an ice bath or refrigerator may also help.
Issue 2: Low Yield or Purity of the Isolated Hydrochloride Salt

Q: My yield of the hydrochloride salt is low, or the isolated product is impure. How can I improve my purification process?

A: Low yield can be due to the solubility of the salt in the reaction or wash solvents, while impurities may co-precipitate with your product.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Solubility Losses The hydrochloride salt may have some solubility in the precipitation solvent, leading to losses during filtration.Cool the solution thoroughly before filtration to minimize solubility. Use a minimal amount of cold solvent to wash the filtered solid.
Co-precipitation of Impurities Non-polar impurities may be trapped in the precipitating salt.Wash the filtered salt with a non-polar organic solvent in which the salt is insoluble, such as diethyl ether or hexane, to remove these impurities.[11]
Incomplete Reaction The reaction between the amine and HCl may not have gone to completion.Ensure at least one full equivalent of HCl is added. You can monitor the pH of the solution to ensure it is acidic.
Degradation The compound may be unstable under highly acidic conditions.Add the HCl solution slowly and at a low temperature to control the reaction conditions.
Recrystallization Issues Choosing the right solvent for recrystallization is critical for purification.For recrystallization, 2-propanol is often a good starting point. Ethanol can be too good of a solvent for many hydrochloride salts. Sometimes, adding an anti-solvent like diethyl ether to a 2-propanol solution can induce crystallization.[11]

Quantitative Data: Solubility of Free Base vs. Hydrochloride Salt

The conversion of a free base to its hydrochloride salt generally leads to a significant increase in aqueous solubility, particularly at lower pH values. Below are examples illustrating this effect.

Table 1: pH-Dependent Solubility of Haloperidol as Free Base and Hydrochloride Salt

pHSolubility of Haloperidol Free Base (mg/mL)Solubility of Haloperidol HCl Salt (mg/mL)
2.0 - 5.0 Similar to HCl saltExhibits higher solubility in this range
> 5.0 The free base is the solid phase in equilibriumThe free base is the solid phase in equilibrium
< 1.5 Comparable to HCl salt (converts to HCl form)Comparable to free base

Data adapted from a study on haloperidol solubility.[4][5] The study notes that the pH-solubility profiles of the base and its HCl salt are similar, with a pH of maximum solubility around 5.[4][5]

Table 2: pH-Dependent Solubility of Sibutramine as Free Base and Hydrochloride Salt

pHSolubility (mg/mL)Solid Phase in Equilibrium
2.0 - 7.0 Varies (higher at lower pH)Hydrochloride Salt
> 7.0 (pHmax) Decreases significantlyFree Base

Data conceptualized from a study on sibutramine.[12] Above the pH of maximum solubility (pHmax), the solid in equilibrium is the free base, regardless of whether the starting material was the free base or the hydrochloride salt.[12]

Experimental Protocols

Protocol 1: General Procedure for Hydrochloride Salt Formation using Aqueous HCl

This method is suitable for amines that form hydrochloride salts with low water solubility.

  • Dissolution: Dissolve the free base of the organic amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Acidification: While stirring, add a concentrated aqueous solution of hydrochloric acid (e.g., 36% w/w) dropwise until the pH of the solution is acidic (test with pH paper).[7][8]

  • Precipitation: If the salt does not precipitate immediately, crystallization can often be induced by adding an anti-solvent like diethyl ether or acetone, or by cooling the solution in an ice bath.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold organic solvent (e.g., diethyl ether) to remove residual impurities.

  • Drying: Dry the isolated salt under vacuum to remove all traces of solvent.

Protocol 2: Preparation of Anhydrous HCl in Diethyl Ether for Salt Formation

This method is necessary when the hydrochloride salt is water-soluble or when anhydrous conditions are required.

Safety Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Set up a gas generation flask containing sodium chloride (NaCl). Fit this flask with a dropping funnel containing concentrated sulfuric acid (H₂SO₄). Connect the outlet of the flask to a drying tube containing calcium chloride, and then to a gas dispersion tube or a needle to bubble the gas through the receiving solvent.

  • Gas Generation: Slowly add the concentrated H₂SO₄ from the dropping funnel onto the NaCl. This will generate HCl gas.[13][14]

  • Drying and Dissolution: The generated HCl gas is passed through the drying tube and then bubbled into a flask containing chilled, anhydrous diethyl ether. The process should continue until the desired concentration is reached (this can be determined by weighing the receiving flask before and after).

  • Salt Formation: Dissolve your amine in a minimal amount of anhydrous diethyl ether. Slowly add the prepared ethereal HCl solution dropwise with stirring. The hydrochloride salt should precipitate as a solid.[9]

  • Isolation and Drying: Collect the solid by filtration, wash with fresh anhydrous diethyl ether, and dry under vacuum.

Visualizations

Hydrochloride_Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction & Precipitation cluster_isolation Isolation & Purification Amine Dissolve Amine in Organic Solvent HCl_Source Select HCl Source Amine->HCl_Source Add_HCl Add HCl Solution (Dropwise, with Stirring) HCl_Source->Add_HCl Precipitate Precipitation Occurs? Add_HCl->Precipitate Add_Antisolvent Add Anti-solvent (e.g., Ether, Acetone) Precipitate->Add_Antisolvent No Filter Vacuum Filtration Precipitate->Filter Yes Cool Cool Solution Add_Antisolvent->Cool Cool->Precipitate Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Salt Pure Hydrochloride Salt Dry->Pure_Salt

Caption: A general workflow for the formation and isolation of a hydrochloride salt.

Troubleshooting_Precipitation Start Problem: HCl Salt Does Not Precipitate (Forms Oil/Stays in Solution) Check_Water Was Aqueous HCl Used? Start->Check_Water Check_Solvent Is the Salt Soluble in the Current Solvent? Check_Water->Check_Solvent No Use_Anhydrous Action: Switch to Anhydrous HCl (e.g., HCl in Ether) Check_Water->Use_Anhydrous Yes Add_Antisolvent Action: Add an Anti-solvent (e.g., Diethyl Ether) Check_Solvent->Add_Antisolvent Yes Check_Hygroscopic Is the Product Hygroscopic? Check_Solvent->Check_Hygroscopic No Work_Anhydrous Action: Work Under Anhydrous Conditions Check_Hygroscopic->Work_Anhydrous Yes Consider_Alt_Salt Action: Consider Alternative Salt Form (e.g., Mesylate) Check_Hygroscopic->Consider_Alt_Salt No/Still Fails

Caption: A decision tree for troubleshooting hydrochloride salt precipitation issues.

References

Technical Support Center: Enhancing Peptide-Linker Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis, purification, and formulation of peptide-linker conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation in peptide-linker conjugates?

A1: Poor solubility and aggregation of peptide-linker conjugates are complex issues stemming from various factors:

  • Inherent Hydrophobicity: The amino acid sequence of the peptide or the nature of the conjugated payload can be highly hydrophobic.[1][2] This hydrophobicity promotes self-association to minimize contact with aqueous environments, leading to aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a high number of conjugated hydrophobic drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][]

  • Unfavorable Formulation Conditions: The pH of the solution plays a critical role. If the pH is close to the isoelectric point (pI) of the conjugate, the net charge of the molecule is minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[2][4] Inappropriate ionic strength can also contribute to insolubility.[1]

  • Conjugation Chemistry: The use of organic co-solvents to dissolve hydrophobic payloads during the conjugation process can partially denature the peptide or antibody, exposing hydrophobic regions and promoting aggregation.[1][2]

  • Intermolecular Interactions: The formation of intermolecular hydrogen bonds between peptide backbones can lead to the formation of β-sheet structures, which are often associated with aggregation.[5]

  • Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles or exposure to light, can destabilize the conjugate and induce aggregation.[1]

Q2: How does the choice of linker impact the solubility of a peptide conjugate?

A2: The linker is a critical component that can be engineered to significantly improve the solubility of a peptide conjugate.

  • Hydrophilicity: Incorporating hydrophilic linkers is a primary strategy to enhance solubility. Polyethylene glycol (PEG) linkers are widely used to increase the overall hydrophilicity of the conjugate, which can also provide a "stealth" effect, prolonging plasma half-life.[][6] The average hydrophobicity of peptide linkers tends to decrease as their length increases.[7]

  • Charge: Introducing charged residues, such as glutamic acid and lysine, into the linker sequence can improve solubility by increasing electrostatic repulsion between conjugate molecules.[7]

  • Flexibility vs. Rigidity: Flexible linkers, often composed of glycine and serine residues (GS linkers), can provide the necessary movement for the conjugated components to function independently.[7] In contrast, rigid linkers, such as those with proline-rich sequences, maintain a fixed distance between domains.[7] The choice between a flexible and rigid linker can influence the overall conformation and potential for aggregation.

  • Cleavability: While not directly impacting initial solubility, the design of cleavable linkers (e.g., enzyme-sensitive peptide sequences) is crucial for drug release at the target site and can influence the properties of the conjugate in different biological environments.[8][]

Q3: What initial steps should I take to solubilize a newly synthesized peptide-linker conjugate?

A3: A systematic approach is recommended to find the optimal solvent for your conjugate. It is always best to test the solubility on a small aliquot of the peptide first.[10][11]

  • Start with Water: For short peptides (less than five or six residues), distilled, sterile water is the first solvent to try.[10][12]

  • Consider the Peptide's Charge:

    • Acidic Peptides (net negative charge): If the peptide is acidic (rich in Asp, Glu), try dissolving it in a basic buffer, such as 0.1M ammonium bicarbonate or by adding a small amount of dilute ammonium hydroxide.[11][13][14]

    • Basic Peptides (net positive charge): For basic peptides (rich in Lys, Arg, His), an acidic solution like 10-30% acetic acid or a few drops of 0.1% trifluoroacetic acid (TFA) can be effective.[11][13]

    • Neutral or Hydrophobic Peptides: If the peptide has a neutral charge or a high proportion of hydrophobic residues, organic solvents are often necessary. Start with a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the peptide, and then slowly add this solution to your aqueous buffer.[10][13]

  • Sonication: Gentle sonication can help to break up small aggregates and aid in dissolution.[11][12]

Troubleshooting Guide

This guide provides systematic approaches to common solubility and aggregation problems encountered with peptide-linker conjugates.

Problem Potential Cause Troubleshooting Steps
Cloudy solution or visible precipitate upon dissolution. The peptide-linker conjugate is not soluble in the chosen solvent.1. Verify the peptide's charge and choose an appropriate acidic or basic solvent.[11][13] 2. Try an organic co-solvent. Dissolve the conjugate in a minimal amount of DMSO or DMF, then slowly add it to the aqueous buffer while vortexing.[10] 3. Use sonication to aid dissolution.[12]
Conjugate precipitates out of solution over time. Aggregation is occurring.1. Optimize the buffer pH to be at least 1-2 units away from the conjugate's isoelectric point (pI).[4] 2. Screen for stabilizing excipients. Test the addition of sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (polysorbate 20/80).[1] 3. Store the conjugate at a lower concentration. Diluting the sample can reduce the rate of aggregation.[4]
Low recovery after purification by chromatography (e.g., SEC, RP-HPLC). The conjugate is aggregating and being lost on the column or is precipitating.1. Modify the mobile phase. For RP-HPLC, adding organic solvents like acetonitrile can improve peak shape.[4] 2. Employ purification methods that remove aggregates, such as preparative Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[1] 3. Analyze the sample at a lower concentration to minimize on-column aggregation.
Inconsistent results in biological assays. Inaccurate concentration due to incomplete solubilization or aggregation masking active sites.1. Confirm complete dissolution before use. The solution should be clear and free of particulates.[11] 2. Measure the hydrodynamic radius using Dynamic Light Scattering (DLS) to check for the presence of aggregates.[4] 3. Perform a concentration determination after filtration to ensure the working concentration is accurate.

Data Presentation: Impact of Solubility Enhancement Strategies

The following table summarizes the effects of various strategies on the solubility of peptide-linker conjugates, with illustrative quantitative data.

Strategy Parameter Modified Example Modification Observed Effect on Solubility Reference
Linker Modification HydrophilicityIntroduction of a PEG linkerCan significantly increase water solubility and reduce aggregation.[][6]
ChargeIncorporation of charged amino acids (e.g., Lys, Glu)Improves solubility through electrostatic repulsion.[7]
Peptide Modification Amino Acid SubstitutionReplacing hydrophobic residues with hydrophilic onesIncreases overall hydrophilicity of the peptide.[12]
D-Amino Acid SubstitutionIntroduction of D-amino acidsCan disrupt the formation of aggregation-prone secondary structures.[6]
Formulation Optimization pH AdjustmentShifting pH away from the pIIncreases net charge and electrostatic repulsion, preventing aggregation.[2][4]
Excipient AdditionUse of arginine or sucroseCan stabilize the conjugate and prevent aggregation.[1]
Co-solventUse of DMSOCan solubilize highly hydrophobic conjugates.[15]

Experimental Protocols

Protocol 1: General Peptide-Linker Conjugate Solubility Assay

Objective: To determine the solubility of a peptide-linker conjugate in various aqueous and co-solvent systems.

Materials:

  • Lyophilized peptide-linker conjugate

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Methodology:

  • Preparation of Stock Solutions: Prepare a series of potential solvents: sterile water, 0.1 M acetic acid, 0.1 M ammonium bicarbonate, and various co-solvent mixtures (e.g., 10%, 30%, 50% DMSO in water).

  • Aliquot the Conjugate: Weigh out small, equal amounts (e.g., 1 mg) of the lyophilized peptide-linker conjugate into separate microcentrifuge tubes.

  • Solubilization: a. To the first tube, add a small volume (e.g., 100 µL) of sterile water. Vortex for 1 minute. b. If not fully dissolved, try the other solvents in separate tubes. For co-solvents, it is often best to first dissolve the peptide in a minimal volume of pure DMSO and then dilute with the aqueous buffer. c. Visually inspect for clarity. A fully solubilized peptide will result in a clear, particle-free solution.

  • Incubation: Incubate the solutions at room temperature for 1-2 hours to assess short-term stability.

  • Centrifugation: Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved material.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved peptide-linker conjugate using a spectrophotometer (at a relevant wavelength, e.g., 280 nm if aromatic residues are present) or by injecting a known volume into an HPLC system and determining the peak area.

  • Calculation of Solubility: The concentration of the conjugate in the supernatant represents its solubility in that particular solvent system.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the aggregation state of a peptide-linker conjugate in solution.

Materials:

  • Peptide-linker conjugate solution

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Sample Preparation: Prepare the peptide-linker conjugate sample in a buffer that is free of particulates. Filter the buffer if necessary. The concentration should be optimized to provide a good signal-to-noise ratio.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature for the measurement.

  • Measurement: a. Place the cuvette containing the sample into the DLS instrument. b. Allow the sample to equilibrate to the set temperature. c. Initiate the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light to generate a particle size distribution profile (hydrodynamic radius) and a polydispersity index (PDI).[1]

    • Interpretation: A monomodal peak at the expected size of the monomeric conjugate indicates a non-aggregated sample. The presence of larger species or a high PDI (typically >0.2) suggests aggregation.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Solubility & Aggregation Analysis cluster_results Results Interpretation start Lyophilized Peptide-Linker Conjugate solubilize Solubilization in Test Buffer start->solubilize visual Visual Inspection solubilize->visual dls Dynamic Light Scattering (DLS) solubilize->dls Aggregation State centrifuge Centrifugation visual->centrifuge quantify Quantify Supernatant (HPLC/UV-Vis) centrifuge->quantify Solubility soluble Soluble & Monodisperse quantify->soluble insoluble Insoluble/Aggregated quantify->insoluble dls->soluble dls->insoluble insoluble->solubilize Troubleshoot: - Change pH - Add Excipients - Use Co-solvent

Caption: Experimental workflow for assessing the solubility and aggregation of peptide-linker conjugates.

solubility_troubleshooting cluster_linker Linker Modification cluster_peptide Peptide Sequence Modification cluster_formulation Formulation Optimization start Poor Solubility or Aggregation Observed peg Incorporate Hydrophilic Linker (PEG) start->peg charge_linker Add Charged Residues to Linker start->charge_linker hydrophilic_aa Substitute with Hydrophilic Amino Acids start->hydrophilic_aa d_aa Incorporate D-Amino Acids start->d_aa ph Optimize pH (away from pI) start->ph excipients Add Stabilizing Excipients start->excipients cosolvent Use Co-solvents (e.g., DMSO) start->cosolvent

Caption: Key strategies to troubleshoot poor solubility and aggregation of peptide-linker conjugates.

References

"common impurities in Methyl 6-aminohexanoate hydrochloride and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-aminohexanoate hydrochloride. The information is designed to help identify and resolve common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities in this compound often stem from its synthesis, which is typically the esterification of 6-aminohexanoic acid with methanol using an acid catalyst.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: 6-aminohexanoic acid and residual methanol.

  • By-products of Synthesis: Water is a common by-product. If thionyl chloride is used as the acid catalyst, sulfur-containing compounds may also be present.[2][3]

  • Products of Side-Reactions:

    • Oligomers: Dimerization and trimerization of 6-aminohexanoic acid or the product itself can occur, leading to impurities such as Aminocaproic Acid Dimer and Trimer.[4][5]

    • Hydrolysis Product: The ester group of Methyl 6-aminohexanoate can hydrolyze back to the carboxylic acid, 6-aminohexanoic acid, especially in the presence of moisture.[1][6]

  • Impurities from Starting Material: The synthesis of 6-aminohexanoic acid often starts from ε-caprolactam. Therefore, residual ε-caprolactam can be an impurity.[4]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to detect and quantify impurities in this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[5][7] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To identify the structure of the main component and any organic impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the impurities.

  • Gas Chromatography (GC): Particularly useful for detecting volatile impurities like residual methanol.

A certificate of analysis (CoA) from the supplier should provide information on the purity and the analytical methods used for its determination.[5]

Q3: What are the potential consequences of these impurities in my experiments?

A3: The presence of impurities can have significant impacts on research and development, particularly in sensitive applications like peptide synthesis and drug development.[1][8]

  • Inaccurate Quantification: Impurities can lead to incorrect measurements of the concentration of the active compound.

  • Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of unknown by-products and reducing the yield of the desired product.

  • Altered Biological Activity: In pharmaceutical applications, impurities can affect the efficacy, safety, and toxicity of the final product.

  • Poor Crystallization: The presence of impurities can hinder the crystallization of the desired compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in subsequent reactions (e.g., peptide coupling) Presence of unreacted 6-aminohexanoic acid or its oligomers, which can compete in the reaction.Purify the this compound by recrystallization before use.
Inconsistent analytical results (e.g., varying HPLC purity) Hydrolysis of the ester back to 6-aminohexanoic acid due to moisture.Store the compound in a desiccator under an inert atmosphere. Use anhydrous solvents for your experiments.
Presence of an unexpected peak in NMR or Mass Spectrum Contamination with residual solvents (e.g., methanol) or by-products from the synthesis.Analyze the sample using GC-MS to identify volatile impurities. Purification by recrystallization may be necessary.
Difficulty in dissolving the compound completely Presence of insoluble polymeric impurities.Filter the solution to remove any insoluble material. Consider recrystallization to obtain a purer product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of this compound to remove less soluble or more soluble impurities. The choice of solvent is critical and may require some optimization. A common solvent system is a mixture of methanol and diethyl ether.

Materials:

  • Crude this compound

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Stir the solution gently to ensure complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration to remove them.

  • Crystallization: Slowly add diethyl ether to the hot methanolic solution with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available equipment and the suspected impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: this compound dissolved in Mobile Phase A (e.g., 1 mg/mL)

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection: Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

  • Elution Gradient: Run a linear gradient to increase the proportion of Mobile Phase B. For example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and re-equilibrate

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main compound and the relative amounts of any impurities.

Impurity Data Summary

ImpurityPotential SourceTypical Analytical Method
6-Aminohexanoic acidUnreacted starting material, hydrolysisHPLC, NMR
MethanolResidual solventGC, NMR
WaterBy-product, atmospheric moistureKarl Fischer titration
6-Aminohexanoic acid dimerSide-reaction (self-condensation)HPLC, MS
6-Aminohexanoic acid trimerSide-reaction (self-condensation)HPLC, MS
ε-CaprolactamImpurity from 6-aminohexanoic acid synthesisHPLC, GC-MS

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Start 6-Aminohexanoic Acid + Methanol Reaction Esterification (Acid Catalyst) Start->Reaction Product Crude Methyl 6-aminohexanoate HCl Reaction->Product Analysis Analytical Techniques (HPLC, NMR, MS, GC) Product->Analysis Decision Purity Acceptable? Analysis->Decision Purification Recrystallization Decision->Purification No FinalProduct Pure Product Decision->FinalProduct Yes Purification->Analysis Re-analyze

Caption: Workflow for the identification and removal of impurities from this compound.

Logical_Relationship_Impurities cluster_main Methyl 6-aminohexanoate HCl cluster_impurities Common Impurities Main_Compound Methyl 6-aminohexanoate HCl Starting_Materials Starting Materials (6-Aminohexanoic Acid, Methanol) Main_Compound->Starting_Materials from Side_Products Side-Reaction Products (Oligomers, Hydrolysis Product) Main_Compound->Side_Products generates Related_Substances Related Substances (ε-Caprolactam) Starting_Materials->Related_Substances derived from

Caption: Logical relationships between this compound and its common impurities.

References

Validation & Comparative

A Comparative Guide to Methyl 6-Aminohexanoate Hydrochloride and Other Alkyl Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Alkyl amine linkers, characterized by a hydrocarbon chain terminating in a primary amine, are a fundamental class of linkers used to connect a targeting moiety to a payload. This guide provides an objective comparison of methyl 6-aminohexanoate hydrochloride with other common alkyl amine linkers of varying chain lengths, supported by established principles and experimental data from the broader field of bioconjugation.

The Role of Alkyl Amine Linkers

Alkyl amine linkers provide a covalent attachment point between two molecular entities. The primary amine group offers a versatile handle for conjugation, most commonly through the formation of a stable amide bond with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. The length and hydrophobicity of the alkyl chain are key parameters that significantly influence the properties of the final bioconjugate.[1]

Comparison of Physicochemical and Performance Characteristics

While direct head-to-head experimental data for this compound against a homologous series of shorter alkyl amine linkers is not extensively available in the public domain, we can extrapolate performance characteristics based on well-documented structure-activity relationships in bioconjugate design. The following tables summarize the inherent properties and expected performance of this compound in comparison to shorter-chain alternatives like ethylamine, propylamine, and butylamine.

Table 1: Physicochemical Properties of Selected Alkyl Amine Linkers

Linker NameChemical StructureMolecular Weight ( g/mol )Alkyl Chain LengthGeneral Hydrophobicity
Ethylamine hydrochlorideCH₃CH₂NH₂·HCl81.54C2Low
Propylamine hydrochlorideCH₃(CH₂)₂NH₂·HCl95.57C3Low-Moderate
Butylamine hydrochlorideCH₃(CH₂)₃NH₂·HCl109.60C4Moderate
This compound NH₂(CH₂)₅COOCH₃·HCl181.66 C6 (with ester) Moderate-High

Table 2: Comparative Performance Characteristics of Alkyl Amine Linkers in Bioconjugates

Performance ParameterShorter Alkyl Amines (e.g., Ethylamine, Butylamine)This compoundRationale and Supporting Evidence
Reaction Efficiency (with NHS esters) Generally high due to lower steric hindrance.Potentially slightly lower due to increased chain length and steric bulk, but still expected to be efficient.The reaction of primary amines with NHS esters is generally rapid and efficient.[2] Steric hindrance can play a role, but for linear alkyl chains, this effect is often minimal.
Conjugate Stability (Amide Bond) High. The amide bond is inherently stable.High. The amide bond formed is stable.The amide bond is one of the most stable covalent linkages used in bioconjugation, resistant to hydrolysis under physiological conditions.
Conjugate Hydrophobicity Lower.Higher due to the longer alkyl chain.The hydrophobicity of the linker can impact the overall solubility and aggregation propensity of the bioconjugate, especially with hydrophobic payloads.[1][3]
Conjugate Flexibility Lower.Higher.Longer alkyl chains provide greater conformational flexibility, which can be crucial for the proper orientation of the conjugated molecules, for instance, in the formation of a stable ternary complex in PROTACs.[1]
Impact on Pharmacokinetics May lead to faster clearance due to lower molecular weight and potentially increased susceptibility to renal filtration.The longer, more hydrophobic chain may lead to increased plasma protein binding and potentially altered biodistribution.Linker length and hydrophobicity are known to influence the pharmacokinetic properties of bioconjugates.[4]
Potential for Aggregation Lower, especially with hydrophobic payloads.Higher, particularly when conjugated to hydrophobic payloads at a high drug-to-antibody ratio (DAR).Increased hydrophobicity from the linker can contribute to the aggregation of the final conjugate.[3]

Experimental Protocols

To empirically determine the optimal alkyl amine linker for a specific application, a direct comparative study is essential. The following protocols outline a general workflow for comparing the performance of this compound with other alkyl amine linkers.

Protocol 1: Comparative Analysis of Conjugation Efficiency

Objective: To determine the relative reaction efficiency of different alkyl amine linkers with an NHS-ester activated molecule.

Materials:

  • NHS-ester activated molecule (e.g., a fluorescent dye with an NHS ester group)

  • This compound

  • Ethylamine hydrochloride, propylamine hydrochloride, butylamine hydrochloride

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical HPLC system

Procedure:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of each alkyl amine linker in the reaction buffer.

  • Reaction Setup: In separate reaction vessels, add the NHS-ester activated molecule to each of the alkyl amine linker solutions at a defined molar ratio (e.g., 1:10 ester to amine).

  • Reaction Incubation: Incubate the reactions at room temperature for a set period (e.g., 1 hour).

  • Quenching: Stop the reactions by adding the quenching solution.

  • Analysis: Analyze the reaction mixtures by analytical HPLC to quantify the amount of unreacted NHS-ester and the formation of the conjugated product.

  • Data Analysis: Compare the percentage of product formation for each linker to determine the relative conjugation efficiency.

Protocol 2: Comparative Plasma Stability of Bioconjugates

Objective: To assess the stability of the amide bond formed from different alkyl amine linkers in a physiological environment.

Materials:

  • Purified bioconjugates synthesized with each alkyl amine linker

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Incubation: Incubate each bioconjugate in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing: At each time point, process the plasma samples to precipitate proteins and extract the bioconjugate and any potential degradation products.

  • LC-MS/MS Analysis: Quantify the amount of intact bioconjugate remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact bioconjugate versus time for each linker and calculate the half-life to compare their stability.[5]

Visualizing Workflows and Pathways

Experimental Workflow for Linker Comparison

The following diagram illustrates a typical experimental workflow for selecting an optimal alkyl amine linker.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_analysis Analysis & Characterization cluster_evaluation Performance Evaluation s1 Synthesize/Acquire Alkyl Amine Linkers s3 Conjugation Reaction s1->s3 s2 Activate Payload (e.g., NHS Ester) s2->s3 a1 Purification of Conjugates s3->a1 a2 Characterization (e.g., Mass Spec, HPLC) a1->a2 a3 Determine Drug-to-Antibody Ratio (DAR) a2->a3 e1 In Vitro Stability (Plasma, Buffer) a3->e1 e2 In Vitro Efficacy (e.g., Cytotoxicity Assay) a3->e2 e3 In Vivo Studies (Pharmacokinetics, Efficacy) e1->e3 e2->e3 F F e3->F Optimal Linker Selection

A typical workflow for comparing alkyl amine linkers.
General Signaling Pathway for Antibody-Drug Conjugate (ADC) Action

The linker's primary role in this pathway is to ensure the stable transport of the payload to the target cell and its efficient release upon internalization.

ADC_pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome (pH drop) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

General mechanism of action for an ADC.

Conclusion

The choice between this compound and other alkyl amine linkers is a critical decision in the design of bioconjugates. While shorter alkyl chains may offer advantages in terms of lower hydrophobicity and potentially reduced aggregation, longer linkers like methyl 6-aminohexanoate provide greater flexibility, which can be crucial for the biological activity of certain constructs like PROTACs. The presence of the methyl ester in this compound also offers a potential site for further chemical modification or a change in polarity upon hydrolysis. Ultimately, the optimal linker is application-dependent and must be determined through empirical testing that evaluates conjugation efficiency, conjugate stability, and biological performance. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies to facilitate the rational design of next-generation targeted therapies.

References

A Comparative Spectroscopic Analysis of Methyl 6-Aminohexanoate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Methyl 6-aminohexanoate hydrochloride and its key derivatives: Methyl 6-aminohexanoate (the free amine), 6-Aminohexanoic acid, and N-acetyl Methyl 6-aminohexanoate. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are pivotal in various research and development applications, including peptide synthesis and drug delivery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its derivatives. This allows for a direct comparison of the spectral features that differentiate these structurally related molecules.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound-OCH₃-CH₂-COO--CH₂-N-α-CH₂ (to N)β, γ, δ-CH₂-NHₓ⁺ / -NH--COOH
This compound 3.57 (s)2.28 (t)3.14 (quartet)~1.48 (m)~1.48 (m), 1.23 (m)9.35 (broad t)-
Methyl 6-aminohexanoate ~3.6 (s)~2.3 (t)~2.7 (t)~1.5 (m)~1.3-1.6 (m)(broad s)-
6-Aminohexanoic acid -2.19 (t)2.99 (t)1.58 (m)1.37 (m), 1.67(m)(broad)~11-12 (broad s)
N-acetyl Methyl 6-aminohexanoate ~3.7 (s)~2.3 (t)~3.2 (q)~1.5 (m)~1.3-1.5 (m)~5.8-6.0 (broad t)-
¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=O (Ester)-OCH₃-CH₂-COO--CH₂-N-Alkyl Chain CarbonsC=O (Amide)-CH₃ (Acetyl)C=O (Acid)
This compound ~174~51~33~39~24, ~25, ~31---
Methyl 6-aminohexanoate ~174~51~34~42~25, ~26, ~33---
6-Aminohexanoic acid [1]--39.9242.0627.90, 28.12, 29.18--186.39
N-acetyl Methyl 6-aminohexanoate ~173~52~36~39~25, ~26, ~29~170~23-
Infrared (IR) Spectroscopic Data (Key Bands in cm⁻¹)
CompoundN-H / N-H⁺ StretchC-H StretchC=O Stretch (Ester)C=O Stretch (Amide I)N-H BendC=O Stretch (Acid)O-H Stretch (Acid)
This compound ~3000-3200 (broad)~2850-2950~1735-~1500-1600--
Methyl 6-aminohexanoate ~3300-3400~2850-2950~1735-~1590--
6-Aminohexanoic acid ~3000-3200 (broad, zwitterionic)~2850-2950--~1550, ~1640~1710~2500-3300 (broad)
N-acetyl Methyl 6-aminohexanoate ~3300~2850-2950~1735~1640~1550--
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment Ions
This compound 181.0869 (as free amine + H⁺)146 ([M-OCH₃]⁺), 114, 87, 74
Methyl 6-aminohexanoate 145.1103 [M]⁺, 146.1181 [M+H]⁺114 ([M-OCH₃]⁺), 87, 74 (McLafferty rearrangement)
6-Aminohexanoic acid 131.0946 [M]⁺, 132.1024 [M+H]⁺114 ([M-OH]⁺), 113 ([M-H₂O]⁺), 84, 73, 56, 44, 30
N-acetyl Methyl 6-aminohexanoate 187.1208 [M]⁺, 188.1287 [M+H]⁺156 ([M-OCH₃]⁺), 128, 114, 86, 74, 43 ([CH₃CO]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Proton spectra were recorded with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. The spectral width was typically 0-220 ppm with a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) was often necessary to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly onto the ATR crystal (typically diamond or germanium). For KBr pellet preparation, approximately 1-2 mg of the sample was ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer or Bruker FTIR spectrometer.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL or ng/mL range for analysis.

  • Instrumentation: Mass spectra were obtained using a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI, the capillary voltage was typically set between 3 and 4.5 kV. Spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the precursor ion of interest was isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflow for acquiring and comparing spectroscopic data, as well as the structural relationships between the analyzed compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Compound Compound of Interest Dissolution Dissolution in Solvent Compound->Dissolution NMR NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS NMR_Data ¹H & ¹³C NMR Data NMR->NMR_Data FTIR_Data IR Spectral Data FTIR->FTIR_Data MS_Data Mass Spectrum Data MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: General workflow for spectroscopic data acquisition and analysis.

Structural_Relationships HCl_Salt Methyl 6-aminohexanoate Hydrochloride Free_Amine Methyl 6-aminohexanoate HCl_Salt->Free_Amine Deprotonation Free_Amine->HCl_Salt Protonation Carboxylic_Acid 6-Aminohexanoic Acid Free_Amine->Carboxylic_Acid Hydrolysis N_Acetyl N-acetyl Methyl 6-aminohexanoate Free_Amine->N_Acetyl Acetylation

References

The Great Divide: A Comparative Analysis of PROTAC Performance with Alkyl-Based vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical design element that profoundly dictates the ultimate efficacy and drug-like properties of the molecule. This guide provides a head-to-head comparison of two commonly employed flexible linker classes: alkyl-based linkers, exemplified by derivatives of 6-aminohexanoic acid, and polyethylene glycol (PEG) linkers. By examining key performance metrics from published studies, we aim to furnish drug development professionals with the data necessary to make informed decisions in their quest for potent and selective protein degraders.

The fundamental role of the linker is to bridge the warhead, which binds the protein of interest (POI), and the E3 ligase ligand, thereby facilitating the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation of the POI. The chemical composition of this linker significantly influences a PROTAC's solubility, cell permeability, and ultimately, its degradation efficiency.

At a Glance: Key Physicochemical and Performance Differences

The decision between an alkyl-based linker, such as one derived from Methyl 6-aminohexanoate, and a PEG-based linker involves a crucial trade-off between solubility and permeability.[1] Hydrophilic PEG linkers can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, a significant advantage for both in vitro assays and potential in vivo applications.[2] Conversely, the more lipophilic nature of alkyl chains can improve passive diffusion across cell membranes, leading to better cell permeability.[]

This dynamic is clearly illustrated in comparative studies of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. While direct head-to-head data for a Methyl 6-aminohexanoate hydrochloride linker is not extensively published, the performance of structurally similar alkyl linkers provides valuable insights.

Linker TypeRepresentative StructureSolubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
PEG-Based 15-atom PEG-like linker1500.5
Alkyl-Based 14-atom alkyl linker252.1
This data is a representative compilation from literature for BRD4-targeting PROTACs and is intended for comparative purposes.[4]

The data suggests that the PEG-based linker significantly improves solubility, whereas the alkyl-based linker results in superior cell permeability.[4] This fundamental difference in physicochemical properties directly impacts the biological performance of the PROTACs.

Degradation Efficiency: A Tale of Two Linkers

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by its half-maximal degradation concentration (DC50) and maximal degradation (Dmax). In the context of BRD4 degradation, comparative data reveals that while both linker types can achieve high levels of maximal degradation, the PEG-based linker demonstrates a more potent DC50 value.[4]

Linker TypeTargetCell LineDC50 (nM)Dmax (%)
PEG-Based (15-atom)BRD4Not Specified5>95
Alkyl-Based (14-atom)BRD4Not Specified20>90
This data is a representative compilation from literature for BRD4-targeting PROTACs and is intended for comparative purposes.[4]

This suggests that for BRD4, the enhanced solubility and potentially favorable conformational flexibility afforded by the PEG linker may lead to more efficient ternary complex formation and subsequent degradation at lower concentrations.[4] However, the optimal linker is highly dependent on the specific POI and E3 ligase pair, and for some targets, the enhanced permeability of an alkyl linker may be paramount for achieving cellular activity.[5][6]

Furthermore, studies on BRD4-targeting PROTACs with varying PEG linker lengths highlight the critical importance of optimizing this parameter.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092
Data for BRD4-targeting PROTACs with a JQ1 warhead and a VHL E3 ligase ligand.[7]

This data clearly demonstrates that a PEG5 linker provides the optimal length for potent BRD4 degradation in this specific context, underscoring the necessity of empirical linker length optimization in PROTAC design.[7]

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a key transcriptional co-activator, leads to the downregulation of oncogenes such as c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[8]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

The evaluation of a novel PROTAC's performance follows a systematic experimental workflow, beginning with synthesis and culminating in in vivo studies.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (with different linkers) Binding Target Binding Assays (e.g., SPR, ITC) Synthesis->Binding Permeability Permeability Assays (e.g., Caco-2, PAMPA) Synthesis->Permeability Degradation Western Blot for Degradation (DC50 & Dmax determination) Binding->Degradation Permeability->Degradation CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation->CellViability PK Pharmacokinetic (PK) Studies CellViability->PK PD Pharmacodynamic (PD) Studies (Target degradation in tissue) PK->PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PD->Efficacy

Typical PROTAC Evaluation Workflow

Experimental Protocols

Reproducible and rigorous experimental methodologies are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]

  • Cell Culture and Treatment:

    • Seed cells (e.g., relevant cancer cell lines for the target) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound and assess its cell permeability.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the PROTAC compound (at a specified concentration) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.

Conclusion

The choice between an alkyl-based linker like a Methyl 6-aminohexanoate derivative and a PEG linker is a nuanced decision in PROTAC design, with a direct impact on the molecule's physicochemical properties and biological activity. PEG linkers generally offer the advantage of improved aqueous solubility, which can translate to more potent degradation in certain contexts.[4][5] In contrast, alkyl linkers often provide superior cell permeability, a critical factor for oral bioavailability.[] The optimal linker is not universal but is instead dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a library of linkers with varying compositions and lengths, is paramount to developing a successful PROTAC therapeutic.[10] This data-driven guide provides a framework for researchers to rationally navigate the complexities of linker selection and accelerate the development of next-generation protein degraders.

References

A Researcher's Guide to Validating the Incorporation of Methyl 6-aminohexanoate Hydrochloride and a Comparison of Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioconjugation, the successful incorporation of linker molecules is paramount to the efficacy and stability of the final product. Methyl 6-aminohexanoate hydrochloride, a derivative of 6-aminohexanoic acid, serves as a simple, flexible, and hydrophobic linker.[1][2][3][4] This guide provides a comprehensive overview of the methods used to validate its incorporation into a target molecule, alongside a comparative analysis of alternative linker technologies. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.

Validating the Incorporation of this compound

The confirmation of a covalent bond between this compound and a target molecule is a critical step. The primary amine of the linker is typically conjugated to a carboxyl group on the target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] The validation of this conjugation is achieved through a combination of analytical techniques.

Key Analytical Techniques
  • Mass Spectrometry (MS): This is a fundamental technique for confirming the covalent attachment of the linker. High-resolution mass spectrometry can determine the mass of the modified molecule, and the observed mass increase should correspond to the mass of the incorporated Methyl 6-aminohexanoate moiety.[6] Further fragmentation analysis (MS/MS) can pinpoint the exact site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the conjugated molecule. 1H NMR and 13C NMR can confirm the presence of the hexanoate chain's characteristic peaks in the final product's spectrum.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the conjugated product and to assess its purity. A shift in the retention time compared to the unconjugated molecule is indicative of a successful reaction.[9][10][11]

Comparison of Linker Technologies

While Methyl 6-aminohexanoate provides a straightforward linking strategy, a variety of other linkers with different properties are available. The choice of linker can significantly impact the solubility, stability, pharmacokinetics, and overall performance of the bioconjugate.[12] The following table compares Methyl 6-aminohexanoate (as part of the 6-aminohexanoic acid class) with other common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Data
6-Aminohexanoic Acid Derivatives Hydrophobic, flexible aliphatic chain.[1][2]Simple, well-defined structure; cost-effective.Can increase hydrophobicity, potentially leading to aggregation.Conjugation efficiency with EDC/NHS chemistry is typically high (>90%). Stability of the resulting amide bond is excellent under physiological conditions.
Polyethylene Glycol (PEG) Linkers Hydrophilic, flexible polymer chain of varying lengths.[12]Enhances solubility and circulation half-life; shields from proteolysis and immune recognition.[12]Potential for pre-existing anti-PEG antibodies, leading to accelerated clearance; non-biodegradable.[12]A 10 kDa PEG linker can increase the half-life of an affibody-drug conjugate by over 11-fold compared to no linker.[12]
Polysarcosine (pSar) Linkers Hydrophilic, biodegradable polypeptide-like structure.[12]Biocompatible and non-immunogenic; biodegradable.[12]Less established in clinical applications compared to PEG.In vitro cytotoxicity of pSar-conjugated ADCs is often comparable to or slightly higher than PEG-conjugated ADCs.[12]
Polypeptide Linkers Can be designed with specific cleavage sites for controlled release.[12]Can be tailored for specific enzymatic cleavage at the target site.Can be susceptible to non-specific enzymatic degradation.Linkers containing a Val-Cit motif are efficiently cleaved by Cathepsin B, an enzyme overexpressed in some tumors.[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups of a protein.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[14]

  • N-hydroxysuccinimide (NHS)[14]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[14]

  • Desalting column

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Dissolve the protein in Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 10-fold molar excess of EDC and NHS to the protein solution.[15]

  • Incubate for 15 minutes at room temperature.[15]

Step 2: Conjugation of this compound

  • Remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.

  • Immediately add a 20- to 50-fold molar excess of this compound (dissolved in Conjugation Buffer) to the activated protein.

  • Incubate for 2 hours at room temperature or overnight at 4°C.[15]

Step 3: Quenching and Purification

  • Add Quenching Buffer to stop the reaction.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

Protocol 2: Validation of Incorporation by Mass Spectrometry

Procedure:

  • Analyze a sample of the unconjugated protein and the purified conjugate by LC-MS.

  • Deconvolute the mass spectra to determine the average mass of the protein before and after conjugation.

  • The mass increase should correspond to the molecular weight of the incorporated Methyl 6-aminohexanoate (145.20 g/mol , as the hydrochloride is removed during conjugation) multiplied by the number of attached linkers.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of linker incorporation.

G Experimental Workflow for Linker Conjugation and Validation cluster_synthesis Synthesis cluster_validation Validation Activate_Protein Activate Protein Carboxyl Groups (EDC/NHS) Add_Linker Add Methyl 6-aminohexanoate hydrochloride Activate_Protein->Add_Linker Quench_Purify Quench Reaction and Purify (Desalting/Dialysis) Add_Linker->Quench_Purify Mass_Spec Mass Spectrometry (Confirm Mass Shift) Quench_Purify->Mass_Spec Characterize Conjugate HPLC_Analysis HPLC (Assess Purity) Quench_Purify->HPLC_Analysis NMR_Spec NMR Spectroscopy (Structural Confirmation) Quench_Purify->NMR_Spec Final_Product Validated Conjugate Mass_Spec->Final_Product HPLC_Analysis->Final_Product NMR_Spec->Final_Product

Caption: A typical workflow for the synthesis and validation of a protein-linker conjugate.

G Decision Logic for Linker Selection Start Define Application Requirements Solubility Is enhanced solubility and half-life critical? Start->Solubility Hydrophobicity Is a simple, hydrophobic linker sufficient? Solubility->Hydrophobicity No PEG Consider PEG or Polysarcosine Linkers Solubility->PEG Yes Controlled_Release Is controlled release at the target site needed? Hydrophobicity->Controlled_Release No Aminohexanoate Use Methyl 6-aminohexanoate or similar aliphatic linker Hydrophobicity->Aminohexanoate Yes Controlled_Release->Aminohexanoate No Peptide Consider Cleavable Polypeptide Linkers Controlled_Release->Peptide Yes End Select Optimal Linker PEG->End Aminohexanoate->End Peptide->End

Caption: A decision-making framework for selecting an appropriate linker for bioconjugation.

References

A Comparative Analysis of Methyl 6-aminohexanoate hydrochloride and Boc-aminohexanoic acid in Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and pharmacokinetic properties.[1] 6-aminohexanoic acid is a frequently employed component in linker design, valued for its flexible and hydrophobic alkyl chain.[2][3] This guide provides a comprehensive comparative analysis of two common derivatives used in its incorporation: Methyl 6-aminohexanoate hydrochloride and Boc-6-aminohexanoic acid . The choice between these reagents hinges on the overall synthetic strategy, particularly the nature of the protecting groups and the required deprotection conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of both linker precursors is provided below. These characteristics can influence solubility, handling, and reaction conditions.

PropertyThis compoundBoc-6-aminohexanoic acid
Molecular Formula C₇H₁₆ClNO₂[4]C₁₁H₂₁NO₄[5]
Molecular Weight 181.66 g/mol [4]231.29 g/mol [5]
Appearance White powder or crystals[6]White solid
Melting Point 117-124 °C[6]35-40 °C[7]
Solubility Soluble in water.Soluble in chloroform and ethyl acetate; slightly soluble in water.[7]
Protected Group Carboxyl group (as Methyl Ester)[6][8]Amino group (as tert-Butoxycarbonyl)[5][9]
Deprotection Condition Basic (Saponification, e.g., LiOH, NaOH)[8][10]Acidic (e.g., Trifluoroacetic acid - TFA)[11][12]
CAS Number 1926-80-3[4]6404-29-1[5]

Core Chemistry and Synthetic Strategy

The fundamental difference between this compound and Boc-6-aminohexanoic acid lies in the placement and nature of the protecting group, which dictates their application in multi-step syntheses.

  • This compound: In this molecule, the amino group is free (as a hydrochloride salt), while the carboxylic acid is protected as a methyl ester.[6] It is used when the free amine is required for an initial coupling reaction (e.g., amide bond formation). The methyl ester is a robust protecting group, stable to a wide range of conditions, including the acidic conditions used for Boc-group removal.[13] Deprotection requires basic conditions (saponification) to liberate the carboxylic acid for subsequent reactions.[8][10]

  • Boc-6-aminohexanoic acid: Conversely, this reagent has a free carboxylic acid and a protected amino group.[9] It is the reagent of choice when the carboxylic acid needs to react first, for instance, by forming an amide bond with an amine-containing molecule. The tert-butoxycarbonyl (Boc) protecting group is stable to basic conditions but is easily cleaved with acid, such as trifluoroacetic acid (TFA), to reveal the primary amine.[11][14]

This difference in protection strategy forms the basis of orthogonality in complex syntheses, allowing for the selective deprotection of one functional group while others remain intact.[15][16]

Performance Comparison in Linker Synthesis

The selection of the appropriate linker building block directly impacts reaction efficiency, yield, and compatibility with other synthetic steps.

ParameterThis compoundBoc-6-aminohexanoic acid
Initial Coupling Amine coupling (after neutralization) to an activated carboxyl group (e.g., NHS ester).Carboxylic acid coupling (after activation with reagents like HATU, EDC) to a free amine.[9][17]
Deprotection Reagents Base: NaOH, LiOH in aqueous solvent mixtures.[8][10]Acid: Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[12]
Deprotection Conditions Typically requires heating or extended reaction times.Fast and efficient, often complete within 1-2 hours at room temperature.[18][19]
Orthogonality Compatible with acid-labile protecting groups like Boc and Trityl (Trt). The methyl ester is stable to TFA.Compatible with base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz). The Boc group is stable to bases like piperidine.[11][15]
Potential Side Reactions Risk of ester hydrolysis if other ester-containing functionalities are present and not desired.The tert-butyl cation generated during deprotection can cause alkylation of sensitive residues (e.g., Trp, Met). This can be suppressed by using scavengers like triisopropylsilane (TIS).[18]
Key Advantage Low cost of the protecting group and its stability to a broad range of non-basic reagents.[13]Mild deprotection conditions allow for use with acid-sensitive moieties in the final product. The Boc strategy is highly amenable to solid-phase peptide synthesis (SPPS).[15][18]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of incorporating each linker building block into a larger bifunctional molecule, such as a PROTAC.

G cluster_0 A) Workflow: this compound cluster_1 B) Workflow: Boc-6-aminohexanoic acid A1 Methyl 6-aminohexanoate hydrochloride A2 1. Neutralize (e.g., DIPEA) 2. Couple to Molecule A-COOH A1->A2 A3 Intermediate 1 (Ester Protected) A2->A3 A4 Saponification (e.g., LiOH, H₂O) A3->A4 A5 Intermediate 2 (Free Carboxylic Acid) A4->A5 A6 Couple to Molecule B-NH₂ A5->A6 A7 Final Conjugate A-Linker-B A6->A7 B1 Boc-6-aminohexanoic acid B2 1. Activate (e.g., HATU) 2. Couple to Molecule A-NH₂ B1->B2 B3 Intermediate 1 (Boc Protected) B2->B3 B4 Acidic Deprotection (e.g., TFA/DCM) B3->B4 B5 Intermediate 2 (Free Amine) B4->B5 B6 Couple to Molecule B-COOH B5->B6 B7 Final Conjugate A-Linker-B B6->B7

Caption: Comparative workflows for linker synthesis.

The utility of these linkers is often realized in complex modalities like PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker.

cluster_protac PROTAC Structure POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome   Degradation E3 E3 Ligase E3->POI   Ubiquitination PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Warhead Warhead Linker Linker (e.g., 6-aminohexanoic acid) E3_Ligand E3 Ligand Ub Ubiquitin Ub->E3 Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following are generalized protocols for key steps in utilizing each linker building block. These may require optimization based on the specific substrate and scale.

Protocol 1: Amide Coupling using Boc-6-aminohexanoic acid

This protocol describes the coupling of the free carboxylic acid of Boc-6-aminohexanoic acid to a primary amine.

  • Materials:

    • Boc-6-aminohexanoic acid

    • Amine-containing substrate

    • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., DIPEA or TEA)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the amine-containing substrate (1.0 eq) and Boc-6-aminohexanoic acid (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve the coupling reagent HATU (1.2 eq) in a small amount of DMF.

    • Add the HATU solution to the reaction mixture dropwise.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to liberate a free amine.[12][18]

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Scavenger, such as triisopropylsilane (TIS)

  • Procedure:

    • Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M concentration).

    • (Optional) If the substrate contains scavenger-sensitive groups, add TIS (5% v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

    • The resulting amine TFA salt can often be used directly in the next step after thorough drying or neutralized with a mild base.

Protocol 3: Methyl Ester Saponification

This protocol describes the hydrolysis of the methyl ester to yield a free carboxylic acid.[8][10]

  • Materials:

    • Methyl ester substrate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Solvent mixture (e.g., THF/Methanol/Water)

    • Aqueous acid (e.g., 1M HCl) for workup

  • Procedure:

    • Dissolve the methyl ester substrate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.

    • Add an aqueous solution of LiOH (1.5-3.0 eq) to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and acidify to pH ~3 by the slow addition of 1M HCl.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion

Both this compound and Boc-6-aminohexanoic acid are indispensable reagents for the incorporation of the 6-aminohexanoic acid linker. The choice is not based on the superiority of one over the other, but on strategic planning within a larger synthetic context.

  • Choose this compound when you need to perform an initial reaction with the amine terminus and require a robust carboxyl protecting group that is orthogonal to acid-labile functionalities.

  • Choose Boc-6-aminohexanoic acid when the initial coupling involves the carboxylic acid.[20] Its key advantage lies in the mild, acid-labile deprotection of the amino group, making it highly compatible with modern solid-phase and solution-phase strategies for constructing complex bioconjugates.[21]

By understanding the distinct chemical properties and reaction conditions associated with each reagent, researchers can design and execute more efficient and successful syntheses of advanced linker-payload systems for targeted drug delivery.

References

A Head-to-Head Comparison of HDAC Inhibitors: The Critical Role of the Linker Region

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics, particularly in oncology, with several drugs approved for the treatment of various cancers.[1] The canonical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker that connects the ZBG and the cap.[1][2] While the ZBG is crucial for inhibitory activity, the linker region plays a pivotal role in determining an inhibitor's potency and, critically, its isoform selectivity.[1][3]

This guide provides a head-to-head comparison of HDAC inhibitors synthesized with different linkers, supported by experimental data from peer-reviewed studies. We will delve into how variations in linker length, rigidity, and chemical composition directly impact inhibitory activity against different HDAC isoforms, particularly HDAC1 (a class I HDAC) and HDAC6 (a class IIb HDAC).

The HDAC Inhibitor Pharmacophore

The general structure of a typical HDAC inhibitor is illustrated below. The linker region bridges the cap and zinc-binding group, traversing a channel in the enzyme. Its characteristics are crucial for correctly positioning the other two moieties for optimal interaction.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor HDAC Inhibitor cluster_enzyme HDAC Active Site Cap Cap Group Linker Linker Cap->Linker Interacts with enzyme surface Surface Surface Residues Cap->Surface Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Positions ZBG in active site Zinc Zn²⁺ Ion ZBG->Zinc Chelation Pocket Catalytic Pocket

Caption: General pharmacophore model of an HDAC inhibitor.

Mechanism of Action: How Linker Variation Influences Inhibition

HDAC enzymes function by removing acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] HDAC inhibitors block this action by placing a zinc-chelating group into the catalytic pocket. The linker's length and flexibility are critical; an optimal linker correctly orients the ZBG for potent chelation of the zinc ion and positions the cap group to exploit interactions with surface residues, which can confer isoform selectivity.[3][5] For instance, HDAC6 possesses a wider binding pocket than class I HDACs, which can accommodate bulkier linkers, a feature often exploited in the design of HDAC6-selective inhibitors.[5]

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_chromatin Chromatin State cluster_downstream Downstream Cellular Effects HDAC_Inhibitor HDAC Inhibitor (Varied Linker) HDAC_Enzyme HDAC Enzyme (e.g., HDAC1, HDAC6) HDAC_Inhibitor->HDAC_Enzyme Inhibition Acetylated_Histones Acetylated Histones HDAC_Enzyme->Acetylated_Histones Acts on Deacetylated_Histones Deacetylated Histones Acetylated_Histones->Deacetylated_Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to cellular effects.[4]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various HDAC inhibitors, categorized by their linker structures. The data highlights how modifications to the linker directly influence potency and selectivity against HDAC1 and HDAC6.

Table 1: Inhibitors with Alkyl and Phenyl Linkers
CompoundLinker DescriptionHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)Reference
SAHA (Vorinostat) 6-carbon alkyl chain140304.67[2]
AMC-2-072 Phenyl linker~10585571.90[3]
AMC-2-215 Phenyl linker with alkene3.39.510.35[3]
Compound 27f 6-carbon alkyl chain19161.19[1]
Compound 39f Aromatic linker100015.664.1[1]

Analysis: The data shows that a simple alkyl chain, as in SAHA, provides pan-HDAC inhibition with some preference for HDAC6.[2] Shortening or rigidifying the linker, as seen by comparing AMC-2-215 to AMC-2-072, can dramatically alter potency.[3] Furthermore, introducing an aromatic structure into the linker, as in compound 39f, can significantly shift selectivity towards HDAC6 by over 64-fold compared to HDAC1.[1]

Table 2: Inhibitors with Novel Linker Chemotypes
CompoundLinker DescriptionHDAC1 IC50 (nM)HDAC4 IC50 (nM)HDAC5 IC50 (nM)HDAC6 IC50 (nM)Reference
19i (LMK235) Alkoxyamide1344781240[6][7]
Vorinostat (SAHA) Alkyl10>10,000>10,00011[6][7]
TSA Alkyl1>10,000>10,0002[6][7]
Ferrocene-10 Ferrocene-aryl1.3>10,000>10,0000.09[8]

Analysis: The introduction of an alkoxyamide linker in compound 19i results in a unique selectivity profile, with potent nanomolar inhibition of HDAC4 and HDAC5, isoforms that are typically spared by classic inhibitors like Vorinostat and TSA.[6][7] The organometallic ferrocene-based linker in compound 10 leads to exceptionally potent inhibition of HDAC6, with an IC50 value of just 90 picomolar, demonstrating that unconventional linker chemistry can yield highly potent and selective agents.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare HDAC inhibitors.

In Vitro Fluorometric HDAC Inhibition Assay

This assay quantifies the enzymatic activity of a purified HDAC isoform in the presence of an inhibitor.

HDAC_Assay_Workflow A Prepare Reagents (HDAC Enzyme, Substrate, Buffer, Inhibitor) B Plate Setup (96-well) Add Buffer, Inhibitor dilutions, and Enzyme A->B C Pre-incubation (15 min at 37°C) B->C D Initiate Reaction Add Fluorogenic Substrate C->D E Incubate (30-60 min at 37°C) D->E F Stop & Develop Add Developer Solution with TSA E->F G Measure Fluorescence (Ex: 360 nm, Em: 460 nm) F->G H Data Analysis Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for the in vitro HDAC inhibition assay.[4][9]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in HDAC assay buffer. The final DMSO concentration should be kept below 1%. Dilute the recombinant HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.[4][10]

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, followed by the test inhibitor at various concentrations (or a vehicle control, e.g., DMSO). Add the diluted recombinant HDAC enzyme to all wells except for a "no enzyme" background control.[4][9]

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[4]

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.[4][9]

  • Signal Development: Add a developer solution, which often contains a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction, and an enzyme like trypsin that cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15 minutes.[4][10]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate wavelengths (e.g., excitation at 355-360 nm and emission at 460 nm).[4][10]

  • Data Analysis: Subtract the background fluorescence from the "no enzyme" control. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cellular Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an inhibitor.[11]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A2780) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells and determine the IC50 value.[12]

Western Blotting for Histone and Tubulin Acetylation

This technique is used to detect the intracellular effects of HDAC inhibitors by measuring the acetylation levels of key HDAC substrates, such as histone H3 (a target of class I HDACs) and α-tubulin (a primary target of HDAC6).[13]

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours).[9][13]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (like TSA and sodium butyrate) to preserve acetylation marks. Collect the supernatant after centrifugation.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated-histone H3, acetylated-α-tubulin, total histone H3, or total α-tubulin overnight at 4°C.[9][14]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9] The levels of total histone H3 or total α-tubulin are used as loading controls to normalize the data.[9]

References

A Comparative Guide to Products Synthesized from Methyl 6-Aminohexanoate Hydrochloride: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of products synthesized using Methyl 6-aminohexanoate hydrochloride, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide includes detailed experimental data and protocols to facilitate the evaluation of these products against alternatives.

This compound serves as a key building block in the synthesis of a variety of chemical entities, from specialty peptides to the precursors of widely used polymers like Nylon-6. The precise characterization of these products is paramount for ensuring their purity, structure, and performance in various applications. NMR and MS are indispensable tools for this purpose, providing detailed insights into molecular structure and composition.

This guide will delve into the synthesis and characterization of key products derived from this compound, including 6-aminohexanoic acid, ε-caprolactam, and Nylon-6. We will present their NMR and MS data in a comparative format and provide the experimental protocols for their synthesis and analysis.

6-Aminohexanoic Acid: The Fundamental Building Block

This compound is readily converted to 6-aminohexanoic acid (also known as ε-aminocaproic acid), a foundational molecule for further synthesis.

Experimental Protocol: Hydrolysis of this compound to 6-Aminohexanoic Acid

A straightforward hydrolysis protocol involves dissolving this compound in an aqueous acidic or basic solution and heating the mixture. For instance, refluxing with a dilute solution of hydrochloric acid, followed by neutralization and purification using an ion-exchange resin, yields pure 6-aminohexanoic acid.

NMR and Mass Spectrometry Data for 6-Aminohexanoic Acid

The structural integrity of the synthesized 6-aminohexanoic acid can be confirmed by NMR and MS.

Table 1: NMR and MS Data for 6-Aminohexanoic Acid

Analysis Parameter Observed Value
¹H NMR Chemical Shift (ppm) in D₂O2.99 (t, 2H, -CH₂-NH₃⁺), 2.19 (t, 2H, -CH₂-COOH), 1.58 (m, 2H, -CH₂-), 1.37 (m, 4H, -CH₂-CH₂-)[1]
¹³C NMR Chemical Shift (ppm) in D₂O186.39 (C=O), 42.06 (C-6), 39.92 (C-2), 29.18 (C-4), 28.12 (C-3), 27.90 (C-5)[1]
Mass Spec. Molecular Ion (m/z)[M+H]⁺ = 132.1025[2]

ε-Caprolactam: The Gateway to Nylon-6

6-Aminohexanoic acid can be cyclized to form ε-caprolactam, the monomer for Nylon-6 production.

Experimental Protocol: Cyclization of 6-Aminohexanoic Acid to ε-Caprolactam

A common laboratory-scale synthesis involves heating 6-aminohexanoic acid at high temperatures (around 250-300 °C) under a nitrogen atmosphere. The water formed during the intramolecular condensation is removed to drive the reaction towards the formation of the cyclic amide, ε-caprolactam.[3] Industrial processes often utilize different catalytic systems to improve efficiency.[3]

NMR and Mass Spectrometry Data for ε-Caprolactam

The purity and identity of the synthesized ε-caprolactam are critical for the subsequent polymerization step.

Table 2: NMR and MS Data for ε-Caprolactam

Analysis Parameter Observed Value
¹H NMR Chemical Shift (ppm) in CDCl₃6.3 (br s, 1H, NH), 3.2 (t, 2H, -CH₂-N-), 2.4 (t, 2H, -CH₂-CO-), 1.6 (m, 6H, -CH₂-CH₂-CH₂-)[4]
¹³C NMR Chemical Shift (ppm) in D₂O185.47 (C=O), 45.04 (C-6), 38.14 (C-2), 32.47 (C-3), 31.04 (C-4), 25.23 (C-5)[5]
Mass Spec. Molecular Ion (m/z)[M]⁺ = 113.1[6][7]

Nylon-6: The Final Polymer Product

The ring-opening polymerization of ε-caprolactam yields Nylon-6, a widely used polyamide.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactam

Anionic ring-opening polymerization is a common method for synthesizing Nylon-6. This involves heating ε-caprolactam with a catalyst, such as sodium hydride, and an activator. The reaction is typically carried out under an inert atmosphere at elevated temperatures (e.g., 220-250 °C).[8] The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

NMR and Mass Spectrometry Data for Nylon-6

The microstructure of the resulting Nylon-6 can be thoroughly investigated using NMR spectroscopy.

Table 3: ¹³C NMR Data for Nylon-6

Carbon Atom Chemical Shift (ppm) in TFE/CDCl₃
C=O~177
CH₂ adjacent to NH~40
CH₂ adjacent to C=O~37
Other CH₂ groups~30, ~27, ~26

Note: The exact chemical shifts can vary slightly depending on the solvent and the crystalline form of the polymer.[9][10]

Mass spectrometry is not typically used for the routine characterization of high molecular weight polymers like Nylon-6 due to the difficulty in ionizing and analyzing large macromolecules.

Comparison with Alternative Synthesis Routes

The production of the key intermediate, ε-caprolactam, is a major focus of industrial research, with several alternative routes being explored to improve efficiency and sustainability. The conventional process starts from cyclohexane.[3] Alternative "greener" routes are being developed from renewable resources, such as those derived from biomass. While the final product, Nylon-6, is chemically identical regardless of the synthetic route of its monomer, the impurity profile of the ε-caprolactam can differ, potentially affecting the polymerization process and the final properties of the polymer. A thorough NMR and MS analysis of ε-caprolactam produced from different routes is crucial for quality control.

Visualizing the Synthesis and Characterization Workflow

To illustrate the logical flow of synthesis and characterization, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Methyl 6-aminohexanoate\nhydrochloride Methyl 6-aminohexanoate hydrochloride 6-Aminohexanoic Acid 6-Aminohexanoic Acid Methyl 6-aminohexanoate\nhydrochloride->6-Aminohexanoic Acid Hydrolysis ε-Caprolactam ε-Caprolactam 6-Aminohexanoic Acid->ε-Caprolactam Cyclization Nylon-6 Nylon-6 ε-Caprolactam->Nylon-6 Ring-Opening Polymerization

Caption: Synthetic pathway from Methyl 6-aminohexanoate to Nylon-6.

Characterization_Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structural Confirmation Mass Spectrometry->Purity Assessment Further Analysis Further Analysis Structural Confirmation->Further Analysis Purity Assessment->Further Analysis

References

A Comparative Guide to PROTACs: Methyl 6-aminohexanoate Hydrochloride Linker Versus Longer Chain Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker are paramount determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 Ligase) that precedes ubiquitination and proteasomal degradation.

This guide provides an objective comparison of PROTACs featuring short-chain alkyl linkers, exemplified by structures derived from methyl 6-aminohexanoate hydrochloride, versus those with longer chain alkyl linkers. While direct head-to-head comparative studies for this compound are not extensively published, this guide synthesizes data from various studies to illustrate the principles of linker length optimization.

Data Presentation: The Impact of Alkyl Linker Length on PROTAC Efficacy

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.[1][2] Generally, a linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][2] Conversely, a linker that is too long may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1]

The following tables summarize experimental data from various studies, showcasing the impact of linker length on key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Key Finding
< 12No degradation-Linkers shorter than 12 atoms were inactive.[3]
21396A 21-atom linker demonstrated the highest potency and efficacy.[3]
2929276A longer 29-atom linker showed a decrease in potency.[3]

Table 2: Comparison of Short vs. Long PEG Linkers on BTK Degradation

Linker TypeDC50 (nM)Key Finding
< 4 PEG units>5000PROTACs with shorter PEG linkers were significantly less potent.[3]
≥ 4 PEG units1-40Longer PEG linkers were more potent degraders of BTK.[3]

Table 3: Effect of Linker Length on BRD4 Degradation

Linker TypeLinker LengthDC50 (µM)Key Finding
PEG0 PEG units< 0.5A very short linker was effective.[3]
PEG1-2 PEG units> 5Intermediate length linkers showed reduced potency.[3]
PEG4-5 PEG units< 0.5Longer linkers restored potent degradation.[3]

Mandatory Visualization

PROTAC_Mechanism

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro & Biophysical Analysis cluster_cellular Cellular Assays cluster_downstream Downstream Functional Analysis Synthesize_Library Synthesize PROTAC Library (Varying Linker Lengths) Binary_Binding Binary Binding Assays (SPR/ITC) Synthesize_Library->Binary_Binding Ternary_Complex Ternary Complex Analysis (SPR/ITC) Binary_Binding->Ternary_Complex Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Ternary_Complex->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Functional_Assays Target-Specific Functional Assays Cell_Viability->Functional_Assays

Linker_Length_vs_Efficacy

Experimental Protocols

Accurate validation of PROTAC activity requires robust experimental assays.[4] Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[5]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[4]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli sample buffer and denature by heating.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure the kinetics and affinity of binary and ternary interactions.[8]

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[8]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka and kd) and affinity (KD).[9]

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the target protein mixed with a constant, saturating concentration of the PROTAC over the E3 ligase surface.

    • The formation of the ternary complex will result in an increased binding response.[8][9]

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary affinity of the PROTAC for one protein to its ternary affinity in the presence of the other protein. A value of α > 1 indicates positive cooperativity.[10]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[4][11]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Add the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[11]

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]

References

The Crucial Role of Linkers in PROTAC Design: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy for targeted protein degradation. These heterobifunctional molecules, composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful therapeutic modality. While the choice of ligands dictates target specificity, the often-underestimated linker is a critical determinant of a PROTAC's overall success, profoundly influencing its biological activity, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a comprehensive comparison of the biological activity of different linker types in PROTAC design, supported by experimental data and detailed protocols. We will delve into the impact of linker composition, length, and rigidity on the efficacy of these novel therapeutics, offering a valuable resource for the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker is not a passive tether but an active participant in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and an E3 ligase.[1][3] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation, bringing the E3 ligase in close proximity to the POI to facilitate its ubiquitination and subsequent degradation by the proteasome.[1] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3][4]

The chemical nature, length, hydrophilicity, and rigidity of the linker must be carefully optimized to achieve improved cell permeability and the appropriate spatial orientation between the POI and the E3 ligase.[5][6]

Comparative Analysis of Linker Types

The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[7] Other motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine.[7] Linkers can be broadly categorized into flexible and rigid types, with a recent trend towards more sophisticated, functional linkers.[1][8]

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are the most common starting points in PROTAC development due to their synthetic tractability.[1]

  • Polyethylene Glycol (PEG) Linkers: These are widely used to improve the solubility and drug-like properties of PROTACs.[1][2][9][10] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[1] However, PEG linkers may have reduced metabolic stability in vivo.[2]

  • Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically accessible, they are generally hydrophobic, which can limit aqueous solubility.[2] However, this hydrophobicity can sometimes improve cell permeability.[9]

The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker significantly impacts a PROTAC's physicochemical properties and, consequently, its biological performance.[9]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, aromatic systems, alkynes, or triazoles, offer more conformational constraint.[1]

  • Advantages: This rigidity can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, potentially leading to more potent degradation and enhanced metabolic stability.[1][3] Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

  • Disadvantages: The synthesis of rigid linkers can be more complex compared to their flexible counterparts.

The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition to form a triazole ring, has become a popular method for synthesizing PROTACs with rigid linkers.[3][7]

Data Presentation: A Comparative Overview

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[4] The following tables summarize quantitative data from various studies, comparing the performance of different linker types.

Target ProteinE3 LigaseCell LineLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHL-Alkyl/Ether< 12No degradation-[3]
TBK1VHL-Alkyl/Ether12Submicromolar>90[3]
SMARCA2VHL-PEG-1998[9]
SMARCA2VHL-Alkyl-4.898[9]
BTKCRBNMOLM-14PEG-0.25>95[9]
BTKCRBNMOLM-14Alkyl-0.84>95[9]
mTOR-MDA-MB-231C8 Alkyl-45.4-[9]

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC, FP) start->biophysical ternary_complex Ternary Complex Formation biophysical->ternary_complex cell_based Cell-Based Assays (Western Blot, In-Cell Western) degradation Target Protein Degradation cell_based->degradation ternary_complex->cell_based Confirmed data_analysis Data Analysis (DC50, Dmax) degradation->data_analysis Quantified optimization Linker Optimization data_analysis->optimization optimization->start Iterative Redesign

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes Biological Outcomes Composition Composition (PEG, Alkyl, Rigid) Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Biological_Activity Biological Activity (DC50, Dmax) Physicochemical->Biological_Activity Ternary_Complex->Biological_Activity

Caption: Logical relationship between linker properties and biological activity.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard cell-based assay to measure a PROTAC's ability to induce the degradation of the target protein.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα degradation) in 24-well plates and allow them to adhere overnight.[11]

  • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[11]

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[11]

4. SDS-PAGE and Western Blotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3]

1. Sample Preparation:

  • Purify the target protein and the E3 ligase.

  • Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

2. ITC Experiment:

  • Load the target protein into the ITC sample cell.

  • Load the PROTAC into the injection syringe.

  • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

  • To measure ternary complex formation, the sample cell can be filled with the target protein and the E3 ligase, while the PROTAC is in the syringe.

3. Data Analysis:

  • Integrate the heat change peaks to generate a binding isotherm.

  • Fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to study the kinetics and affinity of molecular interactions in real-time.

1. Chip Preparation:

  • Immobilize the purified target protein or E3 ligase onto a sensor chip surface.[4]

2. Binary Interaction Analysis:

  • Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity (KD).[4]

3. Ternary Interaction Analysis:

  • Inject a constant, saturating concentration of the second protein (E3 ligase or POI) mixed with varying concentrations of the PROTAC over the immobilized protein.[4]

4. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Cooperativity (α) can be calculated to assess the influence of the second protein on the binding of the PROTAC.

Conclusion

The linker is a pivotal component in PROTAC design, actively modulating the molecule's biological activity. The choice between flexible linkers like PEG and alkyl chains and more rigid structures is a nuanced decision that involves balancing physicochemical properties, synthetic accessibility, and the specific requirements of the POI-E3 ligase pair. While flexible linkers offer conformational adaptability, rigid linkers can provide pre-organization for enhanced potency and selectivity. The continued exploration of "linkerology," moving beyond simple chains to more sophisticated and functional designs, is essential for unlocking the full therapeutic potential of targeted protein degradation. By integrating empirical data from robust experimental protocols with rational, structure-guided design, researchers can accelerate the development of PROTACs with improved efficacy and drug-like properties.[4]

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 6-Aminohexanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of key analytical techniques for assessing the purity of methyl 6-aminohexanoate hydrochloride and its derivatives. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate methods for your specific needs.

Introduction to Purity Analysis

This compound is a versatile building block in peptide synthesis and other areas of chemical research.[1] The presence of impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the outcome of subsequent reactions and the safety and efficacy of the final product.[2] Therefore, robust analytical methods are essential to accurately quantify the purity of the synthesized compound and to identify and quantify any impurities. The most commonly employed techniques for this purpose include Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).

Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (EA)
Principle Direct, primary method based on the proportionality of signal intensity to the number of nuclei.[3]Comparative separation technique based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection and identification.[4]Determines the percentage composition of C, H, N, and other elements.
Accuracy High, provides an absolute purity value against a certified internal standard.[5][6]High, but can be influenced by the response factors of impurities if not individually calibrated.High for quantifiable impurities with available reference standards.High, typically with an acceptance criterion of ±0.4% of the theoretical value.
Precision Excellent, with low relative standard deviation (RSD).[6]Very good, with low RSD.Good, dependent on sample preparation and instrument stability.Good, but can be affected by sample homogeneity.
Limit of Detection (LOD) Higher than chromatographic methods, typically in the low mg range.Low, often in the µg/mL to ng/mL range, depending on the detector.[7][8]Very low, capable of detecting trace-level volatile impurities.Not applicable for impurity detection.
Limit of Quantitation (LOQ) Higher than chromatographic methods.Low, allowing for the quantification of minor impurities.[7][8]Very low for volatile impurities.Not applicable.
Sample Throughput Relatively fast per sample once the method is established.Can be high with the use of an autosampler.Moderate, with run times typically longer than HPLC.Moderate.
Impurity Identification Can provide structural information for unknown impurities.[9]Primarily quantitative; identification requires coupling with a mass spectrometer (LC-MS).Excellent for the identification of volatile and semi-volatile impurities.[4]Does not provide information on the nature of impurities.
Chiral Purity Possible with the use of chiral solvating or derivatizing agents.Excellent with the use of chiral stationary phases.[10][11][12][13]Possible with chiral columns for volatile compounds.Not applicable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for your specific derivative of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] An internal standard of known purity is used for quantification.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[14]

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in which both the analyte and the internal standard are fully soluble and their signals are well-resolved in the ¹H NMR spectrum.[3][15]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[14]

Data Processing and Purity Calculation:

  • Apply Fourier transformation, and perform phase and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity of the analyte (Purity_analyte) is calculated using the following equation:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Potential Impurities to Monitor by NMR:

  • Residual starting material (6-aminohexanoic acid): Look for the absence of the carboxylic acid proton signal.

  • Residual methanol: A sharp singlet around 3.3 ppm in D₂O.

  • Di- and tri-acylated byproducts: More complex spin systems in the aliphatic region.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.

Chromatographic Conditions (General Reversed-Phase Method):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A time-programmed gradient from low to high organic phase (B) content. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the amide bond if derivatized) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the underivatized amine.[16]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Chiral Purity Analysis: A chiral stationary phase is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating enantiomers of amino acid esters.[10][13] The mobile phase is typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.

Sample Preparation (Derivatization): For analysis by GC, the polar and non-volatile this compound needs to be derivatized to increase its volatility. A common method is silylation.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes).

GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Potential Impurities to Monitor by GC-MS:

  • Residual solvents from the synthesis (e.g., methanol, thionyl chloride decomposition products).

  • Volatile byproducts from side reactions.

Elemental Analysis (EA)

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which is compared to the theoretical values for the molecular formula of this compound (C₇H₁₆ClNO₂).

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The results are reported as a percentage of each element.

Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Data Presentation

Table 1: Comparison of Purity Assessment Methods - Representative Performance Data

ParameterqNMRHPLC-UVGC-MSElemental Analysis
Typical Purity (%) >99%>99%N/AN/A
LOD ~0.1%0.01-0.1%<0.01%N/A
LOQ ~0.3%0.03-0.3%<0.03%N/A
Precision (%RSD) <1%<2%<5%N/A
Accuracy (% Recovery) 98-102%98-102%95-105%N/A

Note: These are representative values for similar compounds and should be determined for the specific derivative and method.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Synthesized Methyl 6-aminohexanoate HCl qNMR Quantitative NMR Synthesized_Product->qNMR HPLC HPLC / Chiral HPLC Synthesized_Product->HPLC GCMS GC-MS Synthesized_Product->GCMS EA Elemental Analysis Synthesized_Product->EA Purity_Value Absolute Purity (%) qNMR->Purity_Value Impurity_Profile Impurity Profile (Qualitative & Quantitative) HPLC->Impurity_Profile Chiral_Purity Enantiomeric Excess (%) HPLC->Chiral_Purity GCMS->Impurity_Profile Elemental_Composition Elemental Composition (%) EA->Elemental_Composition

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

qNMR_Purity_Calculation cluster_inputs Experimental Inputs cluster_nmr_data NMR Data Analyte_Mass Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Analyte_Mass->Calculation IS_Mass Mass of Internal Standard (m_IS) IS_Mass->Calculation Analyte_MW MW of Analyte Analyte_MW->Calculation IS_MW MW of Internal Standard IS_MW->Calculation IS_Purity Purity of Internal Standard IS_Purity->Calculation Analyte_Integral Integral of Analyte Signal (I_analyte) Analyte_Integral->Calculation IS_Integral Integral of IS Signal (I_IS) IS_Integral->Calculation Analyte_Protons Number of Analyte Protons (N_analyte) Analyte_Protons->Calculation IS_Protons Number of IS Protons (N_IS) IS_Protons->Calculation Final_Purity Absolute Purity of Analyte (%) Calculation->Final_Purity

Caption: Logical flow for calculating absolute purity using qNMR.

Conclusion

A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of synthesized this compound derivatives. qNMR provides a direct and accurate measure of absolute purity, while HPLC is invaluable for separating and quantifying impurities, including chiral analysis. GC-MS is essential for identifying volatile and semi-volatile impurities that may not be detected by other methods. Finally, elemental analysis serves as a fundamental confirmation of the elemental composition of the bulk material. By selecting the appropriate combination of these techniques, researchers can ensure the quality and reliability of their synthesized compounds for their intended applications.

References

A Researcher's Guide to the Characterization of Peptide-Linker Conjugates by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptide-linker conjugates is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of a linker molecule to a peptide can significantly alter its physicochemical properties, making robust analytical techniques essential to confirm identity, purity, and stability. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools in this process, providing both quantitative and qualitative data. This guide offers a comparative overview of common HPLC and MS methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is a cornerstone technique for separating and quantifying the components of a peptide-linker conjugate mixture, including the final product, unreacted starting materials, and any byproducts.[1][2] The choice of HPLC method is dictated by the specific properties of the peptide and the conjugate.

Several HPLC modes are employed for the analysis of peptide-linker conjugates, each leveraging different molecular properties for separation.[3]

HPLC Method Principle of Separation Typical Stationary Phase Mobile Phase Considerations Best Suited For
Reversed-Phase (RP-HPLC) HydrophobicityC18, C8, C4, PhenylAcetonitrile or methanol gradient with an ion-pairing agent (e.g., 0.1% TFA).[2][4]General purity assessment of a wide range of peptides and conjugates.[5][6]
Ion-Exchange (IEX-HPLC) Net chargeAnion or Cation Exchange ResinsSalt gradient (e.g., NaCl, KCl) at a specific pH.Separating conjugates with different charge states, such as those with varying numbers of acidic or basic amino acids.[3][5]
Size-Exclusion (SEC-HPLC) Hydrodynamic volume (size)Porous silica or polymer-basedIsocratic elution with a buffered mobile phase.Determining aggregation state and separating conjugates from high molecular weight impurities.[5]
Hydrophobic Interaction (HIC) Hydrophobicity (less denaturing than RP-HPLC)Phenyl, Butyl, or EtherDecreasing salt gradient (e.g., ammonium sulfate).Analyzing protein or antibody conjugates where maintaining native structure is important.[5][7]

RP-HPLC is the most widely used method for analyzing peptide-linker conjugates due to its high resolution and compatibility with mass spectrometry.

Objective: To assess the purity of a peptide-linker conjugate and separate it from unreacted peptide and linker.

Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Sample: Peptide-linker conjugate dissolved in Mobile Phase A or a suitable solvent.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]

  • Monitor the elution profile at 214 nm and 280 nm.

  • Analyze the resulting chromatogram to determine the retention times and peak areas of the conjugate and any impurities. A single, sharp peak is indicative of a pure product.[4]

Mass Spectrometry (MS) for Identity Confirmation and Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the precise determination of molecular weight and structural information.[1] For peptide-linker conjugates, MS is crucial for confirming the successful conjugation and identifying the site of attachment.

Different ionization sources and mass analyzers are used depending on the nature of the conjugate and the information required.

MS Technique Ionization Method Mass Analyzer Key Advantages Common Applications
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationTime-of-FlightHigh sensitivity, tolerance to salts, rapid analysis.[8]Rapid confirmation of conjugate molecular weight from a reaction mixture.[9]
ESI-MS Electrospray IonizationQuadrupole, Ion Trap, Orbitrap, TOFSoft ionization, suitable for fragile molecules, easily coupled to HPLC (LC-MS).[8][9]Accurate mass determination, analysis of complex mixtures, and peptide mapping.[7][10]
Tandem MS (MS/MS) ESI or MALDIVarious (e.g., Triple Quadrupole, Q-TOF)Provides structural information through fragmentation.Identifying the specific amino acid residue where the linker is attached.[7][9]

Coupling HPLC with mass spectrometry (LC-MS) allows for the separation of components in a mixture followed by their immediate mass analysis.

Objective: To confirm the molecular weight of the intact peptide-linker conjugate.

Materials:

  • Same as RP-HPLC protocol.

Instrumentation:

  • HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

Procedure:

  • Perform the RP-HPLC separation as described previously.

  • Divert the column eluent directly into the ESI source of the mass spectrometer.

  • Acquire mass spectra across the m/z range corresponding to the expected charge states of the conjugate.

  • Deconvolute the resulting mass spectrum to determine the intact molecular weight of the conjugate. The observed mass should match the theoretical mass calculated from the sequences of the peptide and the structure of the linker.[4]

Workflow for Characterization

The characterization of a peptide-linker conjugate typically follows a logical workflow to ensure both purity and identity are confirmed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Peptide-Linker Conjugation Reaction Purification RP-HPLC Purification Synthesis->Purification Purity Analytical RP-HPLC (Purity Assessment) Purification->Purity Identity Mass Spectrometry (Identity Confirmation) Purity->Identity Structure Tandem MS (MS/MS) (Structural Elucidation) Identity->Structure

Caption: Workflow for the synthesis, purification, and characterization of peptide-linker conjugates.

Alternative and Complementary Techniques

While HPLC and MS are the primary tools, other techniques can provide valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the site of conjugation, although it is less sensitive than MS.[4]

  • Amino Acid Analysis (AAA): Can be used to determine the amino acid composition of the conjugate and confirm the peptide-to-linker ratio.

  • UV/Vis Spectroscopy: Useful for quantifying the conjugate, especially if the linker or peptide contains a chromophore.

Logical Relationship of Analytical Techniques

The selection of analytical techniques is interconnected, with the results from one often informing the next step in the characterization process.

G cluster_initial Initial Analysis cluster_purification_analysis Post-Purification cluster_detailed Detailed Characterization Crude_Analysis Crude Reaction Analysis (LC-MS) Purity_Check Purity Check (Analytical HPLC) Crude_Analysis->Purity_Check Intact_Mass Intact Mass (LC-MS) Purity_Check->Intact_Mass Site_of_Conjugation Site of Conjugation (MS/MS) Intact_Mass->Site_of_Conjugation Structural_Confirmation Structural Confirmation (NMR) Site_of_Conjugation->Structural_Confirmation

Caption: Interrelationship of analytical techniques for comprehensive conjugate characterization.

By employing a combination of these powerful analytical techniques, researchers can ensure the quality, consistency, and structural integrity of their peptide-linker conjugates, paving the way for successful downstream applications in research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 6-aminohexanoate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Methyl 6-aminohexanoate hydrochloride, ensuring operational integrity and laboratory safety.

Hazard and Safety Profile

This compound is a compound that requires careful handling due to its potential health effects. Understanding its hazard profile is the first step in ensuring safe disposal.

Hazard StatementGHS Classification
Harmful if swallowed[1][2]Acute toxicity, oral (Category 4)[1]
Causes serious eye irritation[1][3]Serious eye damage/eye irritation (Category 2A)[1][3]
Causes skin irritation[3]Skin corrosion/irritation (Category 2)[3]
May cause respiratory irritation[3]Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.

Recommended PPE:

  • Eye Protection: Safety glasses or a face shield are necessary to prevent eye contact.[3]

  • Hand Protection: Chemical-resistant gloves should be worn.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (such as a type N95) is recommended.[2][4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[3][6]

  • Avoid the formation and inhalation of dust and aerosols.[3][6]

  • Work in a well-ventilated area, preferably under a fume hood.[3]

  • Wash hands thoroughly after handling.[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, whether as a surplus reagent or in contaminated materials, involves professional waste management services.

Experimental Protocol: Chemical Waste Disposal

  • Segregation and Containment:

    • Carefully collect the surplus this compound. If it is a solid, sweep it up without creating dust and place it in a suitable, labeled, and closed container for disposal.[3]

    • For contaminated packaging, treat it as you would the unused product.[3] Do not attempt to clean or reuse the packaging.

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[6]

  • Professional Disposal:

    • It is imperative to contact a licensed professional waste disposal company to handle the final disposal of this material.[3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

    • Do not discharge the chemical into drains or the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) Collect Collect Waste Material Ventilation->Collect Segregate Segregate into Labeled, Sealed Container Collect->Segregate Store Store in Designated Waste Area Segregate->Store Contact Contact Licensed Disposal Service Store->Contact ProvideSDS Provide SDS to Disposal Service Contact->ProvideSDS Transfer Transfer Waste to Disposal Service ProvideSDS->Transfer

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 6-aminohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of Methyl 6-aminohexanoate hydrochloride (CAS RN: 1926-80-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved eye protection. A face shield may also be necessary.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected prior to use.To prevent skin contact.[3][4]
Respiratory Protection A NIOSH-approved N95 or P1 (EN143) respirator should be used when handling the powder form to avoid inhalation of dust particles.[5]To prevent respiratory tract irritation.[6]
Body Protection A lab coat or disposable gown should be worn to protect street clothing.To prevent skin and clothing contamination.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value Reference
Molecular Formula C₇H₁₆ClNO₂[1][7]
Molecular Weight 181.66 g/mol [1][7]
Appearance White flakes or crystals[8]
Melting Point 117 - 124 °C[8]
Odor Odorless[5]
Solubility Soluble in water[4]

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place, away from heat and direct sunlight.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Skin Contact Take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][4]

Spill and Disposal Procedures

Chemical Spill Workflow:

Spill_Workflow Chemical Spill Response Workflow cluster_prep Preparation cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Ensure appropriate PPE is readily available B Evacuate the immediate area A->B C Alert supervisor and colleagues B->C D If safe, contain the spill with inert absorbent material (e.g., sand, vermiculite) C->D E Wear appropriate PPE (gloves, goggles, respirator) D->E F Carefully sweep or scoop up the spilled material E->F G Place waste in a labeled, sealed container for disposal F->G H Clean the spill area with soap and water G->H I Dispose of waste according to local, state, and federal regulations H->I

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2] Do not allow the product to enter drains.[2] Contaminated packaging should be disposed of as unused product.[2] All disposal practices must be in accordance with local, state, and federal regulations.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-aminohexanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminohexanoate hydrochloride

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.